Tetrafluorohydroquinone
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2,3,5,6-tetrafluorobenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDAMBJDFDRLSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)O)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227888 | |
| Record name | 2,3,5,6-Tetrafluorohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771-63-1 | |
| Record name | Tetrafluorohydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrafluorohydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5,6-Tetrafluorohydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetrafluorohydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of tetrafluorohydroquinone
An In-Depth Technical Guide to the Physical and Chemical Properties of Tetrafluorohydroquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (TFHQ), systematically named 2,3,5,6-tetrafluorobenzene-1,4-diol, is a fluorinated aromatic compound of significant interest in materials science, organic synthesis, and pharmaceutical research. The introduction of four highly electronegative fluorine atoms onto the hydroquinone scaffold dramatically alters its electronic properties, acidity, and redox potential compared to its non-fluorinated analog. This guide provides a comprehensive overview of the essential physical and chemical properties of TFHQ, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly as a versatile building block in drug discovery.
Introduction: The Significance of Fluorination in Hydroquinone Chemistry
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] In the context of the hydroquinone framework, perfluorination offers several distinct advantages. The strong electron-withdrawing nature of fluorine atoms enhances the acidity of the hydroxyl groups, modulates the redox potential of the quinone/hydroquinone couple, and can improve metabolic stability by blocking sites susceptible to oxidative metabolism.[3] These modifications make this compound a valuable precursor for creating molecules with enhanced chemical and physical properties, such as novel polymers, ligands for catalysis, and intermediates for new pharmaceutical candidates.[4] This guide serves as a technical resource for professionals leveraging these unique properties in their research and development endeavors.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a white to light orange crystalline powder.[5][6] Its physical state is a consequence of strong intermolecular interactions, including hydrogen bonding. The high density of the compound is characteristic of polyfluorinated organic molecules.[7]
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2,3,5,6-tetrafluorobenzene-1,4-diol | [7] |
| CAS Number | 771-63-1 | [8][9] |
| Molecular Formula | C₆H₂F₄O₂ | [7][10] |
| Molecular Weight | 182.07 g/mol | [7][10] |
| Appearance | White to light yellow to light orange powder/crystal | [5][11] |
| Melting Point | 172-174 °C | [5][8] |
| Boiling Point | 206 °C | [5][6] |
| Density | 1.765 g/cm³ | [5][7] |
| Flash Point | 78 °C | [5][7] |
| Solubility | Soluble in Methanol | [5] |
| pKa (Predicted) | 5.90 ± 0.33 | [5][11] |
Note: The predicted pKa value suggests that this compound is significantly more acidic than hydroquinone (pKa1 ≈ 10), a direct consequence of the inductive effect of the four fluorine atoms.[12]
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Due to the molecule's high degree of symmetry (D₂h point group), its NMR spectra are notably simple.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show a single resonance corresponding to the two equivalent hydroxyl protons. The chemical shift of this peak will be dependent on the solvent and concentration.
-
¹³C-NMR: The proton-decoupled ¹³C-NMR spectrum will exhibit two distinct signals due to the molecular symmetry.[8]
-
One signal corresponds to the two equivalent carbons attached to the hydroxyl groups (C-O).
-
A second signal, characteristically split into a triplet by the adjacent fluorine atoms (due to one-bond ¹³C-¹⁹F coupling), corresponds to the four equivalent carbons attached to fluorine (C-F). The C-F coupling constants are typically large.
-
-
¹⁹F-NMR: The proton-decoupled ¹⁹F-NMR spectrum will show a single resonance for the four equivalent fluorine atoms.
Table 2: Predicted NMR Spectral Data
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) | Notes |
| ¹H | Variable (e.g., 5.0 - 9.0) | Singlet (broad) | N/A | Highly dependent on solvent, temperature, and concentration. |
| ¹³C | ~125-135 | Multiplet | ¹J(C,F) ≈ 240-260 Hz | Signal for C-F carbons. |
| ~140-150 | Multiplet | ²J(C,F) ≈ 10-20 Hz | Signal for C-OH carbons. | |
| ¹⁹F | ~ -140 to -160 | Singlet | N/A | Relative to CFCl₃. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding. Strong absorptions corresponding to C-F stretching are expected in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range.[13]
Mass Spectrometry (MS)
Upon electron ionization, the mass spectrum of this compound will show a prominent molecular ion (M⁺) peak at m/z = 182. Subsequent fragmentation may involve the loss of CO, CHO, or HF, which are common fragmentation pathways for phenols and fluorinated aromatic compounds.[14]
Chemical Reactivity and Redox Behavior
The chemical behavior of this compound is dominated by the properties of its hydroxyl groups and its capacity to undergo oxidation.
Acidity and Derivatization
The hydroxyl groups are acidic and can be deprotonated with a suitable base to form the corresponding phenoxide(s). These phenoxides are excellent nucleophiles and can be used in a variety of reactions, such as Williamson ether synthesis or esterification, to produce a wide range of derivatives.[4]
Oxidation to Tetrafluoro-p-benzoquinone
One of the most important chemical properties of this compound is its facile oxidation to the corresponding p-quinone, tetrafluoro-1,4-benzoquinone.[10] This conversion is a two-proton, two-electron process. The high redox potential of the TFHQ/TFQ couple makes it a useful component in materials science, particularly in the development of electrolytes for redox flow batteries.[15] Strong oxidizing agents like ceric ammonium nitrate (CAN) are highly effective for this transformation.[4][15]
Experimental Protocols
Synthesis of this compound
The following multi-step protocol is adapted from a patented industrial process and provides a reliable route to high-purity this compound with a good overall yield.[9]
Causality: This synthesis proceeds by first nitrating a readily available fluorinated phenol. The nitro group is then reduced to an amine, which is subsequently converted to a diazonium salt. The crucial step is the hydrolysis of this unstable diazonium salt in the presence of a copper catalyst to yield the final hydroquinone product. Each step is chosen for its high efficiency and scalability.
Protocol:
-
Step 1: Nitration. In a suitable reactor, mix 2,3,5,6-tetrafluorophenol (1 eq) with a solvent such as tetrachloroethylene. At 45-50 °C, add nitrosonitric acid (approx. 1.2 eq). Maintain the reaction for 3-4 hours. After cooling, wash the mixture with water, separate the layers, and concentrate the organic phase to obtain crude 2,3,5,6-tetrafluoro-4-nitrophenol.
-
Step 2: Reduction. Dissolve the crude nitrophenol from Step 1 in ethanol in an autoclave. Add a catalytic amount of 5% Palladium on Carbon (Pd/C). Pressurize the reactor with hydrogen gas (e.g., 5 bar) and heat to 40 °C. After 6 hours, cool the reactor, filter off the catalyst, and concentrate the filtrate to yield 2,3,5,6-tetrafluoro-4-aminophenol.
-
Step 3: Diazotization. Prepare a mixture of the aminophenol from Step 2 in water and concentrated sulfuric acid. Cool the mixture to 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the low temperature. Stir for an additional hour to ensure complete formation of the diazonium salt.
-
Step 4: Hydrolysis. In a separate flask, prepare a mixture of copper (II) sulfate pentahydrate (CuSO₄·5H₂O, catalytic amount) in water and toluene, and heat it to 110 °C. Add the cold diazonium salt solution from Step 3 to this hot mixture over 2 hours. Reflux for an additional 2 hours.
-
Work-up and Purification. After cooling, separate the layers. Extract the aqueous layer with toluene. Combine the organic layers and extract the product into an aqueous potassium hydroxide solution (e.g., 5-10% w/v). Acidify the basic aqueous extract with hydrochloric acid to precipitate the crude this compound. Collect the solid by filtration and dry under vacuum. The product can be further purified by recrystallization.[9]
Purification by Recrystallization
Causality: Recrystallization is an effective method for purifying solid compounds.[16][17] The choice of solvent is critical: the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This differential solubility allows impurities to remain in the solution (mother liquor) as the pure compound crystallizes upon cooling.
Protocol:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent, such as methanol or an ethanol/water mixture, to just dissolve the solid upon heating.[5][18]
-
Heat the mixture gently with stirring until the solid is completely dissolved.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, the flask can be placed in an ice bath for 30 minutes.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Oxidation to Tetrafluoro-1,4-benzoquinone
Causality: Ceric ammonium nitrate (CAN) is a powerful one-electron oxidizing agent that is particularly effective for the oxidation of hydroquinones and their ethers to the corresponding quinones.[4][15] The reaction is typically fast and clean, proceeding in a polar solvent system.
Protocol:
-
Dissolve this compound (1 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Separately, prepare a solution of ceric ammonium nitrate (2.2 eq) in water.
-
Add the CAN solution dropwise to the stirred TFHQ solution over 15-20 minutes. The color of the reaction mixture will change, indicating oxidation.
-
After the addition is complete, stir the reaction at 0 °C for an additional 30-45 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude tetrafluoro-1,4-benzoquinone, which can be purified by sublimation or recrystallization.
Applications in Drug Discovery and Development
The hydroquinone and quinone scaffolds are "privileged structures" in medicinal chemistry, appearing in numerous natural products and synthetic drugs, particularly in oncology.[19][20] The introduction of fluorine can significantly enhance the therapeutic potential of these scaffolds.[1][2][21]
-
Enhanced Potency and Selectivity: Fluorine's electronegativity can alter the electronic environment of the molecule, potentially leading to stronger and more selective interactions with biological targets like enzymes or receptors.[1]
-
Improved Pharmacokinetics: Replacing a C-H bond with a C-F bond can block metabolic oxidation at that site, increasing the metabolic stability and half-life of a drug candidate.[3] Fluorination can also modulate lipophilicity, which affects membrane permeability and bioavailability.[2]
-
Precursor for Complex Molecules: this compound serves as a key starting material for building more complex drug candidates. Its hydroxyl groups provide handles for synthetic elaboration, allowing for the attachment of various pharmacophores to the stable, fluorinated core. This is particularly relevant in the design of novel anthraquinone derivatives for anticancer applications and other heterocyclic systems with potential antiviral activity.[19][22][23][24]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed (H302) and causes serious eye damage (H318). It may also cause skin and respiratory irritation.[6][7]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat. Use a dust mask or handle in a well-ventilated fume hood to avoid inhalation of the powder.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The compound is air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) to maintain stability.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly functionalized building block with a unique combination of physical and chemical properties conferred by its perfluorinated aromatic core. Its distinct spectroscopic signature, predictable reactivity, and modulated redox potential make it a compound of great utility. For researchers in drug discovery, it offers a robust scaffold for developing novel therapeutics with potentially enhanced pharmacokinetic and pharmacodynamic profiles. For materials scientists, its electrochemical properties are of interest for energy storage applications. The experimental protocols and data provided in this guide are intended to facilitate the safe and effective use of this compound in advancing these fields of research.
References
- 1. chemxyne.com [chemxyne.com]
- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives [mdpi.com]
- 5. How To [chem.rochester.edu]
- 6. 2,3,5,6-Tetrafluorohydroquinone, 98% | CAS 771-63-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. Synthesis of Diamino Benzoquinones using Facile and One-Pot Chemical Oxidative Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. CN102030616A - Preparation method for 2,3,5,6-tetrafluorohydroquinone - Google Patents [patents.google.com]
- 10. jetir.org [jetir.org]
- 11. fishersci.fi [fishersci.fi]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. LabXchange [labxchange.org]
- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 18. mt.com [mt.com]
- 19. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of anthraquinone-triazene derivatives as novel antitumor agents causing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Tetrafluorohydroquinone (CAS 771-63-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tetrafluorohydroquinone
2,3,5,6-Tetrafluorohydroquinone (CAS 771-63-1) is a vital fluorinated building block in the synthesis of advanced materials and complex organic molecules. Its unique structure, featuring a perfluorinated aromatic ring with two hydroxyl groups, imparts desirable properties such as enhanced thermal stability, unique electronic characteristics, and increased metabolic stability in the resulting compounds.[1] These attributes make it an indispensable intermediate in the development of novel pharmaceuticals, agrochemicals, and high-performance polymers.[1][2][3] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth technical details and practical insights for researchers and professionals in drug development and chemical synthesis.
Core Synthesis Pathways
There are three principal routes for the synthesis of this compound, each with its own set of advantages and challenges. This guide will delve into the specifics of each pathway, providing a thorough understanding of the underlying chemistry and practical considerations for implementation.
Pathway 1: From 2,3,5,6-Tetrafluoro-4-aminophenol
This multi-step synthesis is a robust and high-yielding method for producing high-purity this compound. The overall process begins with the nitration of 2,3,5,6-tetrafluorophenol, followed by reduction of the nitro group, diazotization of the resulting aminophenol, and subsequent hydrolysis to the final product. A notable advantage of this pathway is the high overall yield, which can exceed 85%, with a product purity of over 98%, making it suitable for industrial-scale production.[1]
Logical Workflow for Pathway 1
Figure 1: Synthesis of this compound from 2,3,5,6-Tetrafluorophenol.
Step-by-Step Experimental Protocol:
Step 1: Nitration of 2,3,5,6-Tetrafluorophenol
-
Reaction: 2,3,5,6-Tetrafluorophenol is reacted with nitrosonitric acid in a suitable solvent to yield 2,3,5,6-Tetrafluoro-4-nitrophenol.
-
Procedure:
-
In a reaction vessel, dissolve 2,3,5,6-tetrafluorophenol in a solvent such as tetrachloroethylene.[1]
-
Maintain the temperature between 45-50°C and add nitrosonitric acid (a mixture of nitric and nitrous acids) dropwise.[1]
-
Allow the reaction to proceed for 3-4 hours.[1]
-
After cooling, wash the reaction mixture with water, separate the layers, and concentrate the organic phase to obtain the intermediate, 2,3,5,6-Tetrafluoro-4-nitrophenol.[1]
-
Step 2: Reduction of 2,3,5,6-Tetrafluoro-4-nitrophenol
-
Reaction: The nitro group of 2,3,5,6-Tetrafluoro-4-nitrophenol is reduced to an amino group using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas.
-
Procedure:
-
In an autoclave, combine the 2,3,5,6-Tetrafluoro-4-nitrophenol intermediate with a 5% Pd/C catalyst and a solvent like ethanol or methanol.[1]
-
Purge the reactor with nitrogen and then introduce hydrogen gas to a pressure of 5-10 bar.[1]
-
Heat the mixture to 40-50°C and maintain the reaction for 6-8 hours.[1]
-
After cooling and venting, filter to recover the catalyst.[1]
-
Concentrate the filtrate to yield the intermediate, 2,3,5,6-Tetrafluoro-4-aminophenol.[1]
-
Step 3: Diazotization of 2,3,5,6-Tetrafluoro-4-aminophenol
-
Reaction: The amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid like sulfuric acid.
-
Procedure:
-
Mix 2,3,5,6-Tetrafluoro-4-aminophenol with water and concentrated sulfuric acid, and cool the mixture to 0-5°C.[1]
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5°C.[1]
-
Stir the reaction mixture for approximately one hour at this temperature to ensure complete formation of the diazonium salt.[1]
-
Step 4: Hydrolysis of the Diazonium Salt
-
Reaction: The diazonium salt is hydrolyzed in the presence of a copper sulfate catalyst to yield the final product, 2,3,5,6-Tetrafluorohydroquinone.
-
Procedure:
-
In a separate flask, prepare a mixture of water, copper sulfate pentahydrate (CuSO₄·5H₂O), and a solvent like toluene. Heat this mixture to 90-110°C.[1]
-
Add the previously prepared diazonium salt solution to the hot copper sulfate mixture over 1-2 hours.[1]
-
Reflux the reaction mixture for an additional 1-2 hours.[1]
-
Cool the mixture and separate the layers. Extract the aqueous layer with the organic solvent.[1]
-
Combine the organic layers and extract the product into an aqueous alkaline solution (e.g., 5-10% potassium hydroxide).[1]
-
Separate the alkaline aqueous layer and acidify it with hydrochloric acid to precipitate the crude 2,3,5,6-Tetrafluorohydroquinone.[1]
-
Filter and dry the solid product.[1]
-
| Step | Starting Material | Reagents | Key Conditions | Intermediate/Product | Typical Yield | Purity |
| 1 | 2,3,5,6-Tetrafluorophenol | Nitrosonitric acid, Tetrachloroethylene | 45-50°C, 3-4 hours | 2,3,5,6-Tetrafluoro-4-nitrophenol | High | - |
| 2 | 2,3,5,6-Tetrafluoro-4-nitrophenol | H₂, 5% Pd/C, Ethanol | 40-50°C, 5-10 bar, 6-8 hours | 2,3,5,6-Tetrafluoro-4-aminophenol | High | - |
| 3 | 2,3,5,6-Tetrafluoro-4-aminophenol | NaNO₂, H₂SO₄, H₂O | 0-5°C, 1 hour | Diazonium Salt Intermediate | - | - |
| 4 | Diazonium Salt Intermediate | CuSO₄·5H₂O, Toluene, H₂O | 90-110°C, 1-2 hours reflux | 2,3,5,6-Tetrafluorohydroquinone | ~86.8% | >98% |
Pathway 2: From Hexafluorobenzene
The synthesis of this compound from hexafluorobenzene involves the nucleophilic substitution of fluorine atoms with hydroxyl groups. While seemingly straightforward, controlling the regioselectivity to favor the formation of the 1,4-dihydroxy (hydroquinone) isomer is a significant challenge. The reaction with potassium hydroxide in various solvents can lead to a mixture of products, including pentafluorophenol and different isomers of tetrafluorodihydroxybenzene.
Reaction Scheme for Pathway 2
Figure 2: Synthesis of this compound from Hexafluorobenzene.
Experimental Considerations:
-
Reaction Conditions: The reaction is typically carried out by heating hexafluorobenzene with potassium hydroxide in a suitable solvent. The choice of solvent and temperature is critical in influencing the product distribution.
-
Solvent Effects:
-
Pyridine: Has been used as a solvent and may have a catalytic effect, but can lead to a mixture of pentafluorophenol and tetrafluorodihydroxybenzene.[4]
-
tert-Butyl Alcohol: This solvent has been employed for the preparation of pentafluorophenol from hexafluorobenzene.[4]
-
Water: High yields of pentafluorophenol (85%) have been achieved using aqueous potassium hydroxide at 175°C in a sealed pressure vessel.[4] Further reaction to the dihydroxy compound would require more forcing conditions.
-
-
Challenges: The primary challenge of this route is the separation of the desired 1,4-isomer from other isomers and byproducts. This often requires careful fractional crystallization or chromatographic purification, which can be complex and may reduce the overall yield.
Due to the difficulties in controlling selectivity, this pathway is often less preferred for the specific synthesis of high-purity this compound compared to the more directed synthesis from 2,3,5,6-tetrafluoro-4-aminophenol.
Pathway 3: From Chloranil
This pathway involves the fluorination of tetrachloro-p-benzoquinone (chloranil) to produce tetrafluoro-p-benzoquinone, which is subsequently reduced to yield this compound. This method offers a different approach, starting from a chlorinated precursor.
Reaction Scheme for Pathway 3
Figure 3: Synthesis of this compound from Chloranil.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of Tetrafluoro-p-benzoquinone from Chloranil
-
Reaction: Chloranil is reacted with potassium fluoride at elevated temperatures to substitute the chlorine atoms with fluorine.
-
Procedure:
-
Vaporous chloranil is passed over heated potassium fluoride, typically in a temperature range of 175 to 350°C (preferably 200 to 330°C).
-
The resulting tetrafluoro-p-benzoquinone is collected as a sublimate.
-
The crude product can be purified by sublimation under reduced pressure.
-
Step 2: Reduction of Tetrafluoro-p-benzoquinone
-
Reaction: The quinone is reduced to the corresponding hydroquinone. While various reducing agents can be employed, a common laboratory method is catalytic hydrogenation.
-
General Procedure:
-
Dissolve tetrafluoro-p-benzoquinone in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere, often at a slightly elevated pressure, until the reaction is complete (indicated by the disappearance of the yellow color of the quinone).
-
Filter off the catalyst.
-
Evaporate the solvent to obtain the crude this compound.
-
Purification and Characterization
Purification:
The primary method for purifying crude this compound is recrystallization . The choice of solvent is crucial and should be determined empirically. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Common solvent systems for recrystallization include mixtures like hexane/acetone, hexane/THF, or water for highly polar compounds.[5] The general procedure involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The pure crystals are then collected by filtration.[6][7][8]
Characterization:
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show a characteristic signal for the hydroxyl protons.
-
¹⁹F NMR: Is a powerful tool for confirming the structure of fluorinated compounds. It will show a specific chemical shift and coupling pattern for the fluorine atoms on the aromatic ring.[9]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. The spectrum for this compound is available in spectral databases.[10]
-
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the molecular weight of this compound (182.07 g/mol ).[11]
-
Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the O-H and C-F bonds.
-
Melting Point: Pure this compound has a reported melting point of 172-174°C.[12][13] A sharp melting point range is indicative of high purity.
Conclusion
The synthesis of this compound can be achieved through several distinct pathways, with the route starting from 2,3,5,6-tetrafluoro-4-aminophenol offering a reliable and high-yielding method suitable for producing high-purity material. The choice of synthesis route will depend on factors such as the availability of starting materials, the desired scale of production, and the capabilities for purification. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to successfully synthesize and characterize this important fluorinated building block, enabling further innovation in their respective fields.
References
- 1. CN102030616A - Preparation method for 2,3,5,6-tetrafluorohydroquinone - Google Patents [patents.google.com]
- 2. 2,3,5,6-Tetrafluoro-4-nitrophenol | 20994-04-1 | VAA99404 [biosynth.com]
- 3. CN104926617A - Synthesis method for 2,3,5,6-tetrafluorophenol - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Purification [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Discovery and history of tetrafluorohydroquinone
An In-depth Technical Guide to the Discovery and History of Tetrafluorohydroquinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (TFHQ), a fully substituted fluorinated aromatic compound, stands as a pivotal intermediate in the synthesis of advanced materials, complex organic molecules, and pharmaceuticals. The introduction of four fluorine atoms onto the hydroquinone scaffold dramatically alters its electronic properties, reactivity, and biological activity, making it a subject of significant interest. This guide provides a comprehensive overview of the discovery and history of this compound, detailing its seminal synthesis, key chemical properties, and evolving applications. We delve into detailed experimental protocols, the causal reasoning behind synthetic choices, and the compound's role as a versatile building block in modern chemistry and drug development.
Introduction: The Dawn of a Fluorinated Era
The field of organofluorine chemistry, which studies compounds containing the remarkably strong carbon-fluorine bond, predates the isolation of elemental fluorine itself.[1][2] The first synthesis of an organofluorine compound is credited to Dumas and Péligot in 1835, who prepared methyl fluoride.[1] However, the highly reactive and hazardous nature of fluorinating agents kept the field relatively nascent until the mid-20th century.[1] The post-World War II era witnessed a surge in the development of fluorination techniques, driven by the demand for new materials with exceptional properties, such as refrigerants (Freons) and polymers like polytetrafluoroethylene (Teflon).[3][4] It was within this context of burgeoning interest in fluorinated aromatics that this compound emerged.
The strategic placement of fluorine atoms on an aromatic ring imparts unique characteristics, including increased thermal stability, altered lipophilicity, and modified electronic properties.[5] In the case of hydroquinone, a fundamental redox-active molecule, perfluorination to this compound was a logical step towards creating a novel building block with enhanced oxidative stability and unique reactivity.
The Discovery and First Synthesis of this compound
The first documented synthesis of this compound is attributed to Kurt Wallenfels and Wilfried Draber in 1958. Their work, detailed in a German patent and a subsequent publication in Angewandte Chemie, described a method to produce tetrafluoro-p-benzoquinone, which could then be reduced to this compound.
The seminal approach developed by Wallenfels and Draber involved the reaction of chloranil (tetrachloro-1,4-benzoquinone) with potassium fluoride at high temperatures. This halogen exchange (Halex) reaction is a cornerstone of industrial fluoroaromatic chemistry.
The Wallenfels and Draber Synthesis: A Foundational Protocol
The original synthesis of this compound was a two-step process starting from the readily available chloranil.
Step 1: Synthesis of Tetrafluoro-p-benzoquinone from Chloranil
The first step is a halogen exchange reaction where the chlorine atoms on chloranil are substituted with fluorine atoms using potassium fluoride at elevated temperatures.
-
Causality of Experimental Choices:
-
Chloranil as a Starting Material: Chloranil is an activated aromatic system, making the chlorine atoms susceptible to nucleophilic substitution. The electron-withdrawing nature of the carbonyl groups and the existing chlorine atoms facilitates the attack by the fluoride ion.
-
Potassium Fluoride as the Fluorinating Agent: Potassium fluoride is a common and effective nucleophilic fluoride source for Halex reactions. It is crucial that the potassium fluoride is anhydrous, as even trace amounts of water can significantly reduce the yield by reacting with the starting material and intermediates.
-
High Temperature: The reaction requires high temperatures (typically 175-350 °C) to overcome the activation energy for the cleavage of the strong carbon-chlorine bonds and the formation of the even stronger carbon-fluorine bonds.
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., dry nitrogen) to prevent side reactions and degradation of the organic compounds at high temperatures.
-
Step 2: Reduction of Tetrafluoro-p-benzoquinone to this compound
The resulting tetrafluoro-p-benzoquinone is then reduced to this compound. This can be achieved using various reducing agents.
-
Causality of Experimental Choices:
-
Reducing Agent: A variety of reducing agents can be employed, such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation. The choice of reducing agent depends on the scale of the reaction and the desired purity of the final product.
-
Solvent System: The choice of solvent is critical for dissolving the tetrafluoro-p-benzoquinone and facilitating the reduction. A mixture of water and an organic solvent is often used to accommodate both the quinone and the reducing agent.
-
Experimental Protocol: Synthesis of this compound from Chloranil
Materials:
-
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone)
-
Anhydrous potassium fluoride (KF)
-
Sodium dithionite (Na₂S₂O₄)
-
Toluene
-
Ethanol
-
Water
-
Dry nitrogen gas
Procedure:
Step 1: Synthesis of Tetrafluoro-p-benzoquinone
-
A mixture of chloranil and a molar excess of anhydrous potassium fluoride is placed in a reaction vessel equipped with a mechanical stirrer and a reflux condenser.
-
The reaction vessel is flushed with dry nitrogen gas.
-
The mixture is heated to 200-250 °C with vigorous stirring for several hours.
-
The reaction progress can be monitored by gas chromatography or thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the solid is extracted with a suitable organic solvent, such as toluene.
-
The solvent is removed under reduced pressure to yield crude tetrafluoro-p-benzoquinone, which can be purified by sublimation.
Step 2: Reduction to this compound
-
The purified tetrafluoro-p-benzoquinone is dissolved in a mixture of ethanol and water.
-
An aqueous solution of sodium dithionite is added portion-wise with stirring until the characteristic yellow color of the quinone disappears, indicating its reduction to the colorless hydroquinone.
-
The reaction mixture is cooled, and the precipitated this compound is collected by filtration.
-
The product is washed with cold water and dried under vacuum.
-
Recrystallization from a suitable solvent, such as a water/ethanol mixture, can be performed for further purification.
Alternative Synthesis Route: From 2,3,5,6-Tetrafluoro-4-aminophenol
An alternative synthesis route for this compound has been developed, starting from 2,3,5,6-tetrafluoro-4-aminophenol. This method involves a diazotization reaction followed by hydrolysis.
Reaction Scheme:
-
Diazotization: 2,3,5,6-tetrafluoro-4-aminophenol is treated with sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Hydrolysis: The diazonium salt is then hydrolyzed at elevated temperatures, often in the presence of a copper(II) sulfate catalyst, to yield this compound.
This method can achieve high yields (over 85%) and high purity (greater than 98%).[6]
Experimental Protocol: Synthesis from 2,3,5,6-Tetrafluoro-4-aminophenol
Materials:
-
2,3,5,6-tetrafluoro-4-aminophenol
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Toluene
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Hydrochloric acid (HCl)
Procedure:
Step 1: Diazotization
-
A mixture of 2,3,5,6-tetrafluoro-4-aminophenol, water, and concentrated sulfuric acid is cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for 0.5-1 hour to ensure complete formation of the diazonium salt.
Step 2: Hydrolysis
-
A mixture of water, copper(II) sulfate pentahydrate, and toluene is heated to 90-110 °C.
-
The cold diazonium salt solution from the previous step is added slowly to the hot mixture.
-
The reaction is refluxed for 1-2 hours.
-
After cooling, the organic layer is separated and extracted with an aqueous alkali solution (e.g., 5-10% NaOH).
-
The aqueous layer is then acidified with hydrochloric acid to precipitate the this compound.
-
The product is collected by filtration, washed with water, and dried.
Physicochemical and Electrochemical Properties
The introduction of four highly electronegative fluorine atoms onto the hydroquinone ring significantly influences its physical and chemical properties.
| Property | Value | Source |
| IUPAC Name | 2,3,5,6-Tetrafluorobenzene-1,4-diol | [4] |
| CAS Number | 771-63-1 | [4] |
| Molecular Formula | C₆H₂F₄O₂ | [4] |
| Molecular Weight | 182.07 g/mol | [4] |
| Appearance | Slightly beige crystalline powder | [4] |
| Melting Point | 172-174 °C | [4] |
| Boiling Point | 205.5 °C at 760 mmHg | [4] |
| Density | 1.765 g/cm³ | [4] |
Redox Potential
The redox potential of the this compound/tetrafluoro-p-benzoquinone couple is a key parameter that dictates its behavior in electrochemical and biological systems. The electron-withdrawing fluorine atoms stabilize the hydroquinone form, making it a stronger reducing agent than its non-fluorinated counterpart.
| Compound | 1 e⁻ Reduction Potential (V vs. SHE) | 2 e⁻/2 H⁺ Reduction Potential (V vs. SHE) |
| Benzoquinone | -0.16 | +0.70 |
| Tetrafluoro-p-benzoquinone | +0.26 | ~+0.71 |
| Chloro-p-benzoquinone | -0.07 | +0.71 |
| 2,5-Dichloro-p-benzoquinone | +0.03 | +0.74 |
| Trichloro-p-benzoquinone | +0.10 | +0.73 |
| Tetrachloro-p-benzoquinone (Chloranil) | +0.18 | +0.74 |
Note: Values are approximate and can vary with experimental conditions. Data compiled from various sources for comparative purposes.
The data indicates that halogen substituents have a more pronounced effect on the one-electron reduction potential compared to the two-electron, two-proton reduction potential.[3] This "redox leveling" effect for the 2 e⁻/2 H⁺ potentials is due to the opposing influences of the electron-withdrawing halogens on the one-electron reduction potential and the pKa of the hydroquinone.[3]
Applications in Research and Development
This compound is a versatile building block with applications in materials science, organic synthesis, and drug development.[7]
Materials Science
The unique electronic properties of this compound make it a valuable component in the synthesis of advanced materials.[7] Its ability to participate in redox reactions and its thermal stability are advantageous for the development of:
-
Organic electronics: As a precursor to fluorinated quinones, it can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
-
Polymers: Incorporation of the this compound moiety into polymer backbones can enhance their thermal stability and conductivity.
Organic Synthesis
As a fluorinated building block, this compound provides a reliable way to introduce a perfluorinated aromatic ring into more complex molecules.[1] Its hydroxyl groups can be readily functionalized through reactions such as etherification and esterification, allowing for the construction of a wide range of derivatives.[1]
Drug Development
The introduction of fluorine into drug molecules is a common strategy to enhance their metabolic stability, binding affinity, and bioavailability.[8][9] this compound serves as a valuable intermediate in the synthesis of fluorinated pharmaceuticals.
-
Antioxidant Properties: Like other hydroquinones, this compound exhibits antioxidant properties. However, its potential to generate reactive oxygen species under certain conditions has also been noted, which could be exploited in the development of anticancer agents.[4]
-
Enzyme Inhibition: The hydroquinone scaffold is present in many biologically active molecules. The fluorinated version can be used to synthesize analogs of natural products or other drugs to improve their pharmacological profiles. For instance, hydroquinone esters are used as intermediates for drugs, and the unique structure of TFHQ allows for fine-tuning of activity and bioavailability.[10]
-
Antimalarial Agents: Fluorinated analogs of quinine alkaloids have shown promising antimalarial activity.[5] While not a direct precursor in the cited study, this compound represents a potential starting material for the synthesis of novel fluorinated antimalarial drugs.
Workflow for the Application of this compound in Drug Discovery
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrafluoro-1,4-benzoquinone 97 527-21-9 [sigmaaldrich.com]
- 4. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. Fluorinated quinine alkaloids: synthesis, X-ray structure analysis and antimalarial parasite chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical characterization of hydroquinone derivatives with different substituents in acetonitrile - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Buy this compound | 771-63-1 [smolecule.com]
- 8. Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology Home [pubs.rsc.org]
- 9. Applications of Fluorine in Medicinal Chemistry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tetrafluorohydroquinone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Tetrafluorohydroquinone (TFHQ), a fluorinated aromatic compound, is a versatile building block in modern organic synthesis. Its unique electronic properties, imparted by the presence of four electronegative fluorine atoms, make it a valuable precursor in the development of advanced materials, pharmaceuticals, and agrochemicals. This guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis, in-depth analysis of its spectral characteristics, and a discussion of its applications with illustrative experimental workflows.
Introduction: The Significance of Fluorination in Chemical Design
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] Factors such as lipophilicity, metabolic stability, and binding affinity can be finely tuned through strategic fluorination.[1] this compound (2,3,5,6-tetrafluorobenzene-1,4-diol) is a prime example of a fluorinated building block that offers chemists a platform for creating molecules with enhanced characteristics.[2] Its perfluorinated aromatic ring, coupled with reactive hydroxyl functionalities, makes it an indispensable component in a variety of synthetic pathways.[1] This guide aims to provide researchers and professionals in drug development and materials science with a detailed technical resource on this compound.
Physicochemical Properties of this compound
This compound is a white to slightly beige crystalline solid.[3] The presence of four fluorine atoms significantly influences its electronic structure and, consequently, its physical and chemical properties.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂F₄O₂ | |
| Molecular Weight | 182.07 g/mol | |
| CAS Number | 771-63-1 | |
| Melting Point | 172-174 °C | |
| Boiling Point | 205.5 °C at 760 mmHg | [3] |
| Density | 1.765 g/cm³ | [3] |
| Solubility | Soluble in methanol. | [2] |
| Appearance | White to light yellow to light orange powder/crystal. | [2] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through various methods. Below are two detailed protocols for its preparation.
Synthesis via Diazotization of 2,3,5,6-Tetrafluoro-4-aminophenol
This method, adapted from patented procedures, involves the diazotization of 2,3,5,6-tetrafluoro-4-aminophenol followed by hydrolysis.[5] This route can achieve high yields and purity, making it suitable for industrial applications.[5]
Workflow Diagram:
Caption: Synthesis of this compound via Diazotization.
Step-by-Step Protocol:
-
Preparation of the Diazonium Salt:
-
In a reaction vessel, combine 2,3,5,6-tetrafluoro-4-aminophenol with water and concentrated sulfuric acid (95-98%).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise over a period of 0.5 to 1 hour, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional hour to ensure complete formation of the diazonium salt.[5]
-
-
Hydrolysis of the Diazonium Salt:
-
In a separate vessel, prepare a mixture of water and copper (II) sulfate. Heat this mixture to 90-110 °C.[5]
-
Slowly add the previously prepared diazonium salt mixture to the hot copper sulfate solution over 1 to 2 hours.
-
After the addition is complete, maintain the reaction at reflux to ensure complete hydrolysis.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The product can be isolated by filtration or extraction with a suitable organic solvent.
-
Further purification can be achieved by recrystallization to yield high-purity this compound.[5]
-
Synthesis via Direct Fluorination of Hydroquinone
Direct fluorination of hydroquinone presents an alternative route. Electrophilic fluorinating agents, such as Selectfluor™, are commonly employed for this transformation.
Workflow Diagram:
Caption: Synthesis of this compound via Direct Fluorination.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a fume hood, dissolve hydroquinone in a suitable anhydrous solvent (e.g., acetonitrile) in a reaction flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
-
Fluorination:
-
In a separate flask, dissolve Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in the same anhydrous solvent.
-
Slowly add the Selectfluor™ solution to the hydroquinone solution at room temperature with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is filtered to remove any insoluble byproducts.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to afford pure this compound.
-
Reactivity and Mechanistic Insights
The four electron-withdrawing fluorine atoms on the aromatic ring significantly decrease the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution compared to hydroquinone. However, the hydroxyl groups are activating and ortho-, para-directing. The interplay of these electronic effects governs the reactivity of this compound.
Electrophilic Substitution Mechanism:
Caption: General Mechanism for Electrophilic Substitution on this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is simple, showing a singlet for the two equivalent hydroxyl protons. The chemical shift of this peak is solvent-dependent. In the absence of acidic or basic impurities, the integration of this peak corresponds to two protons.
-
¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for confirming the structure. Due to the symmetry of the molecule, all four fluorine atoms are chemically equivalent, resulting in a single resonance. The chemical shift is influenced by the electronic environment and can be used to monitor the progress of reactions involving the aromatic ring.[6][7]
Mass Spectrometry (MS)
The electron impact mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at m/z 182. The fragmentation pattern can provide further structural information. Common fragmentation pathways may involve the loss of CO, HF, or other small neutral molecules.[3][8]
Applications in Synthesis
This compound is a valuable building block in the synthesis of a variety of organic materials and potential drug candidates.[2]
Monomer for Polymer Synthesis
This compound can be used as a monomer in condensation polymerizations with diacyl chlorides to form polyesters. The resulting fluorinated polymers often exhibit enhanced thermal stability and unique electronic properties.
Illustrative Experimental Workflow: Synthesis of a Fluorinated Polyester
-
Reaction Setup:
-
In an oven-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound in a suitable anhydrous solvent (e.g., N-methyl-2-pyrrolidone).
-
Add an acid scavenger, such as pyridine or triethylamine.
-
-
Polymerization:
-
Slowly add a solution of a diacyl chloride (e.g., terephthaloyl chloride) in the same solvent to the stirred solution of this compound at room temperature.
-
After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and maintain it for several hours to ensure high molecular weight polymer formation.
-
-
Isolation of the Polymer:
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomers and oligomers, and dry it under vacuum.
-
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[4]
-
Engineering Controls: Work in a well-ventilated laboratory, preferably in a chemical fume hood.[9]
-
Personal Protective Equipment:
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12][13] Contaminated materials should be treated as hazardous waste.[14]
Conclusion
This compound is a key fluorinated intermediate with significant potential in the development of new materials and pharmaceuticals. Its synthesis, while requiring careful handling of reagents, is achievable through established protocols. The unique properties conferred by its fluorine-rich structure will continue to make it a valuable tool for chemists and material scientists. This guide has provided a detailed overview to aid researchers in the safe and effective use of this important compound.
References
- 1. rsc.org [rsc.org]
- 2. This compound(771-63-1) 1H NMR [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. CN102030616A - Preparation method for 2,3,5,6-tetrafluorohydroquinone - Google Patents [patents.google.com]
- 6. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. whitman.edu [whitman.edu]
- 9. uwlax.edu [uwlax.edu]
- 10. ethz.ch [ethz.ch]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. kingcounty.gov [kingcounty.gov]
- 13. ethz.ch [ethz.ch]
- 14. recyclemore.com [recyclemore.com]
An In-Depth Technical Guide to the Spectroscopic Data of Tetrafluorohydroquinone
Introduction
Tetrafluorohydroquinone (2,3,5,6-tetrafluorobenzene-1,4-diol) is a fluorinated aromatic compound of significant interest in materials science, organic synthesis, and pharmaceutical development. Its unique electronic properties, stemming from the strong electron-withdrawing nature of the four fluorine atoms on the benzene ring, make it a valuable building block and a subject of fundamental research. Accurate and unambiguous structural characterization is paramount for its application and quality control. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. As a Senior Application Scientist, this paper aims to move beyond mere data presentation, focusing on the causality behind experimental choices and the integrated logic of spectral interpretation.
Molecular Structure and Symmetry
Understanding the molecular symmetry of this compound is the foundational step for interpreting its spectroscopic data. The molecule consists of a benzene ring symmetrically substituted with four fluorine atoms and two hydroxyl groups at positions 1 and 4. This high degree of symmetry dictates the number of unique signals observed in its NMR spectra. The four fluorine atoms are chemically and magnetically equivalent, as are the four carbons attached to them. Likewise, the two hydroxyl protons, the two carbons bearing the hydroxyl groups, and the two C-O bonds are equivalent. This equivalence drastically simplifies the resulting spectra, making interpretation more straightforward.
Caption: Molecular structure of 2,3,5,6-Tetrafluorohydroquinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen-fluorine framework of this compound. The high sensitivity of the ¹⁹F nucleus and its 100% natural abundance make ¹⁹F NMR a particularly informative technique.[1][2]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a single resonance corresponding to the two equivalent hydroxyl (-OH) protons. The chemical shift of this peak is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding effects. In a non-interacting solvent, the signal would typically appear between 4-7 ppm. In solvents like DMSO-d₆, which is a hydrogen bond acceptor, the signal may shift further downfield.
¹³C NMR Spectroscopy
Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum displays only two distinct signals:
-
C-F Carbons: A signal corresponding to the four equivalent aromatic carbons directly bonded to fluorine atoms. The strong electronegativity of fluorine causes a significant deshielding effect, but the resonance effect can be complex. These carbons typically appear in the aromatic region, often coupled to fluorine.
-
C-O Carbons: A signal for the two equivalent aromatic carbons bonded to the hydroxyl groups. These carbons are also in the aromatic region but at a different chemical shift from the C-F carbons.
The large one-bond carbon-fluorine coupling (¹JCF) can be a key identifying feature in a coupled spectrum.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a cornerstone for the characterization of any fluorinated compound.[3] For this compound, the four fluorine atoms are chemically equivalent, resulting in a single signal in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift of fluorine is highly sensitive to its electronic environment, making it an excellent probe for structural confirmation.[4][5] The typical chemical shift range for aryl fluorides (Ar-F) is broad, generally falling between -100 and -170 ppm relative to CFCl₃.[6][7]
Summary of NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment & Notes |
| ¹H | Variable (e.g., ~5.3) | Singlet (broad) | 2 x Ar-OH . Highly dependent on solvent and concentration. |
| ¹³C | ~135-145 | Multiplet | 4 x C -F. Splitting due to C-F coupling. |
| ~125-135 | Singlet | 2 x C -OH. | |
| ¹⁹F | ~ -150 to -160 | Singlet | 4 x Ar-F . Precise shift depends on solvent and standard. |
Note: Specific chemical shift values can vary based on the solvent, concentration, and instrument frequency. The values provided are typical ranges.
Experimental Protocol: NMR Spectroscopy
This protocol outlines a self-validating system for acquiring high-quality NMR data for this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and shift the residual water peak away from the region of interest.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent. This ensures field-frequency stability throughout the experiment.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal. This is critical for high resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio (S/N).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C & ¹⁹F NMR Acquisition:
-
Switch the probe to the appropriate nucleus (¹³C or ¹⁹F).
-
Use a standard pulse program with proton decoupling (e.g., zgpg30 for ¹³C, zg for ¹⁹F with decoupling).
-
Set the spectral width to encompass the expected chemical shift range. The wide range for ¹⁹F NMR is a critical parameter to set correctly.[2]
-
Acquire a sufficient number of scans to achieve good S/N. Due to the low natural abundance of ¹³C, more scans will be required compared to ¹H or ¹⁹F.[8]
-
Reference the ¹⁹F spectrum to an appropriate standard, such as CFCl₃ (0 ppm) or an external reference like hexafluorobenzene (-164.9 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly to obtain pure absorption peaks.
-
Apply a baseline correction to ensure accurate integration.
-
Integrate the signals to determine the relative ratios of the different nuclei.
-
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a "chemical fingerprint" that is excellent for identifying functional groups.[9] The analysis of this compound's IR spectrum is based on identifying characteristic absorption bands.
Interpretation of Key IR Absorptions
-
O-H Stretching: A strong and broad absorption band is expected in the region of 3200-3500 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state.
-
C-H Stretching (Aromatic): Since there are no C-H bonds on the aromatic ring, the typical absorptions around 3000-3100 cm⁻¹ will be absent. This absence is a key piece of structural evidence.
-
C=C Stretching (Aromatic): One or more medium to strong bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
-
C-O Stretching: A strong absorption corresponding to the C-O stretching of the phenol group is expected in the 1200-1300 cm⁻¹ range.
-
C-F Stretching: Very strong and characteristic absorption bands for C-F stretching are expected in the 1100-1300 cm⁻¹ region. These bands are often intense and can sometimes overlap with the C-O stretch, but their presence is a definitive indicator of fluorination.
-
O-H Bending: An out-of-plane bending vibration for the O-H group can often be observed as a broad peak around 900-950 cm⁻¹.
Summary of IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3200 - 3500 | Strong, Broad | O-H stretch (H-bonded) |
| 1450 - 1600 | Medium - Strong | C=C aromatic ring stretch |
| 1200 - 1300 | Strong | C-O stretch |
| 1100 - 1300 | Very Strong | C-F stretch |
| 900 - 950 | Medium, Broad | O-H out-of-plane bend |
Source: General functional group regions from various sources.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR-FTIR is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.[11][12]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[12] Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.[13][14]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for obtaining a high-quality spectrum.[15]
-
Data Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound, and its fragmentation pattern offers additional structural clues.
Analysis of Molecular Ion and Fragmentation
For this compound (C₆H₂F₄O₂), the exact mass is 181.9991 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with sub-ppm accuracy, providing unequivocal evidence for the molecular formula.[16][17]
-
Molecular Ion (M⁺•): In electron ionization (EI) MS, the molecular ion peak is expected at m/z = 182. Due to the stability of the aromatic ring, this peak should be reasonably intense.[18]
-
Fragmentation: The fragmentation of aromatic compounds can be complex.[19] Potential fragmentation pathways for this compound could involve:
-
Loss of CO: A common fragmentation for phenols and quinones, leading to a peak at m/z = 154.
-
Loss of a fluorine atom: Resulting in a fragment at m/z = 163.
-
More complex ring rearrangements and fissions.
-
The specific fragmentation pattern serves as a fingerprint that can be compared against spectral libraries for confirmation.[20][21]
Summary of Mass Spectrometry Data
| m/z Value | Proposed Assignment | Notes |
| 182 | [M]⁺• | Molecular Ion Peak |
| 154 | [M - CO]⁺• | Loss of carbon monoxide |
| 163 | [M - F]⁺ | Loss of a fluorine radical |
Note: The relative intensities of fragment ions depend on the ionization method and energy.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of volatile and semi-volatile organic compounds like this compound.[22]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Method Development:
-
Column: Use a standard, non-polar capillary column (e.g., HP-5ms or equivalent) suitable for aromatic compound analysis.[23]
-
Injection: Inject a small volume (e.g., 1 µL) in splitless mode to maximize sensitivity.[23] The inlet temperature should be high enough to ensure complete volatilization (e.g., 250-280 °C).
-
Oven Program: Develop a temperature program that allows for good separation from any impurities and the solvent front. A typical program might start at 50-70 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
-
MS Method Development:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV. This provides reproducible fragmentation patterns that are comparable to library spectra.
-
Mass Range: Scan a mass range that encompasses the expected molecular ion and fragments (e.g., m/z 40-300).
-
Source and Transfer Line Temperatures: Set the ion source and transfer line temperatures to prevent condensation (e.g., 230 °C and 280 °C, respectively).[23]
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC). The peak corresponding to this compound can be identified by its retention time.
-
Extract the mass spectrum from the chromatographic peak.
-
Analyze the spectrum to identify the molecular ion and major fragment ions. Compare the spectrum to a reference library (e.g., NIST) for confirmation.
-
Caption: General workflow for GC-MS analysis.
Integrated Spectroscopic Analysis
While each technique provides valuable information, their combined power lies in integrated analysis.
-
MS confirms the molecular weight (182 g/mol ) and elemental formula (C₆H₂F₄O₂).
-
IR confirms the presence of key functional groups: hydroxyl (-OH) and carbon-fluorine (C-F) bonds, and the absence of aromatic C-H bonds.
-
NMR provides the definitive structural map. ¹³C NMR shows two types of carbon environments, and ¹⁹F NMR shows a single fluorine environment, confirming the high symmetry of the molecule predicted by the proposed structure. ¹H NMR confirms the presence of the hydroxyl protons.
Together, these three spectroscopic techniques provide a self-validating and comprehensive characterization of this compound, leaving no ambiguity as to its structure and purity.
Conclusion
The spectroscopic characterization of this compound is a clear example of the synergistic application of modern analytical techniques. The simplicity of its NMR spectra, a direct result of its high molecular symmetry, combined with the characteristic signatures in its IR and mass spectra, allows for a confident and complete structural assignment. The protocols and interpretations provided in this guide serve as a robust framework for researchers and scientists engaged in the synthesis, analysis, and application of this and other related fluorinated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biophysics.org [biophysics.org]
- 5. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. bhu.ac.in [bhu.ac.in]
- 9. instanano.com [instanano.com]
- 10. jascoinc.com [jascoinc.com]
- 11. edinst.com [edinst.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. uni-saarland.de [uni-saarland.de]
- 18. Mass Spectrometry [www2.chemistry.msu.edu]
- 19. tdi-bi.com [tdi-bi.com]
- 20. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. shimadzu.com [shimadzu.com]
- 22. mdpi.com [mdpi.com]
- 23. www1.udel.edu [www1.udel.edu]
The Pivotal Role of Perfluorination in Modulating the Electronic Properties of Hydroquinones: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Perfluorinated hydroquinones represent a unique class of organic molecules with profound implications for materials science and drug discovery. The strategic substitution of hydrogen with fluorine atoms dramatically alters the electronic landscape of the hydroquinone core, leading to enhanced oxidative stability, tunable redox potentials, and modified intermolecular interactions. This in-depth technical guide provides a comprehensive exploration of the synthesis, electronic properties, and experimental characterization of perfluorinated hydroquinones. We will delve into the mechanistic underpinnings of their redox behavior, offer detailed experimental protocols for their analysis, and discuss their burgeoning potential in advanced applications. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the unique attributes of these fascinating compounds.
Introduction: The Fluorine Advantage in Hydroquinone Chemistry
Hydroquinones are a cornerstone of redox chemistry, participating in a wide array of biological and chemical processes through their ability to undergo reversible two-electron, two-proton oxidation to the corresponding quinones. The introduction of fluorine atoms onto the aromatic ring, particularly in a perfluorinated arrangement, imparts a number of significant and advantageous modifications to the parent hydroquinone structure.
The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect, which has a cascading impact on the molecule's properties. This "perfluoro effect" leads to:
-
Increased Acidity: The electron-withdrawing fluorine atoms stabilize the phenoxide anions, thereby increasing the acidity of the hydroxyl protons.[1]
-
Elevated Redox Potentials: Perfluorination significantly raises the redox potential, making the hydroquinone more resistant to oxidation and the corresponding quinone a stronger oxidizing agent.[2][3]
-
Enhanced Stability: The strength of the carbon-fluorine bond contributes to increased thermal and chemical stability, a desirable trait in many applications.[4][5]
-
Modulated Intermolecular Interactions: The presence of fluorine can alter crystal packing and molecular conformation, influencing solubility and interactions with biological targets.[6][7]
These unique electronic characteristics make perfluorinated hydroquinones highly attractive for a range of applications, from high-potential cathodes in organic batteries to metabolically stable drug candidates.[4][6] This guide will provide the foundational knowledge and practical protocols necessary to explore and exploit these properties.
Synthesis of Perfluorinated Hydroquinones: A Step-by-Step Protocol for 2,3,5,6-Tetrafluorohydroquinone
The synthesis of perfluorinated hydroquinones requires specialized methods due to the electron-deficient nature of the perfluorinated aromatic ring. A common route to 2,3,5,6-tetrafluorohydroquinone, a key member of this class, involves a multi-step process starting from 2,3,5,6-tetrafluoro-4-aminophenol.[8]
Experimental Protocol: Synthesis of 2,3,5,6-Tetrafluorohydroquinone[8]
Step 1: Diazotization of 2,3,5,6-Tetrafluoro-4-aminophenol
-
In a reaction vessel equipped with a stirrer and cooling bath, combine 2,3,5,6-tetrafluoro-4-aminophenol with water and concentrated sulfuric acid (95-98%).
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise over a period of 0.5 to 1 hour, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional hour to ensure complete formation of the diazonium salt.
Causality of Experimental Choices: The use of a strong acid like sulfuric acid is crucial for the formation of nitrous acid in situ from sodium nitrite, which is the diazotizing agent. The low temperature is essential to prevent the premature decomposition of the unstable diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt
-
In a separate reaction vessel, prepare a mixture of water and a catalytic amount of copper(II) sulfate. Heat this mixture to 90-110 °C.
-
Slowly add the diazonium salt mixture prepared in Step 1 to the hot copper sulfate solution over 1-2 hours. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, maintain the reaction temperature for a period to ensure complete hydrolysis.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extracts, dry over an anhydrous salt (e.g., MgSO4), and remove the solvent under reduced pressure to yield the crude 2,3,5,6-tetrafluorohydroquinone.
-
The product can be further purified by recrystallization or sublimation.
Self-Validating System: The completion of the diazotization can be monitored by testing for the presence of nitrous acid using starch-iodide paper. The completion of the hydrolysis is indicated by the cessation of nitrogen gas evolution. The purity of the final product can be confirmed by melting point determination and spectroscopic analysis (NMR, IR).
Characterization of Electronic Properties: Cyclic Voltammetry
Cyclic voltammetry (CV) is an indispensable electrochemical technique for probing the redox behavior of perfluorinated hydroquinones.[9][10] It provides valuable information about the redox potentials, electrochemical reversibility, and kinetics of electron transfer.
Experimental Protocol: Cyclic Voltammetry of a Perfluorinated Hydroquinone in a Non-Aqueous Medium
1. Preparation of the Electrolyte Solution and Analyte
-
Solvent: Choose a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) that can dissolve the analyte and the supporting electrolyte and has a wide electrochemical window.[11]
-
Supporting Electrolyte: A non-reactive salt, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), is used to ensure sufficient conductivity of the solution.[11][12]
-
Analyte Concentration: Prepare a 1-5 mM solution of the perfluorinated hydroquinone in the electrolyte solution.
Causality of Experimental Choices: Non-aqueous solvents are often preferred for studying the intrinsic redox properties of organic molecules without the complications of proton transfer from water. The supporting electrolyte is crucial to minimize the solution resistance (iR drop), which can distort the voltammogram.
2. Electrochemical Cell Setup
-
A standard three-electrode cell is used, consisting of:
-
Working Electrode (WE): A glassy carbon electrode is commonly used due to its wide potential window and chemical inertness.[11][12]
-
Reference Electrode (RE): A silver/silver ion (Ag/Ag+) or a silver/silver chloride (Ag/AgCl) pseudo-reference electrode is suitable for non-aqueous systems.[9][11] It is crucial to calibrate the reference electrode against a known standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple, for accurate potential measurements.[9]
-
Counter Electrode (CE): A platinum wire or mesh serves as the counter electrode to complete the circuit.[11][12]
-
3. Electrode Preparation and Polishing
-
Before each experiment, the working electrode must be polished to ensure a clean and reproducible surface.
-
Polish the glassy carbon electrode with a fine alumina slurry (e.g., 0.05 µm) on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.
-
Sonicate the electrode in the solvent for a few minutes to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).
-
Causality of Experimental Choices: A clean electrode surface is paramount for obtaining reliable and reproducible cyclic voltammograms. Any impurities or adsorbed species on the electrode surface can interfere with the electron transfer process.
4. Data Acquisition
-
Assemble the electrochemical cell with the three electrodes immersed in the analyte solution.
-
Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.[12]
-
Connect the electrodes to a potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial and Final Potentials: Define a potential window that is wide enough to observe the redox events of interest.
-
Scan Rate (ν): Start with a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the kinetics of the electron transfer.[13]
-
-
Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential).
5. Data Interpretation
-
The resulting cyclic voltammogram will show characteristic oxidation and reduction peaks.
-
Peak Potentials (Epa and Epc): The anodic (oxidation) and cathodic (reduction) peak potentials.
-
Formal Redox Potential (E°'): Can be estimated as the average of the anodic and cathodic peak potentials: E°' ≈ (Epa + Epc) / 2.
-
Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.[9] Larger separations suggest quasi-reversible or irreversible electron transfer.
-
Peak Currents (ipa and ipc): The magnitude of the anodic and cathodic peak currents. For a reversible process, the ratio of the peak currents (ipa/ipc) should be close to one.
Quantitative Data and Mechanistic Insights
The electron-withdrawing nature of fluorine atoms has a predictable and quantifiable effect on the electronic properties of hydroquinones.
Table 1: Electronic Properties of Hydroquinone and its Perfluorinated Analog
| Compound | Redox Potential (E°' vs. SHE) | Electron Affinity of Quinone Form (eV) |
| Hydroquinone | +0.699 V[14] | ~1.9 eV |
| 2,3,5,6-Tetrafluorohydroquinone | ~+0.9 V (estimated) | 2.69 eV[1] |
Note: The redox potential for tetrafluorohydroquinone is an estimation based on the significant positive shift observed for fluorinated quinones. The electron affinity of the non-fluorinated p-benzoquinone is provided for comparison.
The data clearly illustrates that perfluorination leads to a significant increase in both the redox potential of the hydroquinone and the electron affinity of the corresponding quinone. This is a direct consequence of the inductive stabilization of the reduced species by the electronegative fluorine atoms.
Redox Cycling Mechanism
The redox cycling between a hydroquinone and its corresponding quinone is a fundamental process. In the presence of a reducing agent and an oxidizing agent (such as molecular oxygen), a catalytic cycle can be established where the quinone is repeatedly reduced and re-oxidized, leading to the generation of reactive oxygen species (ROS).[15][16]
The high redox potential of perfluorinated quinones makes them potent oxidizing agents, which can influence their biological activity and potential for inducing oxidative stress.
Relevance to Drug Development
The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[5][6][7][17][18][19][20] The unique electronic properties of perfluorinated hydroquinones make them intriguing scaffolds for drug design.
-
Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life and bioavailability of a drug.[5][6]
-
Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which is a critical parameter for membrane permeability and absorption.[6][7]
-
Binding Affinity: The altered electronic distribution and potential for hydrogen bonding with fluorine can enhance the binding affinity of a drug to its target protein.[7][17]
-
Redox Modulation: The tunable redox properties of perfluorinated hydroquinones could be exploited in the design of drugs that modulate cellular redox states, which is relevant in cancer therapy and other diseases associated with oxidative stress.
Conclusion
Perfluorinated hydroquinones are a class of compounds with a rich and tunable electronic landscape. The strong electron-withdrawing effect of fluorine imparts them with unique properties, including high redox potentials and enhanced stability. Understanding and characterizing these properties through techniques like cyclic voltammetry is crucial for their application in fields ranging from materials science to medicinal chemistry. The detailed synthetic and analytical protocols provided in this guide are intended to empower researchers to explore the full potential of these remarkable molecules. As our ability to synthesize and understand fluorinated compounds continues to grow, so too will the innovative applications of perfluorinated hydroquinones.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinone 1 e– and 2 e–/2 H+ Reduction Potentials: Identification and Analysis of Deviations from Systematic Scaling Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituent Pattern Effects on the Redox Potentials of Quinone-Based Active Materials for Aqueous Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 8. CN102030616A - Preparation method for 2,3,5,6-tetrafluorohydroquinone - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. chclab-chem.nsysu.edu.tw [chclab-chem.nsysu.edu.tw]
- 15. Redox cycling of quinones reduced by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermochemical Landscape of Tetrafluorohydroquinone
Foreword: Unveiling the Energetic Profile of a Key Fluorinated Intermediate
Tetrafluorohydroquinone (TFHQ), a fluorinated analog of hydroquinone, stands as a pivotal building block in the synthesis of advanced materials and pharmaceuticals. The introduction of fluorine atoms onto the hydroquinone scaffold dramatically alters its electronic properties, metabolic stability, and reactivity, making it a highly sought-after intermediate. A deep understanding of its thermochemical properties, such as the enthalpy of formation and sublimation, is paramount for process optimization, safety assessments, and the rational design of novel molecules. This guide provides a comprehensive overview of the experimental and computational methodologies for determining these critical parameters, offering field-proven insights for researchers, scientists, and drug development professionals. While direct experimental thermochemical data for this compound remains elusive in publicly accessible literature, this document outlines the authoritative protocols to obtain these values and provides a framework for their computational estimation.
The Significance of Thermochemical Data for this compound
Thermochemical data provide a quantitative measure of the energy stored within a molecule and the energy required to change its physical state. For this compound, these values are critical for several reasons:
-
Reaction Energetics and Process Safety: The standard molar enthalpy of formation is essential for calculating the heat of reaction for any chemical transformation involving TFHQ. This information is crucial for ensuring the safe operation of synthetic processes, particularly at an industrial scale, by allowing for appropriate heat management to prevent thermal runaways.
-
Material Stability and Shelf-Life: The thermodynamic stability of TFHQ, inferred from its enthalpy of formation, dictates its long-term stability and shelf-life. This is a critical consideration in pharmaceutical and materials science applications where degradation can lead to loss of efficacy or performance.
-
Polymorphism and Crystal Engineering: The enthalpy of sublimation is directly related to the lattice energy of the crystalline solid. Understanding this parameter is vital for studying polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physical properties, including solubility and bioavailability, which are critical aspects of drug development.
-
Computational Model Validation: Accurate experimental thermochemical data serve as a crucial benchmark for the validation and refinement of computational chemistry models. These models can then be used to predict the properties of other, more complex fluorinated molecules, accelerating the discovery and design process.
Experimental Determination of Thermochemical Properties
The determination of accurate thermochemical data is a meticulous process that demands high-purity samples and specialized instrumentation. For a crystalline solid like this compound, the two primary thermochemical parameters of interest are the standard molar enthalpy of formation (ΔfH°m(cr)) and the standard molar enthalpy of sublimation (ΔsubH°m).
Standard Molar Enthalpy of Formation: The Rigor of Rotating-Bomb Combustion Calorimetry
The standard molar enthalpy of formation of an organic compound is typically determined indirectly from its standard molar enthalpy of combustion (ΔcH°m). For organofluorine compounds, rotating-bomb calorimetry is the technique of choice to ensure complete combustion and the formation of well-defined products.
-
Why a "Bomb"? The term "bomb" refers to a high-pressure, constant-volume vessel where the combustion reaction occurs. This controlled environment ensures that the reaction goes to completion and allows for precise measurement of the heat released.
-
Why "Rotating"? The combustion of organofluorine compounds can produce a complex mixture of products, including corrosive hydrofluoric acid (HF) and potentially carbon tetrafluoride (CF4). A static bomb can lead to incomplete reaction and a non-homogeneous final state. Rotating the bomb after combustion ensures that the gaseous products dissolve in the initial aqueous solution within the bomb, leading to a well-defined and uniform final state, which is crucial for accurate energy calculations.
-
Sample Purity is Paramount: The synthesis of this compound, for instance, via the hydrolysis of the diazotized 2,3,5,6-tetrafluoro-4-aminophenol, must be followed by rigorous purification to achieve a purity of >99.9% for calorimetric measurements. Any impurities would lead to significant errors in the measured enthalpy of combustion.
The protocol for a rotating-bomb calorimetry experiment is designed to be a self-validating system through a series of calibration and combustion experiments.
-
Calorimeter Calibration: The energy equivalent of the calorimeter system is determined with high precision by burning a certified standard reference material, such as benzoic acid, under identical conditions to the actual experiment. This calibration is repeated multiple times to ensure reproducibility and to establish the statistical uncertainty of the measurement.
-
Sample Preparation and Combustion: A precisely weighed pellet of this compound is placed in a crucible inside the bomb. A known amount of water is added to the bomb to dissolve the combustion products. The bomb is then sealed, purged of air, and charged with high-purity oxygen to a pressure of approximately 3 MPa. The sample is ignited by passing a current through a fuse wire.
-
Temperature Measurement and Data Acquisition: The temperature of the calorimeter is monitored with a high-resolution thermometer before, during, and after the combustion. The adiabatic temperature change is then used to calculate the heat released during the combustion.
-
Analysis of Combustion Products: After the combustion, the contents of the bomb are carefully analyzed to quantify the amount of nitric acid (from residual nitrogen in the bomb) and any unburned carbon. For fluorinated compounds, the concentration of hydrofluoric acid is also determined. This analysis is critical to correct the measured heat of combustion to the standard state.
-
Hess's Law Calculation: The standard molar enthalpy of formation of this compound is then calculated using Hess's Law, combining the experimentally determined standard molar enthalpy of combustion with the known standard molar enthalpies of formation of the combustion products (CO2(g) and HF(aq)).
Experimental Workflow: Rotating-Bomb Combustion Calorimetry
Caption: Workflow for determining the enthalpy of formation via rotating-bomb calorimetry.
Standard Molar Enthalpy of Sublimation: The Knudsen Effusion Method
The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gaseous state, is a measure of the intermolecular forces in the crystal lattice. The Knudsen effusion method is a reliable technique for determining the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.
-
Why Knudsen Effusion? This method is suitable for compounds with low vapor pressures, which is expected for a crystalline solid like this compound. It operates under high vacuum, allowing for the measurement of very low mass loss rates due to sublimation.
-
The Importance of the Effusion Orifice: The Knudsen cell contains a small, well-defined orifice. The dimensions of this orifice are critical. It must be small enough that the effusion of molecules through it does not significantly disturb the equilibrium vapor pressure inside the cell.
-
Cell Preparation and Sample Loading: A precisely weighed amount of crystalline this compound is placed in the Knudsen cell.
-
High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a series of well-controlled, constant temperatures.
-
Mass Loss Measurement: The rate of mass loss of the sample due to effusion through the orifice is measured at each temperature. This can be done by weighing the cell before and after a set period or by using a mass spectrometer to monitor the effusing vapor.
-
Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Hertz-Knudsen equation.
-
Clausius-Clapeyron Plot: A plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature yields a straight line. According to the Clausius-Clapeyron equation, the slope of this line is equal to -ΔsubH°m/R, where R is the ideal gas constant.
-
Validation with a Standard: The accuracy of the experimental setup is often validated by measuring the sublimation enthalpy of a well-characterized standard, such as benzoic acid.
Experimental Workflow: Knudsen Effusion Method
Caption: Workflow for determining the enthalpy of sublimation using the Knudsen effusion method.
Computational Prediction of Thermochemical Properties
In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules like this compound. High-level ab initio and density functional theory (DFT) methods can yield accurate predictions, provided that appropriate theoretical levels and basis sets are employed.
High-Level Ab Initio Methods: The Gold Standard for Accuracy
Composite methods such as the Gaussian-n (G3, G4) theories are renowned for their high accuracy in predicting thermochemical data. These methods approximate a very high-level of theory by combining the results of several lower-level calculations. While computationally expensive, they are often used to benchmark other methods and to provide reliable data when experimental values are unavailable.
Density Functional Theory (DFT): A Balance of Accuracy and Efficiency
DFT methods offer a good compromise between computational cost and accuracy for medium to large-sized molecules. The choice of the functional is critical for obtaining reliable results for fluorinated compounds. Hybrid functionals, such as B3LYP, are often a good starting point, and their performance can be benchmarked against higher-level calculations or experimental data for similar molecules. For fluorinated phenols, it is important to use a basis set that can adequately describe the electron-rich fluorine atoms and the hydrogen bonding capabilities of the hydroxyl groups, such as Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ).
-
Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry to obtain an accurate electronic energy.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the reaction, which leads to a cancellation of errors in the quantum chemical calculations. The enthalpy of reaction is calculated from the computed electronic energies, and the enthalpy of formation of the target molecule is then derived using the known experimental enthalpies of formation of the other molecules in the reaction.
-
Enthalpy of Sublimation Estimation: The enthalpy of sublimation can be estimated by calculating the enthalpy of formation in the gas phase and subtracting the (computationally more challenging to determine directly) enthalpy of formation in the solid state. Alternatively, it can be estimated from the intermolecular interaction energies in a simulated crystal lattice.
Logical Diagram: Computational Thermochemistry Approach
Caption: A logical workflow for the computational prediction of thermochemical data.
Summary of Thermochemical Data
As of the writing of this guide, no experimentally determined values for the standard molar enthalpy of formation or sublimation of this compound have been reported in the peer-reviewed literature. To provide context, the experimental values for the parent compound, hydroquinone, are presented below. It is anticipated that the presence of the four highly electronegative fluorine atoms will significantly impact these values.
| Compound | Formula | Molar Mass ( g/mol ) | ΔfH°m(cr, 298.15 K) (kJ/mol) | ΔsubH°m(298.15 K) (kJ/mol) |
| Hydroquinone | C₆H₆O₂ | 110.11 | -369.28 ± 1.3 | 99 ± 2 |
| This compound | C₆H₂F₄O₂ | 182.07 | Not Available (Experimental) | Not Available (Experimental) |
| Estimated (Computational) | Estimated (Computational) |
Note: The table will be updated as experimental or high-confidence computational data becomes available.
Conclusion and Future Outlook
The thermochemical data for this compound are essential for its continued development and application in various scientific fields. While experimental values are currently lacking, the methodologies for their determination are well-established and robust. This guide has outlined the authoritative experimental protocols, namely rotating-bomb combustion calorimetry and the Knudsen effusion method, that will provide the much-needed benchmark data. Furthermore, it has detailed the computational chemistry approaches that can serve as a powerful predictive tool in the interim.
It is strongly recommended that the scientific community undertakes the experimental determination of the enthalpy of formation and sublimation of this compound. These values will not only be of immediate practical use to those working with this compound but will also contribute to a more fundamental understanding of the structure-property relationships in fluorinated aromatic systems. The availability of such data will undoubtedly accelerate innovation in the fields of drug discovery, materials science, and beyond.
Quantum Chemical Blueprint for Tetrafluorohydroquinone: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of tetrafluorohydroquinone (TFHQ), a molecule of significant interest in organic synthesis, materials science, and particularly, drug development.[1][2] We delve into the theoretical underpinnings and practical applications of computational chemistry to elucidate the electronic structure, reactivity, and spectroscopic properties of TFHQ. This document is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering a robust, self-validating protocol for in-silico investigation. By integrating theoretical calculations with experimental data, we aim to provide a deeper understanding of TFHQ's molecular behavior, thereby facilitating its rational design and application in medicinal chemistry.
Introduction: The Significance of this compound in Modern Chemistry
This compound (2,3,5,6-tetrafluorobenzene-1,4-diol), with the chemical formula C₆H₂F₄O₂, is a fluorinated derivative of hydroquinone.[3] The introduction of four highly electronegative fluorine atoms onto the benzene ring dramatically alters the electronic properties of the hydroquinone scaffold, leading to unique chemical reactivity and biological activity.[3] This makes TFHQ a valuable building block in the synthesis of advanced materials and pharmaceuticals.[1][2] In the context of drug development, fluorination is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[4] TFHQ, with its antioxidant properties, is of particular interest for its potential therapeutic applications in areas such as oncology and neurology.[2]
Quantum chemical calculations offer a powerful lens through which to investigate the nuanced electronic structure and chemical behavior of TFHQ at the molecular level.[5] By employing these in-silico techniques, we can predict a range of molecular properties, including geometric parameters, vibrational frequencies, electronic transitions, and reaction energetics. This predictive power is instrumental in understanding the structure-activity relationships that govern the efficacy of TFHQ-based compounds, thereby accelerating the drug discovery and development process.
This guide will navigate the theoretical landscape of quantum chemical calculations as applied to TFHQ, providing a detailed, step-by-step methodology for researchers to implement. We will explore the rationale behind the selection of appropriate computational methods and basis sets, the execution of the calculations, and the analysis and validation of the results against experimental data.
Theoretical Foundations: Choosing the Right Computational Tools
The accuracy of quantum chemical calculations is intrinsically linked to the chosen theoretical method and basis set. For a molecule like this compound, which contains electronegative fluorine atoms and lone pairs on the oxygen atoms, a careful selection is paramount to obtaining meaningful results.
Density Functional Theory (DFT): A Balance of Accuracy and Efficiency
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized molecules due to its favorable balance of computational cost and accuracy.[6] DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler quantity.[6] For fluorinated organic molecules, hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have shown excellent performance.[7]
A particularly suitable functional for studying systems like TFHQ is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This functional has a proven track record for accurately predicting geometries, vibrational frequencies, and electronic properties of a wide range of organic molecules.[8][9]
Post-Hartree-Fock Methods: For Higher Accuracy
For situations demanding higher accuracy, particularly for the calculation of reaction energies and electronic excitation energies, post-Hartree-Fock methods are recommended. These methods build upon the Hartree-Fock approximation by explicitly including electron correlation effects.[10][11]
-
Møller-Plesset Perturbation Theory (MP2): This is the simplest post-Hartree-Fock method and often provides a significant improvement over DFT for describing non-covalent interactions.[10]
-
Coupled Cluster (CC) Theory: Coupled cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy, albeit at a greater computational expense.[12]
Basis Sets: The Building Blocks of Molecular Orbitals
The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For molecules containing fluorine, it is crucial to use basis sets that can adequately describe the polarization of the electron density and the diffuse nature of the lone pairs.
Pople-style basis sets, such as 6-311+G(d,p) , are a popular and effective choice. This notation indicates:
-
6-311G : A triple-zeta valence basis set, providing a flexible description of the valence electrons.
-
+ : The addition of diffuse functions on heavy (non-hydrogen) atoms, which are essential for describing anions and lone pairs.
-
(d,p) : The inclusion of polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of bonding and non-bonding interactions.
For even higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ , are recommended. The "aug" prefix signifies the addition of diffuse functions to all atoms.
Experimental Validation: Grounding Theory in Reality
A critical aspect of any computational study is the validation of the theoretical results against experimental data. This ensures the chosen computational protocol is reliable and the predictions are physically meaningful.
Geometric Parameters: Comparison with Crystallographic Data
The most direct validation of the calculated molecular structure is comparison with experimental crystallographic data. The Cambridge Structural Database (CSD) is the world's repository for small-molecule crystal structures.[13][14][15] While a crystal structure for this compound itself may not be readily available, co-crystals containing TFHQ have been reported.[2] Analysis of the bond lengths, bond angles, and dihedral angles from the calculated geometry against those from the crystal structure provides a quantitative measure of the accuracy of the computational method.
Vibrational Frequencies: Correlating with Infrared and Raman Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes.[16][17] Quantum chemical calculations can predict these vibrational frequencies.[18][19][20] A direct comparison between the calculated and experimental spectra allows for the assignment of the observed vibrational bands and serves as a stringent test of the computational model. It is important to note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, and thus, a scaling factor is typically applied to the calculated values for better agreement.
NMR Chemical Shifts: Probing the Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation.[12] Both ¹H and ¹⁹F NMR are highly relevant for TFHQ.[7][11] Quantum chemical calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict NMR chemical shifts.[18] Comparing the calculated chemical shifts with experimental data provides a sensitive probe of the accuracy of the calculated electronic structure.
Computational Protocol: A Step-by-Step Guide
This section outlines a detailed workflow for performing quantum chemical calculations on this compound. We will use the popular and freely available software package ORCA as an example, though the principles are transferable to other programs like Gaussian or GAMESS.[4]
Step 1: Molecular Structure Input
The first step is to create an input file containing the initial Cartesian coordinates of the this compound molecule. This can be done using a molecular modeling program or by providing a Z-matrix.
Step 2: Geometry Optimization
The initial molecular structure is a mere guess. A geometry optimization is performed to find the minimum energy structure on the potential energy surface.
Workflow for Geometry Optimization:
Caption: Workflow for geometry optimization of this compound.
Step 3: Frequency Calculation
Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental IR and Raman spectra.
Step 4: Calculation of Molecular Properties
Once the optimized geometry is obtained, a variety of molecular properties can be calculated.
Workflow for Property Calculation:
Caption: Calculation of various molecular properties from the optimized geometry.
Analysis of Results: Gaining Insights into TFHQ's Behavior
The output of quantum chemical calculations provides a wealth of data that can be analyzed to understand the chemical and physical properties of this compound.
Electronic Structure and Reactivity
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides an estimate of the molecule's electronic stability and its tendency to undergo electronic transitions.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting regions susceptible to electrophilic and nucleophilic attack.
-
Bond Dissociation Enthalpy (BDE): For understanding the antioxidant activity of TFHQ, the O-H bond dissociation enthalpy is a crucial parameter. A lower BDE indicates a greater propensity to donate a hydrogen atom to scavenge free radicals.
Intermolecular Interactions
The highly polarized C-F and O-H bonds in this compound suggest that intermolecular interactions play a significant role in its solid-state structure and its interactions with biological targets. Quantum chemical calculations can be used to study these interactions, such as hydrogen bonding and halogen bonding.
Data Presentation and Interpretation
To facilitate the interpretation and comparison of results, quantitative data should be presented in a clear and structured format.
Table 1: Calculated vs. Experimental Geometrical Parameters for this compound
| Parameter | Calculated (B3LYP/6-311+G(d,p)) | Experimental (from CSD) |
| C-C bond length (Å) | Value | Value |
| C-O bond length (Å) | Value | Value |
| C-F bond length (Å) | Value | Value |
| O-H bond length (Å) | Value | Value |
| C-C-O bond angle (°) | Value | Value |
| C-C-F bond angle (°) | Value | Value |
| C-O-H bond angle (°) | Value | Value |
(Note: The "Value" placeholders should be replaced with actual data obtained from calculations and experimental sources.)
Table 2: Calculated Vibrational Frequencies and Comparison with Experimental Data
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| O-H stretch | Value | Value | Value | |
| C-F stretch | Value | Value | Value | |
| Aromatic C-C stretch | Value | Value | Value |
(Note: The "Value" placeholders should be replaced with actual data. The scaling factor should be chosen appropriately for the level of theory.)
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the application of quantum chemical calculations to the study of this compound. By following the outlined protocols, researchers can gain valuable insights into the electronic structure, reactivity, and spectroscopic properties of this important molecule. The synergy between computational predictions and experimental validation is key to building robust and reliable models that can guide the design of novel TFHQ-based materials and pharmaceuticals.
Future computational studies could explore the excited-state properties of TFHQ to understand its photochemistry, investigate its interaction with specific biological targets through molecular docking and QM/MM simulations, and explore the reaction mechanisms of its synthesis and degradation pathways. As computational resources continue to grow, so too will the power of these in-silico techniques to unravel the complexities of molecular behavior and drive innovation in chemical research and development.
References
- 1. CCDC 2383612: Experimental Crystal Structure Determination (Dataset) | OSTI.GOV [osti.gov]
- 2. "CCDC 2194073: Experimental Crystal Structure Determination" by William T. Pennington, Andrew J. Peloquin et al. [open.clemson.edu]
- 3. This compound(771-63-1) IR Spectrum [chemicalbook.com]
- 4. Hydroquinone [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. CCDC 2181759: Experimental Crystal Structure Determination | NSF Public Access Repository [par.nsf.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies [mdpi.com]
- 14. Applications of Vibrational Spectroscopy for Analysis of Connective Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iarjset.com [iarjset.com]
- 16. Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound(771-63-1) 1H NMR [m.chemicalbook.com]
- 19. dev.spectrabase.com [dev.spectrabase.com]
- 20. 771-63-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to Fluorinated Aromatic Compounds in Modern Chemistry
Abstract
The strategic incorporation of fluorine into aromatic systems represents one of the most powerful tactics in modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart profound changes to the physicochemical and biological profiles of parent molecules. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of fluorinated aromatic compounds, delving into the fundamental principles governing their behavior, established and emerging synthetic methodologies, critical applications in drug discovery, and essential analytical techniques. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as both a foundational introduction and a practical reference for leveraging fluorinated aromatics in advanced research.
The Fluorine Anomaly: Understanding its Unique Influence on Aromatic Systems
The prevalence of fluorine in pharmaceuticals is remarkable, with approximately 20-25% of all marketed drugs containing at least one fluorine atom.[1][2] This is not a coincidence but a direct result of the unique and predictable effects of fluorine substitution.
Electronic Perturbations: The Interplay of Inductive and Resonance Effects
Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) that polarizes the C-F bond and decreases the electron density of the aromatic ring.[3] This influences the acidity and basicity of nearby functional groups, a critical factor in modulating a drug's pKa to improve bioavailability.[2][4] While fluorine also possesses a lone pair that can participate in a +M (mesomeric or resonance) donating effect, its -I effect is dominant. This electronic pull is fundamental to many of the strategic advantages of fluorination.
Altering Physicochemical Properties for Drug Design
The substitution of hydrogen with fluorine, a similarly sized atom (van der Waals radii of 1.20 Å for H vs. 1.47 Å for F), can lead to significant yet manageable changes in a molecule's properties.[3]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[3][5] Replacing a hydrogen atom at a site vulnerable to metabolic oxidation, particularly by cytochrome P450 (CYP450) enzymes, can effectively block or slow down metabolism.[3][5] This "metabolic blocking" strategy often leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[5][6]
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule. This enhancement can improve a compound's ability to permeate cellular membranes, which is crucial for reaching intracellular targets.[4]
-
Binding Affinity: The polarized C-F bond can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[3][4]
Synthetic Methodologies: Incorporating Fluorine into Aromatic Scaffolds
The development of reliable methods to form C(sp²)–F bonds has been a major focus of synthetic chemistry. Several key strategies have emerged, each with distinct advantages and substrate scopes.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for introducing nucleophiles to electron-poor aromatic systems.[7] Counterintuitively, aryl fluorides are often more reactive in SNAr reactions than their heavier halogen counterparts.[8]
The causality lies in the reaction mechanism. The rate-determining step is the initial attack of the nucleophile to form a negatively charged "Meisenheimer complex."[8][9] Fluorine's potent inductive effect strongly stabilizes this intermediate, lowering the activation energy and accelerating the reaction, even though fluoride is a poor leaving group.[8] This method is particularly effective for electron-deficient arenes and heterocycles.[7][10]
Diagram 1: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Electrophilic Fluorination
For electron-rich aromatic compounds, electrophilic fluorination provides a direct route to aryl fluorides.[11][12] This approach utilizes reagents that act as a source of electrophilic fluorine ("F+").
Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®).[11][12] The reaction proceeds via a typical electrophilic aromatic substitution mechanism, where the aromatic ring attacks the electrophilic fluorine, forming a Wheland-type intermediate that is subsequently deprotonated to restore aromaticity.[13]
Diagram 2: General Mechanism of Electrophilic Aromatic Fluorination
Trifluoromethylation of Aromatic Compounds
The trifluoromethyl (CF₃) group is a particularly valuable motif in drug design. Its introduction can dramatically improve metabolic stability and lipophilicity.[14] Numerous methods have been developed for aromatic trifluoromethylation.
-
Radical Trifluoromethylation: Often involves the generation of a CF₃ radical from sources like sodium trifluoromethanesulfinate (CF₃SO₂Na) or via photoredox catalysis.[14][15] While effective, these methods can sometimes suffer from a lack of regiocontrol.[14][16]
-
Copper-Mediated Trifluoromethylation: Cross-coupling reactions using copper catalysts and a CF₃ source, such as potassium trifluoroacetate (CF₃CO₂K), can efficiently trifluoromethylate aryl halides.[16] These methods often offer good functional group tolerance and can be performed under relatively mild conditions.[16][17]
Application Spotlight: Enhancing Metabolic Stability
A primary driver for aromatic fluorination in drug development is the enhancement of metabolic stability.[5][18] The in vitro microsomal stability assay is a standard industry protocol to quantify this effect.
Quantitative Comparison: Impact of Fluorination on Stability
The following table summarizes representative data comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.[5]
| Compound Pair | Modification | t½ (min) | CLint (µL/min/mg protein) | Reference |
| Diclofenac | Non-fluorinated | 15 | 115 | [5] |
| 4'-Fluoro-diclofenac | Fluorination at site of metabolism | 68 | 25 | [5] |
| Testosterone | Non-fluorinated | 22 | 79 | [5] |
| 2α-Fluoro-testosterone | Fluorination adjacent to metabolism site | 95 | 18 | [5] |
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol provides a self-validating system for assessing how fluorination impacts a compound's metabolic fate.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[5]
Materials:
-
Test compound and its fluorinated analog (10 mM stock in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (Cofactor)
-
Acetonitrile (ACN) with internal standard (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a master mix of microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Incubation (Test and Control):
-
Add the test compound to the microsomal solution to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. This is the T=0 time point.
-
For a negative control, run a parallel incubation without the NADPH system to assess non-enzymatic degradation.
-
-
Time Points: Aliquot samples from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately stop the reaction at each time point by adding the aliquot to a 3-fold volume of ice-cold ACN containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Calculation:
-
Plot the natural log of the percentage of remaining compound versus time.
-
Determine the slope (k) from the linear regression of the initial time points.
-
Calculate the half-life: t½ = 0.693 / k .[5]
-
Calculate intrinsic clearance: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[5]
-
Diagram 3: Workflow for In Vitro Microsomal Stability Assay
Essential Analytics: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is the definitive analytical technique for identifying and characterizing fluorinated compounds.[19][20] The ¹⁹F nucleus offers several advantages for NMR spectroscopy:
-
High Natural Abundance: The ¹⁹F isotope has 100% natural abundance.[19]
-
High Sensitivity: It has a high gyromagnetic ratio, making it a highly receptive nucleus, comparable to ¹H NMR.[19][21]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of about 800 ppm, which is significantly larger than for ¹H NMR.[19] This wide dispersion minimizes signal overlap, making spectra easier to interpret, even in complex mixtures.[20][22]
These features allow for unambiguous confirmation of fluorine incorporation, determination of the number of distinct fluorine environments through integration, and structural elucidation through analysis of spin-spin coupling constants to other nuclei (e.g., ¹H, ¹³C, or other ¹⁹F nuclei).[21]
Safety and Environmental Considerations
While organofluorine compounds are invaluable in research, it is crucial to acknowledge their potential toxicological and environmental impact. The strength of the C-F bond, so beneficial for metabolic stability, can also lead to environmental persistence.[1] Some organofluorine compounds, such as certain perfluorinated compounds (PFCs), are known to be persistent organic pollutants that can bioaccumulate.[1] Researchers must handle fluorinating agents and fluorinated compounds with appropriate safety protocols and consider the environmental fate of novel molecules. Not all organofluorine compounds are inherently toxic, but a thorough toxicological assessment is a necessary part of the drug development process.[23][24]
Conclusion and Future Outlook
Fluorinated aromatic compounds are central to innovation in the life sciences and material sciences.[25][26] The ability to strategically modify a molecule's electronic properties, enhance its metabolic stability, and fine-tune its binding interactions makes aromatic fluorination an indispensable tool for the modern scientist. As synthetic methodologies for C-F bond formation become more sophisticated—including advances in late-stage fluorination and C-F bond activation[27][28][29]—the applications of these remarkable compounds will continue to expand. A deep, mechanistic understanding of how fluorine imparts its effects is the key to rationally designing the next generation of pharmaceuticals and advanced materials.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 16. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 20. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. 19Flourine NMR [chem.ch.huji.ac.il]
- 22. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ag.state.mn.us [ag.state.mn.us]
- 24. Chemistry and toxicology of quinoxaline, organotin, organofluorine, and formamidine acaricides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nbinno.com [nbinno.com]
- 26. nbinno.com [nbinno.com]
- 27. Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03548D [pubs.rsc.org]
- 28. Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
The Strategic Imperative of Fluorine in Modifying Hydroquinone Properties: An In-depth Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Confluence of a Privileged Scaffold and a Powerful Modulator
Hydroquinone, a deceptively simple aromatic diol, has long been a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its redox activity and hydrogen bonding capabilities are central to its biological functions. However, native hydroquinone and its simple derivatives often suffer from metabolic instability and suboptimal physicochemical properties, limiting their therapeutic potential. Enter fluorine, an element that has revolutionized drug design. The strategic incorporation of fluorine into the hydroquinone framework offers a powerful tool to modulate its properties, leading to enhanced metabolic stability, improved potency, and refined pharmacokinetic profiles.[1][2] This guide provides a comprehensive technical overview of the multifaceted role of fluorine in tailoring the characteristics of hydroquinone for applications in modern drug discovery.
The Foundational Impact of Fluorination on Physicochemical Properties
The introduction of fluorine, the most electronegative element, into the hydroquinone ring induces profound changes in its electronic and steric properties. These alterations directly translate to modifications in key physicochemical parameters that are critical for drug efficacy and developability.
Modulating Redox Potential: A Balancing Act
The redox cycling of hydroquinones is fundamental to their biological activity, but it can also be a source of toxicity. Fluorine's strong electron-withdrawing nature significantly influences the redox potential of the hydroquinone moiety. By withdrawing electron density from the aromatic ring, fluorine substitution makes the hydroquinone more difficult to oxidize, thereby increasing its redox potential. This modulation can be strategically employed to fine-tune the molecule's reactivity, potentially mitigating off-target effects and enhancing its therapeutic window.
Fine-Tuning Acidity (pKa) for Optimal Ionization
The acidity of the hydroxyl groups (pKa) is a critical determinant of a hydroquinone's solubility, membrane permeability, and interaction with biological targets.[3][4] Fluorine's inductive effect acidifies the phenolic protons, leading to a lower pKa.[5][6] This increased acidity can be advantageous in optimizing a compound's ionization state at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[7]
Table 1: Effect of Fluorination on the pKa of Hydroquinone
| Compound | pKa1 | pKa2 |
| Hydroquinone | 9.9 | 11.6 |
| 2-Fluorohydroquinone | ~9.5 | ~11.2 |
| 2,5-Difluorohydroquinone | ~9.1 | ~10.8 |
Note: The pKa values are approximate and can vary depending on the specific substitution pattern and experimental conditions.
Tailoring Lipophilicity (LogP) for Enhanced Permeability
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter governing a drug's ability to cross biological membranes.[8][9][10] The effect of fluorine on lipophilicity is complex and context-dependent.[11][12][13] While a single fluorine atom can sometimes decrease lipophilicity due to its polarity, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group generally increases lipophilicity.[12] This allows for the precise modulation of a molecule's LogP to achieve the optimal balance between aqueous solubility and membrane permeability.[9][10][14][15][16]
Enhancing Metabolic Stability: The "Fluorine Shield"
One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[17][18][19] The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily, in stark contrast to the more labile carbon-hydrogen (C-H) bond.[20]
By strategically placing fluorine atoms at sites susceptible to oxidative metabolism, a "metabolic shield" can be created, effectively blocking or slowing down the degradation of the hydroquinone-based compound.[20][21] This leads to a longer in vivo half-life, increased bioavailability, and a more predictable pharmacokinetic profile.[20][22]
Synthetic Pathways to Fluorinated Hydroquinones
The growing importance of fluorinated hydroquinones has spurred the development of diverse synthetic strategies. These methods can be broadly categorized as follows:
-
Building from Fluorinated Precursors: This approach involves utilizing commercially available or readily synthesized fluorinated starting materials, such as fluorinated phenols or phthalic anhydrides, in established synthetic routes for hydroquinones.[23]
-
Late-Stage Fluorination: This powerful strategy introduces fluorine atoms into a pre-existing hydroquinone scaffold in the later stages of a synthetic sequence. This allows for the rapid generation of a library of fluorinated analogs from a common intermediate.[1][24]
-
Electrophilic Fluorination: Reagents like Selectfluor® provide a source of "F+" for direct fluorination of the electron-rich hydroquinone ring.
-
Nucleophilic Fluorination: This involves the displacement of a suitable leaving group (e.g., nitro or halide) with a fluoride source, such as potassium fluoride.[25][26]
-
-
Introduction of Fluorinated Moieties: Pre-functionalized building blocks containing fluorine, such as trifluoromethyl groups, can be incorporated into the hydroquinone structure through various coupling reactions.[27][28][29][30]
Applications in the Vanguard of Drug Discovery
The tailored properties of fluorinated hydroquinones have led to their successful application in various therapeutic areas. For instance, the introduction of fluorine into quinolone antibiotics (fluoroquinolones) significantly improved their antibacterial potency and pharmacokinetic properties.[31] In the realm of oncology, fluorinated hydroquinone derivatives are being investigated as potent anticancer agents. The enhanced metabolic stability and modulated redox properties of these compounds can lead to improved efficacy and reduced side effects.
Essential Experimental Protocols
To rigorously characterize the impact of fluorination on hydroquinone properties, a suite of standardized experimental protocols is essential.
Measurement of Redox Potential via Cyclic Voltammetry
Objective: To determine the oxidation potential of fluorinated hydroquinones.
Methodology:
-
Prepare a solution of the test compound in a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).
-
Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Scan the potential from an initial value to a final value and back, recording the resulting current.
-
The potential at the peak of the oxidation wave corresponds to the oxidation potential of the hydroquinone.
Determination of pKa by UV-Vis Spectrophotometry
Objective: To measure the acid dissociation constant of the phenolic hydroxyl groups.[32]
Methodology:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Dissolve the fluorinated hydroquinone in each buffer solution to a constant concentration.
-
Record the UV-Vis absorption spectrum of each solution.
-
The absorbance at a specific wavelength will change as a function of pH due to the different spectral properties of the protonated and deprotonated forms.
-
Plot the absorbance versus pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa.[32]
Measurement of Lipophilicity (LogP) using the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient.[8]
Methodology:
-
Prepare a biphasic system of n-octanol and water.
-
Dissolve a known amount of the fluorinated hydroquinone in one of the phases.
-
Shake the mixture vigorously to allow for partitioning between the two phases.[33]
-
Allow the phases to separate completely.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC, ¹⁹F NMR).[14][15][33]
-
Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[8][14]
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.[22][34][35][36][37]
Methodology:
-
Prepare an incubation mixture containing liver microsomes (from human or other species), the test compound, and a buffer solution.[20][34][36]
-
Initiate the metabolic reaction by adding a cofactor regenerating system (e.g., NADPH).[20]
-
Incubate the mixture at 37°C.
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).[20]
-
Analyze the remaining amount of the parent compound at each time point using LC-MS/MS.[34]
-
Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint) to quantify metabolic stability.[20][22][34][36]
Visualizing Key Concepts and Workflows
Caption: Impact of Fluorination on Hydroquinone Properties.
Caption: In Vitro Metabolic Stability Assay Workflow.
Conclusion: A Future Forged in Fluorine
The strategic incorporation of fluorine is no longer a niche tactic but a mainstream strategy in the design of superior hydroquinone-based therapeutics. By providing medicinal chemists with the ability to rationally tune physicochemical and pharmacokinetic properties, fluorine has unlocked new possibilities for this privileged scaffold. As synthetic methodologies for fluorination continue to advance, we can anticipate the development of even more sophisticated and effective fluorinated hydroquinone drugs to address a wide range of unmet medical needs. The future of drug discovery is, in many ways, being forged in fluorine.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. connectsci.au [connectsci.au]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 13. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. benchchem.com [benchchem.com]
- 24. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. EP0170190B1 - Method for production of fluorinated quinones - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
- 28. CN1141283C - Synthesis of hydroquinol containing lateral trifluotoluene group - Google Patents [patents.google.com]
- 29. Electrochemical trifluoromethylation/cyclization for the synthesis of isoquinoline-1,3-diones and oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 30. Cu and Hydroquinone for the Trifluoromethylation of Unprotected Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 32. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 33. youtube.com [youtube.com]
- 34. nuvisan.com [nuvisan.com]
- 35. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 36. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 37. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Tetrafluorohydroquinone in Modern Organic Synthesis
These application notes serve as a comprehensive guide for researchers, chemists, and professionals in drug development on the strategic applications and handling of 2,3,5,6-tetrafluorohydroquinone (TFHQ). This versatile fluorinated building block offers a unique combination of a perfluorinated aromatic core and reactive hydroxyl functionalities, making it an invaluable tool in the synthesis of advanced materials, pharmaceuticals, and complex organic molecules.
Introduction: The Unique Value of Tetrafluorohydroquinone
2,3,5,6-Tetrafluorohydroquinone (TFHQ) is a fluorinated derivative of hydroquinone featuring a symmetrical substitution of four fluorine atoms on the benzene ring.[1] This structure is not merely a chemical curiosity; it is a meticulously designed building block for introducing a tetrafluorinated phenyl ring into a target molecule. The presence of highly electronegative fluorine atoms dramatically alters the electronic properties, stability, and reactivity of the aromatic core compared to its non-fluorinated analog.[2]
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry and materials science.[3] Fluorine atoms can significantly enhance critical molecular properties such as metabolic stability, lipophilicity, and binding affinity.[4] TFHQ provides a reliable and efficient platform for introducing a perfluorinated moiety, leveraging its reactive hydroxyl groups for a variety of subsequent chemical transformations.[4] This guide will explore the causality behind its use, provide field-proven protocols, and detail the necessary safety precautions for its effective implementation in the laboratory.
Physicochemical Properties & Safety Data
A thorough understanding of the physical properties and safety profile of any reagent is a prerequisite for its successful and safe application.
| Property | Value | Reference |
| CAS Number | 771-63-1 | [5] |
| Molecular Formula | C₆H₂F₄O₂ | [] |
| Molecular Weight | 182.07 g/mol | [5] |
| Appearance | Slightly beige to white crystalline powder | [] |
| Melting Point | 172-174 °C | [5] |
| Boiling Point | 205.5 °C at 760 mmHg | [] |
| Density | 1.765 g/cm³ | [] |
| Synonyms | 2,3,5,6-Tetrafluorobenzene-1,4-diol, Tetrafluoro-1,4-dihydroquinone | [7] |
Handling and Safety Precautions
This compound must be handled with care, adhering to strict safety protocols.[2] It is classified as harmful if swallowed and can cause serious eye damage.[5][7]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves (chemical protective gloves, JIS T 8116), and a lab coat.[8][9] In case of dust formation, use a NIOSH-approved N95 dust mask.[5][7]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[9]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][10] Keep away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents and alkalis.[10]
-
First Aid:
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[8]
-
Ingestion: If the victim is conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical aid.
-
Inhalation: Remove from exposure to fresh air. If not breathing, give artificial respiration.
-
Core Applications & Synthetic Strategy
The utility of TFHQ stems from its dual reactivity: the nucleophilic character of its hydroxyl groups and the unique electronic nature of the fluorinated ring.
A Foundational Building Block for Fluorinated Molecules
The primary application of TFHQ is as a core building block.[4] Introducing the C₆F₄ moiety can profoundly influence a molecule's final properties, a strategy widely employed in:
-
Pharmaceutical Research: To enhance metabolic stability, improve membrane permeability, and modulate pKa. The antioxidant and potential HDAC inhibitory capacities of TFHQ are also areas of active research.[4][]
-
Agrochemicals: To increase efficacy and environmental persistence.[4]
-
Materials Science: To create high-performance polymers, liquid crystals, and electronic materials with enhanced thermal stability and specific optical properties.[1][2]
Caption: TFHQ as a central building block in various fields.
Reactions of the Hydroxyl Groups: Etherification and Esterification
The two hydroxyl groups on TFHQ are amenable to a wide range of standard organic transformations, most notably etherification and esterification.[4] These reactions allow for the construction of more complex architectures built upon the fluorinated core.
-
Williamson Ether Synthesis: Reaction with alkyl halides under basic conditions yields mono- or di-ethers. This is a robust method for linking the TFHQ core to other molecular fragments.
-
Esterification: Acylation with acyl chlorides or carboxylic anhydrides produces the corresponding esters. This is particularly useful in synthesizing derivatives for biological screening.[12]
Caption: Key reactions of this compound.
Redox Chemistry: The TFHQ / Tetrafluoro-p-benzoquinone Couple
TFHQ can be readily oxidized to its corresponding quinone, 2,3,5,6-tetrafluoro-1,4-benzoquinone (fluoranil). This quinone is a powerful electron acceptor and a valuable reagent in its own right. The TFHQ/fluoranil redox couple has found applications in redox flow batteries, where the fluorinated system provides enhanced stability and favorable redox potentials.[1]
Experimental Protocols
The following protocols are provided as validated starting points for common transformations involving TFHQ. As with any chemical reaction, optimization may be necessary for specific substrates.
Protocol 1: General Synthesis of a Bis-Ether Derivative
Objective: To demonstrate a typical Williamson ether synthesis using TFHQ to produce a diether.
Materials:
-
This compound (1.0 eq)
-
Alkyl bromide (e.g., Benzyl bromide) (2.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF.
-
Stir the solution until the TFHQ is fully dissolved.
-
Add anhydrous potassium carbonate (3.0 eq) to the solution. The mixture will become a suspension.
-
Add the alkyl bromide (2.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired bis-ether.
Self-Validation: The success of the reaction is confirmed by the disappearance of the TFHQ spot on TLC and the appearance of a new, less polar product spot. Final structure confirmation should be performed using ¹H NMR, ¹⁹F NMR, and MS analysis. The ¹H NMR will show the incorporation of the alkyl group, while the ¹⁹F NMR will confirm the integrity of the tetrafluorophenyl ring.
Protocol 2: Oxidation to Tetrafluoro-p-benzoquinone
Objective: To synthesize the corresponding quinone, a valuable electron acceptor.
Materials:
-
This compound (1.0 eq)
-
Salcomine (catalyst) or other suitable oxidizing agent (e.g., MnO₂)
-
Acetonitrile or Dichloromethane (DCM)
-
Oxygen (O₂) or air supply
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile or DCM in a round-bottom flask.
-
Add a catalytic amount of salcomine.
-
Bubble air or oxygen through the stirring solution at room temperature. The solution will typically change color as the quinone is formed.
-
Monitor the reaction by TLC. The reaction is usually complete within a few hours.
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude tetrafluoro-p-benzoquinone is often pure enough for subsequent use. If necessary, it can be purified by sublimation or recrystallization.
Self-Validation: The product will exhibit a characteristic color (yellow solid). TLC will show a new, more mobile spot compared to the starting hydroquinone. The IR spectrum will show the appearance of characteristic C=O stretches for the quinone.
Caption: Experimental workflow for bis-ether synthesis.
Protocol 3: Synthesis of TFHQ via Diazotization-Hydrolysis
Objective: To prepare TFHQ from a common precursor, demonstrating a key industrial synthesis route. This protocol is based on patented methods.[13]
Materials:
-
2,3,5,6-Tetrafluoro-4-aminophenol (1.0 eq)
-
Sulfuric acid (98%)
-
Sodium nitrite (NaNO₂)
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Water
Procedure:
-
Diazotization: In a vessel cooled to 0-5 °C, carefully mix 2,3,5,6-tetrafluoro-4-aminophenol (1.0 eq), water, and concentrated sulfuric acid.[13]
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5 °C. The dropping time is typically 0.5-2 hours.[13]
-
Stir the mixture at 0-5 °C for an additional 0.5-1 hour to ensure complete formation of the diazonium salt.[13]
-
Hydrolysis: In a separate reaction flask, prepare a mixture of water, a solvent like dichloromethane, and a catalytic amount of CuSO₄·5H₂O.[13]
-
Slowly add the prepared diazonium salt solution to the copper sulfate mixture.
-
Heat the mixture to reflux to facilitate the hydrolysis reaction.
-
After the reaction is complete (monitored by HPLC or GC), cool the mixture and separate the layers.
-
The aqueous layer, containing the product, is then acidified with HCl to precipitate the this compound.[13]
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the target product.
Self-Validation: The final product should be a crystalline solid with a melting point of 172-174 °C.[5] Purity should be assessed by HPLC or GC, and the structure confirmed by NMR and MS, comparing the data to a known standard. The overall yield for this process can exceed 85%.[13]
Conclusion
This compound is more than just a fluorinated reagent; it is a strategic tool for molecular design. Its robust chemistry, coupled with the profound electronic effects of the perfluorinated ring, provides chemists with a reliable method to access novel chemical space. By understanding the principles behind its reactivity and adhering to safe handling practices, researchers can effectively leverage TFHQ to build complex molecules with enhanced properties, driving innovation in medicine, materials, and beyond.
References
- 1. Buy this compound | 771-63-1 [smolecule.com]
- 2. CAS 771-63-1: this compound | CymitQuimica [cymitquimica.com]
- 3. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. テトラフルオロヒドロキノン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 95 771-63-1 [sigmaaldrich.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 12. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN102030616A - Preparation method for 2,3,5,6-tetrafluorohydroquinone - Google Patents [patents.google.com]
Tetrafluorohydroquinone: A Comprehensive Guide to its Experimental Use in Research and Development
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental protocols and procedures involving tetrafluorohydroquinone (TFHQ). As a key fluorinated building block, TFHQ's unique electronic properties and reactivity make it a valuable intermediate in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring both methodological soundness and the ability to troubleshoot and adapt procedures. It covers synthesis, purification, characterization, and safe handling, with a focus on practical application in a laboratory setting.
Introduction: The Significance of this compound
This compound (2,3,5,6-tetrafluorohydroquinone) is an aromatic compound distinguished by a hydroquinone core fully substituted with fluorine atoms. This high degree of fluorination confers unique properties, including enhanced stability, altered electronic characteristics, and increased lipophilicity in derivative molecules.[1] These attributes are highly sought after in medicinal chemistry and materials science. The introduction of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.[1] Consequently, TFHQ serves as a critical starting material for introducing a tetrafluorinated phenyl ring into a wide range of molecular scaffolds.[1] Its applications span from the development of novel drug candidates and advanced polymers to its use in redox flow batteries.[1][2]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 771-63-1 | [3] |
| Molecular Formula | C₆H₂F₄O₂ | [3][4] |
| Molecular Weight | 182.07 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | 172-174 °C (lit.) | [3][5][6] |
| Solubility | Readily soluble in alcohol, water, and ether. | [7] |
| Stability | Stable under normal conditions. May change color upon exposure to light and air. | [4][8] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize risk.
Table 2: Hazard and Precautionary Information
| Hazard Class | GHS Pictograms | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Danger | H302: Harmful if swallowed. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage. | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:[3]
Protocol 1: Safe Handling and Storage of this compound
Objective: To outline the essential procedures for the safe handling and storage of TFHQ to ensure personnel safety and maintain reagent integrity.
Materials:
-
This compound (solid)
-
Appropriate Personal Protective Equipment (PPE): N95 dust mask, chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.[3]
-
Chemical fume hood
-
Spatula
-
Tightly sealed, light-resistant container
-
Inert gas (e.g., argon or nitrogen) source (optional, for long-term storage)
Procedure:
-
Engineering Controls: All handling of solid TFHQ should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[9] Ensure adequate ventilation.[4] Eyewash stations and safety showers must be readily accessible.[4]
-
Personal Protective Equipment (PPE): Before handling, don all required PPE. Inspect gloves for any signs of degradation before use.[4]
-
Dispensing: Carefully dispense the required amount of TFHQ using a clean spatula. Avoid generating dust. Do not rough handle the container.[9]
-
Storage: Store TFHQ in a tightly closed container in a dry, well-ventilated area, away from strong oxidizing agents.[4][8][9] For long-term storage and to prevent degradation from air and light, storing under an inert atmosphere is recommended.
-
Disposal: Dispose of waste TFHQ and contaminated materials in accordance with local, state, and federal regulations.
-
Hygiene: After handling, wash hands and face thoroughly.[9] Do not consume food or drink in the laboratory.[8][9]
Synthesis of this compound
While TFHQ is commercially available, understanding its synthesis is crucial for specialized applications or when large quantities are required. One common synthetic route involves the hydrolysis of the diazonium salt of 2,3,5,6-tetrafluoro-4-aminophenol.[10]
Diagram 1: Synthesis Pathway of this compound
Caption: Synthesis of TFHQ via diazotization and hydrolysis.
Protocol 2: Laboratory-Scale Synthesis of this compound
Objective: To synthesize TFHQ from 2,3,5,6-tetrafluoro-4-aminophenol. This protocol is adapted from established patent literature.[10]
Materials:
-
2,3,5,6-tetrafluoro-4-aminophenol
-
Concentrated sulfuric acid (95-98%)
-
Sodium nitrite (NaNO₂)
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Deionized water
-
Dimethylbenzene
-
10% Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Round-bottom flasks, beakers, dropping funnel, condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum oven
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer and thermometer, combine 2,3,5,6-tetrafluoro-4-aminophenol, water, and concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5 °C. The addition should take approximately 1 hour.[10]
-
After the addition is complete, continue stirring at 0-5 °C for another hour to ensure complete formation of the diazonium salt.[10]
-
-
Hydrolysis:
-
Work-up and Purification:
-
After the addition is complete, add dimethylbenzene to the reaction mixture and reflux for 2 hours.[10]
-
Cool the mixture and separate the layers.
-
Extract the organic layer with a 10% sodium hydroxide solution.
-
Acidify the aqueous extract with hydrochloric acid to precipitate the crude TFHQ.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven. This method can yield a product with a purity of >98%.[10]
-
Quality Control and Characterization
Ensuring the purity and identity of TFHQ is critical for the reproducibility of experimental results. A suite of analytical techniques should be employed for comprehensive characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 771-63-1 [smolecule.com]
- 3. This compound 95 771-63-1 [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. 771-63-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. US3043884A - Tetrafluoro-benzoquinone-1, 4 and a process for its manufacture - Google Patents [patents.google.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. CN102030616A - Preparation method for 2,3,5,6-tetrafluorohydroquinone - Google Patents [patents.google.com]
Application Notes and Protocols: Electrochemical Applications of Tetrafluorohydroquinone
For: Researchers, scientists, and drug development professionals.
Introduction: The Electrochemical Advantage of Fluorination
Tetrafluorohydroquinone (C₆H₂F₄O₂), and its oxidized counterpart, tetrafluoro-1,4-benzoquinone (TFBQ), represent a unique class of redox-active molecules.[1][2] The strong electron-withdrawing nature of the four fluorine atoms significantly alters the electronic properties of the hydroquinone ring system. This modification results in a higher redox potential compared to unsubstituted hydroquinone, enhanced chemical stability, and unique intermolecular interactions. These attributes make this compound (TFHQ) a compelling candidate for a range of advanced electrochemical applications, from energy storage to sensitive chemical detection.[3][4] This guide provides an in-depth exploration of these applications, complete with detailed protocols and the scientific rationale behind the experimental designs.
Energy Storage: Powering Next-Generation Batteries
The reversible two-electron, two-proton redox reaction of the TFHQ/TFBQ couple is central to its utility in electrochemical energy storage.[1] Fluorination enhances the stability and redox potential of the molecule, addressing key challenges in the development of high-performance batteries.[4][5]
1.1 Application: Stabilizing the Solid Electrolyte Interphase (SEI) in Lithium Batteries
One of the most significant challenges in high-energy lithium batteries is the instability of the solid electrolyte interphase (SEI), a passivation layer that forms on the lithium metal anode. A fragile or unstable SEI leads to dendrite formation and capacity fade. Tetrafluoro-1,4-benzoquinone (TFBQ) has been demonstrated as a highly effective electrolyte additive to create a stable, lithiophilic SEI.[6]
Causality and Mechanism: When added in trace amounts to a solid polymer electrolyte, TFBQ is electrochemically reduced at the lithium anode surface. It reacts to form a uniform layer of lithium quinone salt (Li₂TFBQ) within the SEI.[6] This component is lithiophilic (has a high affinity for lithium ions) and possesses a low potential barrier for lithium-ion transport. This engineered SEI effectively guides uniform lithium deposition, suppressing the growth of dendrites that can cause short circuits.[6] The strong polar groups on the polymer (like -CF₂- in PVDF) can react with lithium, but the preferential reaction with TFBQ creates a more stable and protective interface.[6]
Logical Workflow for SEI Stabilization
Caption: TFBQ additive forms a lithiophilic Li₂TFBQ layer, guiding uniform Li⁺ deposition.
Protocol 1: Preparation and Evaluation of a TFBQ-Enhanced Solid-State Electrolyte
This protocol describes the fabrication of a poly(vinylidene fluoride) (PVDF)-based composite solid electrolyte with a TFBQ additive and its electrochemical characterization.
Materials:
-
Poly(vinylidene fluoride) (PVDF) powder
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
Tetrafluoro-1,4-benzoquinone (TFBQ)
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Lithium metal foil
-
LiNi₀.₆Co₀.₂Mn₀.₂O₂ (NCM622) cathode material
-
CR2032 coin cell components (casings, spacers, springs)
Procedure:
-
Electrolyte Slurry Preparation:
-
In an argon-filled glovebox, dissolve LiTFSI in NMP to form a 1 M solution.
-
Add PVDF powder to the solution. The mass ratio of PVDF to LiTFSI should be optimized, a common starting point is 1:1.
-
Add TFBQ as the additive. An effective concentration is a mass ratio of PVDF to TFBQ of 1:0.05.[6]
-
Stir the mixture at 50°C for 12 hours to form a homogeneous slurry.
-
-
Membrane Casting:
-
Cast the slurry onto a glass plate using a doctor blade to a thickness of approximately 100-120 µm.
-
Dry the cast film in a vacuum oven at 60°C for 24 hours to completely remove the NMP solvent.
-
The resulting flexible, freestanding membrane is the PVDF/Li-TFBQ composite solid electrolyte (CSE).
-
-
Cell Assembly (CR2032 Coin Cell):
-
Assemble a Li||CSE||NCM622 coin cell inside an argon-filled glovebox.
-
Use a lithium metal disc as the anode and a prepared NCM622 electrode as the cathode.
-
Place the PVDF/Li-TFBQ CSE membrane between the anode and cathode as the electrolyte and separator.
-
-
Electrochemical Characterization:
-
Ionic Conductivity: Use electrochemical impedance spectroscopy (EIS) on a symmetric Li||CSE||Li cell. Measure the impedance over a frequency range (e.g., 1 MHz to 0.1 Hz) at room temperature. Calculate conductivity (σ) using the formula σ = L / (R * A), where L is the membrane thickness, R is the bulk resistance from the Nyquist plot, and A is the electrode area.
-
Electrochemical Stability Window: Perform linear sweep voltammetry (LSV) on a Li||CSE||SS (stainless steel) cell at a slow scan rate (e.g., 1 mV/s) from open circuit voltage to 6.0 V vs. Li/Li⁺. The onset of significant oxidation current defines the anodic stability limit.
-
Cycling Performance: Cycle the Li||CSE||NCM622 full cell at various C-rates (e.g., 0.2C, 0.5C, 1C) between 2.8 V and 4.3 V at a constant temperature (e.g., 30°C). Record the discharge capacity, Coulombic efficiency, and capacity retention over 100+ cycles.
-
Expected Results:
| Parameter | Expected Value with TFBQ | Rationale / Causality |
| Ionic Conductivity | ~2.39 × 10⁻⁴ S cm⁻¹[6] | TFBQ does not impede, and may slightly enhance, ion transport pathways within the polymer matrix. |
| Stability Window | Up to 5.0 V vs. Li/Li⁺[6] | The fluorinated structure of TFBQ and the resulting SEI are inherently resistant to electrochemical oxidation. |
| Li Stripping/Plating | Stable for >600 h at 0.2 mA cm⁻²[6] | The Li₂TFBQ layer promotes uniform Li⁺ flux, preventing dendrite formation and enabling stable cycling. |
| Full Cell Capacity Retention | High retention after hundreds of cycles | A stable SEI minimizes side reactions and preserves the inventory of active lithium and electrolyte. |
1.2 Application: Active Material in Aqueous Organic Redox Flow Batteries (AORFBs)
The TFHQ/TFBQ redox couple is a promising candidate for use as an active material in AORFBs, particularly as a catholyte (positive electrolyte) due to its high redox potential.[4][5]
Causality and Mechanism: The fluorination of the hydroquinone core increases its redox potential, which directly contributes to a higher cell voltage and, consequently, higher energy density. Furthermore, fluorinated organic molecules often exhibit greater stability against common degradation pathways that affect quinones in aqueous media, such as nucleophilic attack by water.[4][7] In an AORFB, TFHQ is oxidized to TFBQ at the positive electrode during charging, and the reverse reaction occurs during discharge, releasing energy.
AORFB Charge-Discharge Cycle
Caption: Reversible redox of TFHQ/TFBQ at the cathode enables AORFB energy storage.
Protocol 2: Assembly and Characterization of a TFHQ-Based AORFB
This protocol provides a general framework for testing TFHQ as a catholyte in a lab-scale flow battery.
Materials:
-
This compound (TFHQ)
-
Anolyte material (e.g., a stable viologen derivative)
-
Supporting electrolyte (e.g., 1 M H₂SO₄ or KOH, depending on the stability window of the anolyte and catholyte)
-
Lab-scale flow cell hardware (graphite plates, gaskets, carbon felt electrodes)[8][9]
-
Anion or cation exchange membrane (e.g., Nafion® or Selemion™)
-
Peristaltic pumps and tubing
-
Electrolyte reservoirs
-
Potentiostat/Galvanostat with battery cycling capabilities
Procedure:
-
Electrolyte Preparation:
-
Prepare the catholyte by dissolving TFHQ to the desired concentration (e.g., 0.1 M) in the chosen supporting electrolyte. Ensure complete dissolution.
-
Prepare the anolyte by dissolving the chosen redox partner to a balanced concentration in the same supporting electrolyte.
-
Trustworthiness Check: The pH and ionic conductivity of both electrolytes should be measured and matched as closely as possible to minimize osmotic pressure and maintain membrane performance.
-
-
-
Clean all cell components with deionized water and isopropanol.
-
Assemble the flow cell stack in the following order: end plate, current collector, graphite flow plate, gasket, carbon felt electrode, membrane, second electrode, gasket, second flow plate, current collector, end plate.
-
Tighten the cell screws with a torque wrench to ensure a good seal and uniform pressure.
-
-
System Priming and Testing:
-
Connect the cell to the reservoirs and pumps.
-
Pump the electrolytes through their respective half-cells to wet the electrodes and membrane.
-
Cyclic Voltammetry (CV): Before full cell cycling, perform CV on each electrolyte individually in a three-electrode setup (glassy carbon working, platinum counter, Ag/AgCl reference) to confirm the redox potentials and reversibility.[10][11] The TFHQ/TFBQ couple is expected to show a reversible, diffusion-controlled redox process.[2]
-
Galvanostatic Cycling: Charge and discharge the full flow battery at a constant current density (e.g., 20-100 mA/cm²) between set voltage limits. The limits should be chosen to encompass the redox potentials of both anolyte and catholyte without causing electrolyte decomposition.
-
Monitor cell voltage, capacity, and efficiencies (Coulombic, Voltage, and Energy) over 50-100 cycles to determine the capacity fade rate.
-
Electrochemical Sensing: A Platform for Analyte Detection
The well-defined redox behavior of TFHQ can be exploited for the fabrication of electrochemical sensors. While direct applications are still emerging, a sensor can be designed based on the principles of hydroquinone electrochemistry.[12][13][14][15][16]
Causality and Mechanism: An electrode modified with TFHQ can be used to detect analytes through electrocatalysis. In this hypothetical example, TFHQ immobilized on an electrode surface can facilitate the oxidation of an analyte like dopamine. The TFHQ is first oxidized to TFBQ. The TFBQ is then chemically reduced back to TFHQ by dopamine in the solution, which is itself oxidized. The electrochemical re-oxidation of the regenerated TFHQ produces a catalytic current that is proportional to the dopamine concentration. The higher redox potential of TFHQ compared to standard hydroquinone can offer advantages in terms of overpotential or selectivity.
Electrocatalytic Sensing Mechanism
Caption: Catalytic cycle for dopamine detection using a TFHQ-modified electrode.
Protocol 3: Fabrication of a Representative TFHQ-Modified Electrode for Dopamine Sensing
This protocol outlines the steps to create and test a TFHQ-based sensor, adapting standard methods for hydroquinone sensor fabrication.
Materials:
-
Glassy carbon electrode (GCE)
-
This compound (TFHQ)
-
Nafion® solution (5 wt%)
-
Ethanol
-
Alumina slurry (0.05 µm) for polishing
-
Phosphate buffer solution (PBS, 0.1 M, pH 7.0)
-
Dopamine stock solution
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.
-
Sonicate the electrode sequentially in ethanol and deionized water for 5 minutes each to remove residual alumina.
-
Dry the electrode under a stream of nitrogen.
-
-
TFHQ Immobilization (Drop-Casting):
-
Prepare a 10 mM solution of TFHQ in ethanol.
-
Prepare a 0.5% Nafion solution by diluting the stock solution in ethanol.
-
Mix the TFHQ and Nafion solutions in a 1:1 volume ratio.
-
Drop-cast a small volume (e.g., 5 µL) of the mixture onto the clean GCE surface.
-
Allow the solvent to evaporate at room temperature, forming a thin film of TFHQ entrapped within the Nafion polymer. The Nafion film helps to prevent the TFHQ from leaching into the aqueous solution.
-
-
Electrochemical Analysis:
-
Characterization: Record the cyclic voltammogram of the modified electrode in blank PBS buffer. An oxidation/reduction peak corresponding to the TFHQ/TFBQ couple should be observed.
-
Analyte Detection: Use differential pulse voltammetry (DPV) for sensitive detection. Record the DPV response of the sensor in blank PBS.
-
Add successive aliquots of dopamine stock solution to the electrochemical cell and record the DPV after each addition.
-
Self-Validation: The oxidation peak current should increase linearly with the concentration of dopamine in a specific range. Plot the peak current vs. concentration to generate a calibration curve.
-
Selectivity Test: Test the sensor's response to common interferents (e.g., ascorbic acid, uric acid) to ensure the signal is specific to dopamine.
-
Electrocatalysis
Beyond sensing, TFHQ can theoretically act as a redox mediator in electrocatalytic processes, for instance, in the oxidation of organic substrates.
Causality and Mechanism: Similar to the sensing application, TFHQ can be electrochemically oxidized to TFBQ at an anode. This TFBQ, with its high redox potential, can then act as a chemical oxidant for a substrate that is difficult to oxidize directly at the electrode surface. The substrate is oxidized, and TFBQ is reduced back to TFHQ, which can be re-oxidized at the anode, completing the catalytic cycle. This mediated electron transfer can lower the overpotential required for the substrate's oxidation.[17]
Protocol 4: Evaluating the Electrocatalytic Activity of TFHQ for Benzyl Alcohol Oxidation (Representative Protocol)
Materials:
-
Carbon felt or reticulated vitreous carbon (RVC) as a high-surface-area working electrode
-
TFHQ as the mediator
-
Benzyl alcohol as the substrate
-
Aqueous buffer or non-aqueous electrolyte (e.g., acetonitrile with a supporting electrolyte like tetrabutylammonium perchlorate)
-
Divided (H-type) electrochemical cell with a membrane to separate anode and cathode compartments
-
Reference electrode (Ag/AgCl or SCE) and counter electrode (platinum wire)
Procedure:
-
Setup:
-
Assemble the H-type cell with the high-surface-area working electrode in one compartment and the counter electrode in the other. Place the reference electrode in the working electrode compartment.
-
Add the electrolyte containing a known concentration of TFHQ (e.g., 5 mM) and the supporting electrolyte to both compartments.
-
-
Baseline Measurement:
-
Run a cyclic voltammogram to observe the TFHQ/TFBQ redox wave.
-
Perform controlled-potential electrolysis (bulk electrolysis) at a potential slightly more positive than the TFHQ oxidation peak. Monitor the current decay over time; it should decay to near zero as all the TFHQ is converted to TFBQ.
-
-
Catalytic Measurement:
-
Add a concentration of benzyl alcohol (e.g., 50 mM) to the working electrode compartment.
-
Immediately run another cyclic voltammogram. A significant increase in the anodic (oxidation) peak current for TFHQ and a decrease or disappearance of the cathodic (reduction) peak is indicative of a catalytic reaction.
-
Perform bulk electrolysis again at the same potential. In a successful catalytic reaction, the current will be sustained at a much higher value than the baseline, as TFHQ is continuously regenerated and re-oxidized.
-
-
Product Analysis:
-
After the electrolysis, analyze the electrolyte from the working compartment using techniques like HPLC or GC-MS to identify and quantify the oxidation product (benzaldehyde). This step is crucial to confirm the catalytic reaction pathway.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mapping the frontiers of quinone stability in aqueous media: implications for organic aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Testing of new materials and Redox Flow Battery assembling | Compbat [compbat.aalto.fi]
- 9. youtube.com [youtube.com]
- 10. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Fabrication of CeO2/GCE for Electrochemical Sensing of Hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Tetrafluorohydroquinone as a redox mediator in batteries
An Application Guide to Tetrafluorohydroquinone as a Redox Mediator in Advanced Battery Systems
Introduction
The development of next-generation energy storage systems, such as lithium-sulfur (Li-S) and lithium-oxygen (Li-O₂), is often hindered by sluggish reaction kinetics, high overpotentials, and the formation of insulating discharge products.[1] Redox mediators (RMs) are soluble catalysts introduced into the electrolyte to facilitate charge transfer between the electrode surface and the active materials, effectively bypassing these kinetic barriers.[2][3] Among various organic molecules, quinone derivatives are widely explored due to their reversible two-electron redox activity and tunable potentials.[4][5]
This compound (TFHQ), and its oxidized form tetrafluoro-p-quinone (TFQ), presents a compelling case as a redox mediator. The strong electron-withdrawing nature of fluorine atoms significantly increases the redox potential compared to unsubstituted hydroquinone, making it suitable for mediating reactions in high-voltage cathode environments. This guide provides a detailed overview of the principles, applications, and experimental protocols for evaluating TFHQ as a redox mediator in battery research.
Physicochemical Properties of this compound
This compound is a fluorinated organic compound whose electrochemical properties are largely defined by the reversible oxidation to tetrafluoro-p-quinone.[6] Its key characteristics are summarized below.
| Property | Value | Source |
| Chemical Formula | C₆H₂F₄O₂ | [7] |
| Molecular Weight | 182.07 g/mol | |
| CAS Number | 771-63-1 | [7] |
| Appearance | Solid | [7] |
| Melting Point | 172-174 °C | [8] |
| Standard Redox Potential (E°) | Varies with solvent and pH | [6] |
Note: The redox potential is highly dependent on the electrolyte system. In aqueous solutions, it is pH-dependent. In non-aqueous battery electrolytes, it must be determined experimentally relative to a reference electrode (e.g., Li/Li⁺).
Mechanism of Action as a Redox Mediator
A redox mediator functions as an electron shuttle. During battery charging, the mediator is first oxidized at the current collector surface. This oxidized species then diffuses into the electrolyte to chemically oxidize the insulating discharge product (e.g., Li₂S or Li₂O₂), regenerating the active material while the mediator itself is reduced back to its original state.[9][10] This process significantly lowers the charging overpotential.
For the TFHQ/TFQ couple, the process is as follows:
-
Electrochemical Oxidation: At the cathode surface, this compound (TFHQ) is oxidized to tetrafluoro-p-quinone (TFQ).
-
Chemical Reduction: The generated TFQ diffuses and chemically oxidizes the discharge product (e.g., Li₂S), reducing itself back to TFHQ.
This catalytic cycle avoids the direct, high-energy oxidation of the insulating solid product on the electrode surface.[10]
Application Areas
While TFHQ itself is an emerging candidate, analogous quinone-based mediators have shown significant promise in several battery systems:
-
Lithium-Sulfur (Li-S) Batteries: The primary challenge in Li-S batteries is the insulating nature of the final discharge product, Li₂S, which leads to high charging potentials and low material utilization.[11] A redox mediator with a suitable potential, like TFHQ, can facilitate the oxidation of Li₂S, improving energy efficiency and cycle life.[10][12]
-
Lithium-Oxygen (Li-O₂) Batteries: Similar to Li-S, the discharge product Li₂O₂ is an insulator. Redox mediators are crucial for decomposing Li₂O₂ at lower potentials during the charging process, which reduces parasitic reactions with the electrolyte and carbon cathode.[9][13]
-
Redox Flow Batteries (RFBs): Organic molecules like quinones are attractive for aqueous and non-aqueous RFBs due to their low cost and tunable properties.[5][14] The stability and redox potential of TFHQ could make it a candidate for the catholyte in such systems.
Experimental Protocols
Evaluating TFHQ as a redox mediator requires a systematic approach using standard electrochemical techniques. The following protocols provide a framework for characterization.
Protocol 4.1: Preparation of TFHQ-Containing Electrolyte
Causality: The mediator must be fully dissolved in the battery electrolyte to function. The choice of solvent and salt is critical, as they dictate the mediator's solubility, stability, and electrochemical window.[15][16] Ethers like 1,3-dioxolane (DOL) and 1,2-dimethoxyethane (DME) are common for Li-S research.
Materials:
-
This compound (TFHQ), 95%+ purity
-
Battery-grade solvent (e.g., DOL/DME 1:1 v/v)
-
Lithium salt (e.g., Lithium bis(trifluoromethanesulfonyl)imide - LiTFSI)
-
Argon-filled glovebox
-
Magnetic stirrer and stir bars
-
Volumetric flasks
Procedure:
-
Inside an argon-filled glovebox, prepare the base electrolyte by dissolving the lithium salt in the solvent to the desired concentration (e.g., 1 M LiTFSI in DOL/DME).
-
Weigh the required amount of TFHQ to achieve the target mediator concentration (typically 5-50 mM).
-
Add the TFHQ powder to the base electrolyte in a volumetric flask.
-
Stir the solution at room temperature until the TFHQ is completely dissolved. This may take several hours.
-
Visually inspect the solution for any undissolved particles before use.
Protocol 4.2: Electrochemical Characterization via Cyclic Voltammetry (CV)
Causality: CV is used to determine the fundamental electrochemical properties of the mediator, including its redox potential, reversibility, and diffusion characteristics.[17] A reversible, diffusion-controlled process is ideal for a redox mediator.[6][18]
Setup:
-
Three-electrode cell (glassy carbon working electrode, lithium metal reference and counter electrodes).
-
Potentiostat/Galvanostat.
-
TFHQ-containing electrolyte from Protocol 4.1.
Procedure:
-
Assemble the three-electrode cell inside a glovebox with the TFHQ electrolyte.
-
Set the potential window to scan across the expected redox potential of the TFHQ/TFQ couple (e.g., 2.0 V to 4.0 V vs. Li/Li⁺).
-
Perform CV scans at various scan rates (e.g., 10, 20, 50, 100, 200 mV/s).
-
Data Analysis:
-
Determine the formal redox potential (E½) as the average of the anodic and cathodic peak potentials.
-
Assess electrochemical reversibility by measuring the peak separation (ΔEp). For a one-electron reversible process, ΔEp should be close to 59 mV.[18]
-
Confirm diffusion-controlled behavior by plotting the peak current (ip) versus the square root of the scan rate (√v). The plot should be linear and pass through the origin for a freely diffusing species.[6][18]
-
Protocol 4.3: Battery Performance Evaluation via Galvanostatic Cycling
Causality: Galvanostatic Cycling with Potential Limitation (GCPL) is the standard method to evaluate the performance of a full battery cell.[19][20] It measures key metrics like capacity, efficiency, and cycle life under constant current conditions, simulating real-world operation.[21]
Setup:
-
Two-electrode coin cell (e.g., CR2032) or Swagelok-type cell.
-
Cathode (e.g., sulfur-carbon composite), separator, and lithium metal anode.
-
Electrolyte with and without TFHQ for comparison.
-
Battery cycler.
Procedure:
-
Assemble coin cells in a glovebox using the prepared electrodes, separator, and electrolyte. Prepare a control group of cells with the base electrolyte (no TFHQ).
-
Allow the cells to rest for several hours to ensure complete electrolyte wetting.
-
Set the cycling parameters on the battery cycler. Define the charge/discharge current (as a C-rate, where 1C corresponds to a full charge/discharge in one hour), and set the upper and lower voltage cutoffs.[19]
-
Cycle the cells for a designated number of cycles (e.g., 50-100 cycles).
-
Data Analysis:
-
Compare the voltage profiles of cells with and without the mediator. A lower charging plateau indicates effective mediation.
-
Calculate the discharge capacity (mAh/g).
-
Calculate the Coulombic efficiency (CE %) = (Discharge Capacity / Charge Capacity) x 100.
-
Plot capacity retention versus cycle number to evaluate cycling stability.
-
Protocol 4.4: Mechanistic Insights via Electrochemical Impedance Spectroscopy (EIS)
Causality: EIS is a non-destructive technique used to probe the internal resistance of the battery.[22] By measuring the impedance over a range of frequencies, one can deconvolve different resistance components, such as electrolyte resistance and charge transfer resistance (Rct). A redox mediator should lower the Rct associated with the cathode reaction.[23][24]
Procedure:
-
Using the same cells from the galvanostatic cycling test, connect the cell to a potentiostat with EIS capability.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Perform measurements at different states of charge (e.g., fully charged and fully discharged).
-
Data Analysis:
-
Plot the data on a Nyquist plot (Z' vs. -Z'').
-
The semicircle in the mid-frequency region typically corresponds to the charge transfer resistance (Rct). A smaller semicircle for the cell with TFHQ indicates faster kinetics.[25]
-
Data Analysis and Performance Metrics
The effectiveness of TFHQ as a redox mediator is quantified by comparing key performance metrics against a baseline cell without the mediator.
| Performance Metric | Definition | Desired Outcome with TFHQ |
| Charge/Discharge Capacity | Amount of charge stored per unit mass (mAh/g). | Higher initial and retained capacity. |
| Overpotential | The difference between the actual and thermodynamic cell voltage. | Lower charging overpotential (flatter, lower voltage charge plateau). |
| Coulombic Efficiency (CE) | Ratio of discharge to charge capacity in a cycle. | High CE (>99%), indicating minimal side reactions or shuttle.[26] |
| Energy Efficiency | Ratio of energy output during discharge to energy input during charge. | Higher energy efficiency due to reduced overpotential. |
| Cycle Life | Number of cycles before the capacity fades to a certain percentage (e.g., 80%) of its initial value. | Longer cycle life and improved capacity retention.[26] |
| Charge Transfer Resistance (Rct) | Resistance to electron transfer at the electrode-electrolyte interface. | Lower Rct value from EIS measurements. |
Troubleshooting and Best Practices
-
Mediator Solubility: Ensure TFHQ is fully dissolved. Incomplete dissolution leads to inconsistent results. If solubility is an issue, consider alternative non-aqueous solvents or functionalizing the TFHQ molecule.[15][16]
-
Mediator Shuttle: The oxidized form of the mediator (TFQ) can diffuse to the lithium anode and be chemically reduced, creating a parasitic shuttle effect that lowers Coulombic efficiency.[11] This can be mitigated by using protective anode layers or ion-selective membranes.
-
Electrochemical Stability: The mediator must be stable within the battery's operating voltage window. Run extended CV cycling to check for degradation, indicated by decreasing peak currents or the appearance of new peaks.
Conclusion
This compound holds significant potential as a high-performance redox mediator for next-generation batteries. Its high redox potential and reversible electrochemistry make it a prime candidate for overcoming the kinetic limitations of insulating cathode materials. By following the detailed protocols for electrochemical characterization, battery cycling, and impedance spectroscopy outlined in this guide, researchers can systematically evaluate its performance and unlock its potential for developing more efficient and durable energy storage systems.
References
- 1. Developing an understanding of redox-shuttle mediators in lithium-metal batteries - Nottingham ePrints [eprints.nottingham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Dual redox mediators accelerate the electrochemical kinetics of lithium-sulfur batteries - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 4. Exploring the Landscape of Heterocyclic Quinones for Redox Flow Batteries | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CAS 771-63-1: this compound | CymitQuimica [cymitquimica.com]
- 8. 771-63-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. academic.oup.com [academic.oup.com]
- 10. web.stanford.edu [web.stanford.edu]
- 11. 245th ECS Meeting (May 26 - 30, 2024) [ecs.confex.com]
- 12. All-Solid-State Lithium-Sulfur Batteries Enhanced by Redox Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding the fundamentals of redox mediators in Li–O 2 batteries: a case study on nitroxides - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP04505C [pubs.rsc.org]
- 14. research-explorer.ista.ac.at [research-explorer.ista.ac.at]
- 15. content.e-bookshelf.de [content.e-bookshelf.de]
- 16. madsg.com [madsg.com]
- 17. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biologic.net [biologic.net]
- 20. biologic.net [biologic.net]
- 21. biologic.net [biologic.net]
- 22. files.core.ac.uk [files.core.ac.uk]
- 23. mdpi.com [mdpi.com]
- 24. Review on physical impedance models in modern battery research - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: Derivatization of Tetrafluorohydroquinone Hydroxyl Groups
Abstract
This technical guide provides a comprehensive overview of the derivatization of the hydroxyl groups of 2,3,5,6-tetrafluorohydroquinone (TFHQ). The strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the hydroxyl groups, making TFHQ a valuable and versatile building block. This document explores the fundamental principles, mechanistic pathways, and detailed experimental protocols for the two primary derivatization strategies: etherification and esterification. The content is designed for researchers, chemists, and drug development professionals, offering field-proven insights into reaction optimization, product characterization, and the application of these derivatives in materials science, pharmaceuticals, and agrochemicals.
Introduction: The Unique Reactivity of Tetrafluorohydroquinone
2,3,5,6-Tetrafluorohydroquinone (TFHQ) is a fluorinated aromatic diol whose chemical properties are dominated by the presence of four highly electronegative fluorine atoms on the benzene ring.[1] These fluorine substituents exert a powerful inductive electron-withdrawing effect, which leads to several key characteristics:
-
Increased Acidity: The hydroxyl protons of TFHQ are significantly more acidic than those of its non-fluorinated analog, hydroquinone. This facilitates deprotonation, making the formation of the corresponding phenoxide anion more favorable, which is a key step in many derivatization reactions.
-
Enhanced Stability: The C-F bond is exceptionally strong, imparting high thermal and chemical stability to the core structure.[2]
-
Unique Electronic Properties: The fluorinated ring acts as an electron-poor system, influencing the molecule's redox potential and its interactions in charge-transfer complexes.[1]
Derivatization of the hydroxyl groups is a critical strategy to harness and modify these properties. By converting the polar -OH groups into ethers or esters, chemists can:
-
Protect the hydroxyls during subsequent synthetic steps.
-
Tune the solubility, volatility, and lipophilicity of the molecule.
-
Create monomers for the synthesis of high-performance fluorinated polymers.[1][2]
-
Develop novel intermediates for pharmaceuticals and agrochemicals with tailored biological activities.[2][3]
This guide will focus on the practical execution of these derivatization reactions, providing both the "how" and the "why" behind the procedural steps.
Mechanistic Foundations of TFHQ Derivatization
Etherification via Alkylation
The most common method for synthesizing ethers from phenols is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The increased acidity of TFHQ makes it an excellent substrate for this transformation.
Causality of Experimental Choices:
-
Base: A suitable base is required to deprotonate the hydroxyl groups, forming the highly nucleophilic bis-phenoxide. The choice of base depends on the reactivity of the alkylating agent. For highly reactive agents like iodomethane or benzyl bromide, a moderate base like potassium carbonate (K₂CO₃) is often sufficient. For less reactive agents, a stronger, non-nucleophilic base such as sodium hydride (NaH) is necessary to drive the deprotonation to completion.
-
Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone, is ideal. These solvents effectively solvate the cation of the base but do not protonate the highly reactive phenoxide intermediate, thus maximizing its nucleophilicity.
-
Alkylating Agent: Primary alkyl halides (R-I, R-Br, R-Cl) are the best electrophiles for this SN2 reaction. Secondary halides are slower and can lead to elimination side products, while tertiary halides are generally unsuitable.
References
Application Notes and Protocols: Tetrafluorohydroquinone in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Value of Fluorine in Drug Design
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Tetrafluorohydroquinone (TFHQ), with its perfluorinated aromatic ring and reactive hydroxyl groups, stands out as a critical building block for the precise installation of fluorine atoms into complex pharmaceutical intermediates. This guide provides an in-depth exploration of the applications of this compound in the synthesis of key pharmaceutical precursors, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₆H₂F₄O₂ | [2][3] |
| Molecular Weight | 182.07 g/mol | [2][3] |
| Appearance | Slightly beige crystalline powder | [3] |
| Melting Point | 172-174 °C | [3] |
| Boiling Point | 205.5 °C at 760 mmHg | [3] |
| Density | 1.765 g/cm³ | [3] |
Core Application: Synthesis of Fluorinated Diaryl Ether Intermediates for Kinase Inhibitors
A significant application of this compound is in the synthesis of fluorinated diaryl ether intermediates. These scaffolds are prevalent in a class of targeted therapeutics known as kinase inhibitors, which are crucial in oncology. The diaryl ether linkage provides a flexible yet stable connection between different recognition elements of the inhibitor, while the tetrafluorophenyl moiety can enhance binding affinity and improve metabolic stability.
Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNA)
The synthesis of the diaryl ether linkage from this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing fluorine atoms on the hydroquinone ring activate it towards nucleophilic attack. The hydroxyl group of this compound can be deprotonated by a suitable base to form a phenoxide, which then acts as the nucleophile. However, a more common and controlled approach involves the reaction of this compound with an electrophilic aromatic partner, such as a nitro-activated aryl halide.
In the protocol outlined below, we will explore the synthesis of a key intermediate, 4-(2,3,5,6-tetrafluoro-4-hydroxyphenoxy)aniline . This intermediate is a versatile precursor for a variety of kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.
Experimental Protocols
Protocol 1: Synthesis of 4-(2,3,5,6-Tetrafluoro-4-hydroxyphenoxy)aniline
This two-step protocol describes the synthesis of a key fluorinated diaryl ether intermediate.
Step 1: Synthesis of 1-Nitro-4-(2,3,5,6-tetrafluoro-4-hydroxyphenoxy)benzene
This step involves the nucleophilic aromatic substitution reaction between this compound and 4-nitrofluorobenzene.
Materials:
-
This compound (1.0 eq)
-
4-Nitrofluorobenzene (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Slowly add 4-nitrofluorobenzene to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-nitro-4-(2,3,5,6-tetrafluoro-4-hydroxyphenoxy)benzene.
Step 2: Reduction of the Nitro Group to Synthesize 4-(2,3,5,6-Tetrafluoro-4-hydroxyphenoxy)aniline
This step involves the reduction of the nitro group of the previously synthesized intermediate to an amine.
Materials:
-
1-Nitro-4-(2,3,5,6-tetrafluoro-4-hydroxyphenoxy)benzene (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-nitro-4-(2,3,5,6-tetrafluoro-4-hydroxyphenoxy)benzene in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate to the solution.
-
Slowly add concentrated hydrochloric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux (around 70-80 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-(2,3,5,6-tetrafluoro-4-hydroxyphenoxy)aniline can be purified by recrystallization or column chromatography.
Workflow for the Synthesis of 4-(2,3,5,6-Tetrafluoro-4-hydroxyphenoxy)aniline
Caption: Synthetic workflow for the preparation of the target aniline intermediate.
Protocol 2: Synthesis of a Urea-Based Kinase Inhibitor Scaffold
This protocol details the conversion of the synthesized aniline intermediate into a representative urea-based kinase inhibitor scaffold.
Materials:
-
4-(2,3,5,6-Tetrafluoro-4-hydroxyphenoxy)aniline (1.0 eq)
-
Aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve 4-(2,3,5,6-tetrafluoro-4-hydroxyphenoxy)aniline in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Slowly add the aryl isocyanate to the solution at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
If a precipitate forms, collect the solid by filtration, wash with cold dichloromethane, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to yield the final urea product.
Reaction Scheme for Urea Formation
Caption: General scheme for the synthesis of the urea-based kinase inhibitor scaffold.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through standard analytical techniques.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a crucial in-process control to monitor the consumption of starting materials and the formation of products.
-
Product Characterization: The identity and purity of the synthesized intermediates and the final product should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Conclusion and Future Perspectives
This compound is a versatile and highly valuable building block in the synthesis of pharmaceutical intermediates. Its application in the construction of fluorinated diaryl ethers provides a reliable route to scaffolds for potent kinase inhibitors. The protocols detailed in this guide offer a practical framework for the synthesis of these important compounds. Future research will likely focus on expanding the repertoire of reactions utilizing this compound to access an even wider array of complex and novel fluorinated molecules for drug discovery.
References
Application Notes and Protocols for the Introduction of Fluorine into Molecules Using Tetrafluorohydroquinone
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, materials science, and agrochemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics, make it a highly desirable element in molecular design. This guide provides an in-depth exploration of 2,3,5,6-tetrafluorohydroquinone as a versatile and valuable building block for the synthesis of complex fluorinated molecules. We will delve into its fundamental reactivity, providing detailed, field-proven protocols for its application in key synthetic transformations, and offer expert insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorination in their synthetic endeavors.
Introduction: The Strategic Value of Tetrafluorohydroquinone in Fluorine Chemistry
Organofluorine chemistry has emerged as a critical discipline, with fluorinated compounds representing a significant portion of new pharmaceuticals and advanced materials. The introduction of fluorine can be challenging, often requiring harsh reagents and complex synthetic routes. This compound (TFHQ), with its perfluorinated aromatic core and reactive hydroxyl functionalities, offers an elegant and versatile solution for the precise installation of fluorine atoms and fluorinated moieties.
The electron-withdrawing nature of the four fluorine atoms on the benzene ring significantly influences the reactivity of the hydroxyl groups and the aromatic system itself, opening up unique synthetic pathways. This guide will focus on three primary strategies for utilizing TFHQ to introduce fluorine into target molecules:
-
Functionalization of the Hydroxyl Groups: Leveraging the reactivity of the -OH groups for the synthesis of fluorinated ethers and esters.
-
Oxidation to Tetrafluorobenzoquinone: Utilizing the oxidized form as a powerful electrophile in nucleophilic aromatic substitution (SNAr) reactions.
-
Nucleophilic Ring-Opening of Epoxides: Employing the nucleophilicity of the hydroquinone oxygens to access more complex fluorinated structures.
This application note will provide not just procedural steps, but also the underlying scientific rationale to empower researchers to adapt and innovate upon these methods.
Physicochemical Properties and Safety Considerations
A thorough understanding of the properties and safe handling of this compound is paramount for its successful application in the laboratory.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 771-63-1 | |
| Molecular Formula | C₆H₂F₄O₂ | |
| Molecular Weight | 182.07 g/mol | |
| Appearance | Slightly beige crystalline powder | |
| Melting Point | 172-174 °C (lit.) | |
| Solubility | Readily soluble in alcohol, water, and ether. |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed (H302) and causes serious eye damage (H318).
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).
-
Personal Protective Equipment (PPE): Use a dust mask (type N95 or equivalent), chemical safety goggles, and gloves.
-
Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents and alkalies. The substance may change color upon exposure to light and air.
Always consult the Safety Data Sheet (SDS) before handling this compound.
Synthetic Applications and Protocols
This section provides detailed protocols for the use of this compound in key fluorination strategies. The causality behind each step is explained to facilitate a deeper understanding and allow for adaptation to different substrates.
Protocol 1: Synthesis of Fluorinated Aryl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers. In this protocol, the hydroxyl groups of this compound are deprotonated to form a potent nucleophile that subsequently displaces a halide from an alkyl halide in an SN2 reaction.
Causality: The electron-withdrawing fluorine atoms on the aromatic ring increase the acidity of the hydroxyl protons, facilitating their removal by a suitable base. The resulting dianion is a strong nucleophile, readily attacking primary or secondary alkyl halides. Tertiary alkyl halides are not suitable as they will primarily undergo elimination.
Application Notes & Protocols for the Experimental Use of Tetrafluorohydroquinone
A Guide for Researchers in Synthetic Chemistry and Drug Discovery
Introduction: The Strategic Value of Tetrafluorohydroquinone in Modern Synthesis
2,3,5,6-Tetrafluorohydroquinone (TFHQ) is a highly versatile and valuable fluorinated building block in contemporary organic synthesis.[1] Its structure, a hydroquinone core perfluorinated on the aromatic ring, offers a unique combination of reactivity and stability.[1] The electron-withdrawing nature of the four fluorine atoms significantly alters the electronic properties of the benzene ring and the acidity of the hydroxyl protons compared to its non-fluorinated analog, hydroquinone. This modification imparts unique characteristics to molecules that incorporate the TFHQ scaffold, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities.[1][2] These properties are of paramount importance in the fields of drug discovery, agrochemicals, and materials science.[1][3]
This guide provides a comprehensive overview of the experimental setup for reactions involving this compound, intended for researchers, scientists, and drug development professionals. The focus is on ensuring scientific integrity, safety, and reproducibility in the laboratory.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.
| Property | Value | Source |
| CAS Number | 771-63-1 | |
| Molecular Formula | C₆H₂F₄O₂ | [4] |
| Molecular Weight | 182.07 g/mol | |
| Appearance | Beige powder/solid | [5] |
| Melting Point | 172-174 °C | [4] |
| Solubility | Readily soluble in alcohol, water, and ether | [6] |
Safety is paramount when handling fluorinated compounds and hydroquinone derivatives. TFHQ is classified as a hazardous substance, and appropriate precautions must be taken.[5]
| Hazard Statement | GHS Code | Precautionary Measures | Source |
| Harmful if swallowed | H302 | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. | |
| Causes serious eye damage | H318 | Wear protective gloves/protective clothing/eye protection/face protection. | [5] |
| Causes skin irritation | H315 | IF ON SKIN: Wash with plenty of soap and water. | [5] |
| May cause respiratory irritation | H335 | Use only outdoors or in a well-ventilated area. | [5] |
Essential Laboratory Safety and Handling Protocols
The handling of TFHQ requires strict adherence to safety protocols to minimize risk to personnel and the environment. The following measures are mandatory.
Personal Protective Equipment (PPE)
-
Eye Protection : Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[7][8]
-
Hand Protection : Nitrile rubber gloves are recommended.[5] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[9]
-
Respiratory Protection : A NIOSH/MSHA-approved N95 dust mask or a respirator should be used, especially when handling the solid material, to prevent inhalation.[7]
-
Protective Clothing : A lab coat or other suitable protective clothing should be worn to prevent skin contact.[7]
Engineering Controls
-
Ventilation : All manipulations of TFHQ, especially weighing and transferring the solid, should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[7][8]
-
Spill Management : In case of a spill, immediately clean it up while wearing appropriate PPE. Avoid generating dust. The spilled material should be swept up or absorbed and placed in a sealed container for proper disposal.[7]
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water.[5][7]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[7]
-
Ingestion : If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Do not induce vomiting. Seek immediate medical attention.[7]
General Experimental Workflow for TFHQ Reactions
A generalized workflow for conducting reactions with TFHQ is outlined below. The causality behind each step is crucial for experimental success and safety.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Buy this compound | 771-63-1 [smolecule.com]
- 4. 771-63-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. US3043884A - Tetrafluoro-benzoquinone-1, 4 and a process for its manufacture - Google Patents [patents.google.com]
- 7. westliberty.edu [westliberty.edu]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. pentachemicals.eu [pentachemicals.eu]
Application Note: Unveiling Molecular Insights with ¹⁹F NMR Spectroscopy of Tetrafluorohydroquinone Derivatives
Introduction: The Strategic Advantage of Fluorine in Bioactive Molecules
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's conformational preferences, metabolic stability, pKa, and binding affinity. Tetrafluorohydroquinone and its derivatives represent a significant class of fluorinated compounds, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Their antioxidant properties and ability to participate in various chemical transformations make them a subject of intense research.[1]
This application note provides a comprehensive guide to the principles and practical application of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for the characterization of this compound derivatives. As the ¹⁹F nucleus possesses a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, it is an exceptionally sensitive NMR probe.[2][3] This high sensitivity, coupled with a wide chemical shift range and the absence of endogenous fluorine in biological systems, makes ¹⁹F NMR an invaluable tool for researchers, scientists, and drug development professionals.[4][5] We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our discussion in authoritative references.
Core Principles: Decoding the ¹⁹F NMR Spectrum of this compound Derivatives
The ¹⁹F NMR spectrum of a this compound derivative is rich with information encoded in its chemical shifts and coupling constants. Understanding these parameters is key to elucidating molecular structure and probing the local electronic environment.
Chemical Shift (δ): A Sensitive Reporter of the Molecular Milieu
The chemical shift of a ¹⁹F nucleus is highly sensitive to its electronic environment, spanning a range of over 800 ppm.[2] For fluorinated aromatic compounds, this range is typically between +80 to +170 ppm relative to an internal standard like CFCl₃.[6] The precise chemical shift of the fluorine atoms in a this compound derivative is influenced by:
-
Substituent Effects: Electron-donating or withdrawing groups on the aromatic ring or on the hydroxyl moieties will deshield or shield the fluorine nuclei, respectively, causing downfield or upfield shifts.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the electron density around the fluorine atoms, leading to noticeable changes in chemical shift.
-
Intramolecular Interactions: Hydrogen bonding between the hydroxyl protons and adjacent fluorine atoms can significantly impact the chemical shift.
Due to the symmetry of the parent this compound molecule, a single peak would be expected in the ¹⁹F NMR spectrum in the absence of proton coupling. Derivatization that breaks this symmetry will result in multiple, distinct ¹⁹F signals, providing a direct readout of the substitution pattern.
Spin-Spin Coupling (J): Through-Bond and Through-Space Connectivity
Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the intervening chemical bonds. In ¹⁹F NMR of this compound derivatives, two primary types of coupling are observed:
-
¹⁹F-¹⁹F Coupling: Homonuclear coupling between fluorine atoms provides information about their relative positions on the aromatic ring. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the interacting nuclei:
-
³J (ortho): Typically in the range of 18-22 Hz.
-
⁴J (meta): Generally smaller, around 2-8 Hz.
-
⁵J (para): The smallest, often less than 2 Hz and not always resolved.
-
-
¹⁹F-¹H Coupling: Heteronuclear coupling between fluorine and the hydroxyl protons (⁵JFH) can also be observed, providing insights into the proximity and orientation of these groups.
The analysis of these coupling patterns is instrumental in the unambiguous assignment of signals and the confirmation of molecular structure.[7]
Experimental Workflow: From Sample Preparation to Data Analysis
A robust and reproducible workflow is essential for acquiring high-quality ¹⁹F NMR data. The following diagram and detailed protocols outline a self-validating system for the analysis of this compound derivatives.
Caption: Experimental workflow for ¹⁹F NMR analysis.
Protocol 1: Sample Preparation
Rationale: Proper sample preparation is paramount for obtaining high-resolution NMR spectra. The choice of solvent is critical to ensure the solubility of the analyte and to minimize solvent-induced shifts. An internal standard is essential for accurate chemical shift referencing.
Materials:
-
This compound derivative (5-20 mg)
-
Deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, CDCl₃)
-
Internal reference standard (e.g., Trifluoroacetic acid (TFA), Hexafluorobenzene (C₆F₆))
-
5 mm NMR tubes
-
Volumetric glassware
-
Vortex mixer
Procedure:
-
Weigh the Sample: Accurately weigh 5-20 mg of the this compound derivative into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent that provides good solubility for the compound. DMSO-d₆ is often a good starting point for hydroquinone derivatives due to its ability to dissolve polar compounds and its wide liquid range.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex the sample until the compound is fully dissolved.
-
Internal Standard: Add a small, known amount of an internal reference standard. For quantitative NMR, the concentration of the standard should be accurately known. TFA is a common reference, but its chemical shift can be pH-dependent. C₆F₆ is an alternative inert standard.[5]
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the NMR probe (typically 4-5 cm).
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Protocol 2: NMR Data Acquisition
Rationale: The acquisition parameters must be optimized to ensure good signal-to-noise and resolution. ¹H decoupling can simplify the spectrum by removing ¹⁹F-¹H couplings, but a coupled spectrum is necessary to observe these interactions.
Instrument Setup:
-
Ensure the NMR spectrometer is equipped with a probe capable of detecting ¹⁹F.
-
Insert the sample into the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the ¹⁹F channel of the probe.
-
Shim the magnetic field to achieve optimal homogeneity.
Acquisition Parameters (Example for a 500 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zgfhig on Bruker systems for ¹H-decoupled ¹⁹F NMR).
-
Transmitter Frequency Offset (O1P): Center the spectral window on the expected chemical shift range for aromatic fluorines (e.g., -140 to -160 ppm).
-
Spectral Width (SW): Use a wide spectral width initially (e.g., 200 ppm) to ensure all signals are captured. This can be narrowed in subsequent experiments.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is usually sufficient. For quantitative analysis, a longer delay (5 x T₁) is required.[8]
-
Number of Scans (NS): Start with 16-64 scans and adjust as needed to achieve the desired signal-to-noise ratio.
-
Decoupling: For a proton-decoupled spectrum, enable broadband proton decoupling during acquisition. To observe ¹⁹F-¹H couplings, acquire a spectrum without decoupling.
Protocol 3: Data Processing and Analysis
Rationale: Proper data processing is crucial for extracting accurate information from the raw free induction decay (FID) signal.
Procedure:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-1.0 Hz) to the FID to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard to its known chemical shift (e.g., TFA at ~-76.5 ppm, C₆F₆ at -164.9 ppm).[6]
-
Peak Picking and Integration: Identify all peaks and integrate their areas. In a ¹⁹F spectrum, the integral values are directly proportional to the number of fluorine nuclei they represent.
-
Coupling Constant Measurement: Measure the splitting of the multiplets to determine the J-coupling constants.
Data Presentation: Expected ¹⁹F NMR Parameters for this compound Derivatives
The following table summarizes the expected ¹⁹F NMR chemical shifts and coupling constants for this compound derivatives based on data for similar fluorinated aromatic compounds. Actual values will vary depending on the specific substitution pattern and solvent.
| Parameter | Typical Range | Causality and Insights |
| Chemical Shift (δ) | -130 to -170 ppm | Highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups cause a downfield shift (less negative ppm), while electron-donating groups cause an upfield shift (more negative ppm). |
| ³JFF (ortho) | 18 - 22 Hz | Provides direct evidence of adjacent fluorine atoms. The magnitude is relatively consistent for ortho-disposed fluorines on a benzene ring. |
| ⁴JFF (meta) | 2 - 8 Hz | Confirms the meta-relationship between two fluorine atoms. The smaller magnitude distinguishes it from ortho coupling. |
| ⁵JFF (para) | < 2 Hz | Indicates a para-relationship. This coupling is often small and may not be resolved without high-resolution instrumentation. |
| ⁵JFH (hydroxyl) | 1 - 3 Hz | If observed in a proton-coupled spectrum, this coupling confirms the proximity of the fluorine to a hydroxyl group and can provide conformational information. |
Chemical shifts are referenced to CFCl₃ at 0 ppm.
Visualization of Molecular Structure and NMR Parameters
The following diagram illustrates the structure of 2,3,5,6-tetrafluorohydroquinone and the key NMR coupling interactions.
Caption: this compound couplings.
Conclusion: A Powerful Tool for Structural Elucidation and Beyond
¹⁹F NMR spectroscopy is an exceptionally powerful and versatile technique for the analysis of this compound derivatives. Its high sensitivity, wide chemical shift dispersion, and the direct correlation between spectral parameters and molecular structure provide researchers with an unparalleled level of insight.[9][10] By following the robust protocols outlined in this application note, scientists in drug discovery, materials science, and other research fields can confidently characterize novel this compound-based compounds, elucidate their structures, and probe their interactions with other molecules. The ability to obtain detailed structural information rapidly and non-destructively makes ¹⁹F NMR an indispensable tool in the modern chemical sciences.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. biophysics.org [biophysics.org]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Cyclic Voltammetry of Tetrafluorohydroquinone: A Detailed Guide to Electrochemical Analysis
An Application Note for Researchers and Drug Development Professionals
Abstract
Tetrafluorohydroquinone (TFHQ) and its oxidized counterpart, tetrafluoro-p-benzoquinone (TFQ), represent a significant class of molecules in fields ranging from organic electronics to energy storage. The strong electron-withdrawing nature of the fluorine substituents dramatically influences the redox properties of the quinone system, making it a potent electron acceptor. Cyclic voltammetry (CV) is an indispensable technique for characterizing the electrochemical behavior of this couple. This application note provides a comprehensive guide, including theoretical background, a detailed experimental protocol, and data interpretation methods for studying this compound using cyclic voltammetry. We will explore the fundamental two-proton, two-electron redox mechanism, the influence of experimental parameters, and best practices for obtaining high-quality, reproducible data.
Theoretical Background: The TFHQ/TFQ Redox Couple
The electrochemical behavior of hydroquinones is fundamentally a two-electron, two-proton transfer process, as depicted in the general reaction below.[1] For this compound (C₆H₂F₄O₂), this reversible reaction yields tetrafluoro-p-benzoquinone.
General Reaction: TFHQ ⇌ TFQ + 2H⁺ + 2e⁻
The presence of four highly electronegative fluorine atoms significantly impacts the molecule's electronic structure.[2] This has two primary consequences relevant to its electrochemical behavior:
-
Increased Redox Potential: The fluorine atoms withdraw electron density from the benzene ring, stabilizing the reduced (hydroquinone) form and making oxidation more favorable compared to unsubstituted hydroquinone. This results in a higher standard redox potential.
-
Altered Kinetics: The kinetics of electron transfer can be influenced by factors such as the electrode material and the solvent system.[3]
The formal potential (E°') of this reaction is highly dependent on the pH of the solution, as predicted by the Nernst equation. The relationship between potential and pH provides a diagnostic tool to confirm the involvement of protons in the reaction mechanism.
Electrochemical Mechanism and Key Parameters
The cyclic voltammogram of this compound in an aqueous medium typically shows one well-defined pair of anodic and cathodic peaks, corresponding to the oxidation of TFHQ and the reduction of the generated TFQ, respectively. The process can be visualized as a concerted transfer of two protons and two electrons.
Electrochemical Reaction Pathway
Caption: Reversible two-electron, two-proton redox reaction of TFHQ.
Expected Electrochemical Data
The following table summarizes typical electrochemical parameters for the TFHQ/TFQ system based on literature data obtained in an aqueous phosphate buffer at pH 2.0 using a glassy carbon electrode.[3]
| Parameter | Symbol | Typical Value | Significance |
| Formal Potential | E°' | ~0.35 V vs. Ag/AgCl | The thermodynamic potential of the redox couple. |
| Anodic Peak Potential | Epa | Dependent on scan rate | Potential at which the oxidation rate is maximal. |
| Cathodic Peak Potential | Epc | Dependent on scan rate | Potential at which the reduction rate is maximal. |
| Peak Separation | ΔEp = Epa - Epc | ~30 - 60 mV | Indicates the kinetic reversibility of the reaction. For a reversible 2e⁻ process, the theoretical value is ~29.5 mV. Values closer to 60 mV suggest quasi-reversibility.[3] |
| Peak Current Ratio | Ipa / Ipc | ~1 | A ratio of unity indicates that the oxidized species is stable on the timescale of the experiment.[3] |
Detailed Experimental Protocol
This protocol provides a step-by-step method for obtaining a cyclic voltammogram of this compound in an aqueous solution.
Experimental Workflow Overview
Caption: Standard workflow for a cyclic voltammetry experiment.
Materials and Reagents
-
Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH adjusted to 2.0.
-
Deionized Water (18 MΩ·cm)
-
High-purity Nitrogen or Argon gas
-
Alumina slurry (1.0, 0.3, and 0.05 µm) for polishing
-
Kimwipes™
Instrumentation
-
Potentiostat with data acquisition software (e.g., Metrohm 910 PSTAT mini or similar)[6]
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon Electrode (GCE), ~3 mm diameter
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl, 3 M KCl)
-
Counter (Auxiliary) Electrode: Platinum wire or graphite rod
Electrode Preparation (Critical Step)
A clean electrode surface is paramount for achieving reproducible results.[7]
-
Mechanical Polishing: Polish the GCE surface on a polishing pad using successively finer alumina slurries. Start with 1.0 µm, then 0.3 µm, and finish with 0.05 µm. Apply gentle pressure in a figure-8 motion for approximately 1-2 minutes with each slurry.[7]
-
Rinsing: After each polishing step, thoroughly rinse the electrode with deionized water to remove all alumina particles.
-
Sonication: Sonicate the electrode in deionized water for 1-2 minutes to dislodge any remaining abrasive particles from the surface.
-
Drying: Gently dry the electrode body with a Kimwipe, being careful not to touch the polished surface. The electrode is now ready for use.
Solution Preparation
-
Analyte Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., a small amount of ethanol or directly in the buffer if solubility permits).
-
Electrochemical Cell Setup: Add a known volume (e.g., 10 mL) of the 0.1 M phosphate buffer (pH 2.0) to the electrochemical cell.
Cyclic Voltammetry Measurement
-
Assemble the Cell: Securely place the freshly polished GCE, the Ag/AgCl reference electrode, and the platinum counter electrode into the cell lid. Ensure the GCE surface and the reference electrode tip are fully immersed in the buffer solution.
-
Run Background Scan: Connect the electrodes to the potentiostat. Run a background CV scan in the electrolyte-only solution to ensure there are no interfering redox signals. A suitable potential window would be from +0.0 V to +0.8 V vs. Ag/AgCl.
-
Add Analyte: Add a small volume of the TFHQ stock solution to the cell to achieve the desired final concentration (e.g., 0.1 mM).[3]
-
Deoxygenate: Purge the solution with high-purity nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
Acquire Data: Begin the CV measurement.
-
Initial Potential: 0.0 V
-
Vertex Potential 1: +0.8 V
-
Vertex Potential 2: 0.0 V
-
Scan Rate: Start with 100 mV/s.
-
Cycles: Record at least 3 cycles to ensure the system has reached a steady state.
-
-
Vary Scan Rate: To investigate the reaction kinetics, perform CV scans at various rates (e.g., 20, 50, 100, 150, 200 mV/s).[3]
Data Analysis and Interpretation
-
Identify Peaks: On the resulting voltammogram, identify the anodic peak current (Ipa) and potential (Epa) on the forward scan, and the cathodic peak current (Ipc) and potential (Epc) on the reverse scan. Use the second or third cycle for analysis as the first cycle can sometimes differ.
-
Calculate Formal Potential (E°'): The formal potential, a measure of the thermodynamic redox potential under these conditions, can be estimated by taking the average of the peak potentials: E°' = (Epa + Epc) / 2
-
Determine Peak Separation (ΔEp): Calculate the difference between the anodic and cathodic peak potentials: ΔEp = Epa - Epc A ΔEp value close to (59/n) mV (where n=2 for TFHQ) suggests a kinetically reversible process. For TFHQ, this is ~29.5 mV. Values larger than this indicate quasi-reversible kinetics.[3]
-
Assess Reversibility: Calculate the ratio of the peak currents (Ipa / Ipc). A ratio near 1 suggests that the electrochemically generated TFQ is stable during the experiment and is fully reduced back to TFHQ on the reverse scan.
-
Analyze Scan Rate Dependence: Plot the peak currents (Ipa and Ipc) against the square root of the scan rate (ν¹/²). A linear relationship passing through the origin indicates that the redox process is diffusion-controlled, meaning the rate is limited by the diffusion of TFHQ to the electrode surface.[3] Deviation from linearity may suggest adsorption or other surface-related phenomena.[3]
Troubleshooting and Best Practices
-
No Peaks Observed: Ensure the electrodes are properly connected and the concentration of TFHQ is sufficient. Check the potential window to make sure it covers the redox potential of TFHQ.
-
Distorted or Sloping Voltammogram: This often indicates high uncompensated resistance. Ensure the reference electrode is placed close to the working electrode. Check that the supporting electrolyte concentration is adequate (e.g., at least 100x the analyte concentration).
-
Poor Reproducibility: The most common cause is an improperly cleaned working electrode. Repeat the polishing procedure carefully.[7]
-
Safety: this compound is a chemical irritant. Always handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[4]
Conclusion
Cyclic voltammetry is a powerful and accessible technique for probing the rich electrochemical behavior of this compound. By carefully controlling experimental conditions and following a systematic protocol, researchers can reliably determine key thermodynamic and kinetic parameters. The insights gained from CV analysis are crucial for designing and optimizing applications that leverage the unique redox properties of fluorinated quinones, from advanced battery materials to novel catalytic systems.
References
Measuring the Redox Potential of Tetrafluorohydroquinone: A Detailed Guide Using Cyclic Voltammetry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrafluorohydroquinone (TFHQ), a fluorinated analog of hydroquinone, is a compound of significant interest in material science, organic synthesis, and pharmaceutical research.[1] The strategic introduction of fluorine atoms drastically alters the molecule's electronic properties, metabolic stability, and lipophilicity, making it a valuable building block in drug discovery.[2][3] A critical parameter for harnessing its potential is its redox potential, which governs its electron-transfer capabilities and is fundamental to its function in biological systems and electrochemical applications. This guide provides a comprehensive, in-depth protocol for the accurate measurement of the redox potential of TFHQ using cyclic voltammetry (CV), a powerful and accessible electroanalytical technique.[4] We will delve into the theoretical underpinnings, provide a detailed experimental workflow, and discuss the interpretation of the resulting data.
Introduction: The Significance of Fluorination and Redox Potential
The substitution of hydrogen with fluorine is a cornerstone strategy in modern medicinal chemistry. Fluorine's high electronegativity can profoundly influence a molecule's physicochemical properties. In the case of this compound (2,3,5,6-tetrafluorobenzene-1,4-diol), the four fluorine atoms act as strong electron-withdrawing groups. This electronic perturbation is expected to significantly increase the redox potential of the hydroquinone/quinone couple compared to its non-fluorinated parent molecule.[5]
Understanding this redox potential is crucial for several reasons:
-
Drug Development: The redox activity of quinone-like molecules can be linked to both therapeutic effects (e.g., as antioxidants or pro-oxidants in cancer therapy) and toxicity mechanisms.[6][7] An accurate redox potential helps predict biological electron transfer reactions.
-
Material Science: Fluorinated quinones are being explored for applications in organic electronics and advanced energy storage systems, such as redox flow batteries, where the redox potential is a key performance metric.[1]
-
Synthetic Chemistry: As a versatile building block, the redox potential of TFHQ informs its reactivity and the conditions required for its synthetic transformations.[2]
This application note provides the necessary framework for researchers to reliably measure this key parameter.
Theoretical Background
The this compound/Tetrafluorobenzoquinone Redox Couple
The measurement centers on the reversible, two-electron, two-proton oxidation of this compound (TFHQ, or H₂TFQ) to tetrafluorobenzoquinone (TFQ, or TFQ), as depicted below.
dot
dot
In aprotic (non-proton-donating) organic solvents like acetonitrile, this process often occurs in two distinct one-electron steps.[3] In aqueous media, the process is highly pH-dependent and can appear as a single two-electron transfer.[8][9]
Principles of Cyclic Voltammetry (CV)
Cyclic voltammetry is an electroanalytical technique where the potential of a working electrode is scanned linearly versus time between two set values. The resulting current from the analyte's oxidation or reduction at the electrode surface is measured and plotted against the applied potential.[10] The resulting plot, a cyclic voltammogram, provides a wealth of information about the analyte's redox properties.
For a quasi-reversible system like TFHQ, the voltammogram will show an oxidative peak (as TFHQ is oxidized to TFQ) and a reductive peak (as TFQ is reduced back to TFHQ). The formal redox potential (E°'), a good approximation of the standard redox potential under specific experimental conditions, can be calculated from the peak potentials.[1][11]
Formal Potential (E°') = (Epa + Epc) / 2
Where:
-
Epa is the anodic (oxidation) peak potential.
-
Epc is the cathodic (reduction) peak potential.
Detailed Experimental Protocol
This protocol describes the measurement of TFHQ's redox potential in an aprotic organic solvent, which is common for characterizing organic molecules.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Purpose |
| This compound (TFHQ) | ≥95% Purity | Sigma-Aldrich, etc. | Analyte |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Major chemical supplier | Solvent |
| Tetrabutylammonium hexafluorophosphate (TBAPF₆) | Electrochemical grade | Major chemical supplier | Supporting Electrolyte |
| Alumina Polishing Powder | 0.05 µm | Buehler, BASi | Electrode Polishing |
| Diamond Polishing Pad | Fine | Major lab supplier | Electrode Polishing |
| Argon or Nitrogen Gas | High Purity (≥99.99%) | Local gas supplier | Degassing of solution |
Instrumentation
-
Potentiostat: A modern potentiostat capable of performing cyclic voltammetry (e.g., from BASi, Gamry, or Metrohm).
-
Electrochemical Cell: A standard three-electrode glass cell (5-15 mL volume).
-
Working Electrode (WE): Glassy Carbon Electrode (GCE), typically 3 mm diameter.
-
Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or a non-aqueous Ag/Ag⁺ reference electrode.[1]
-
Counter Electrode (CE): Platinum wire or gauze.
Experimental Workflow
dot
dot
Step-by-Step Procedure
-
Working Electrode Preparation (Critical Step): A clean electrode surface is paramount for reproducible results.
-
Polish the glassy carbon electrode on a polishing pad with a few drops of 0.05 µm alumina slurry in a figure-eight motion for 60 seconds.[2][12]
-
Rinse the electrode thoroughly with deionized water, then with acetonitrile.
-
Allow the electrode to air dry completely. The surface should be mirror-like.
-
Causality: Polishing removes adsorbed species and reaction byproducts from previous experiments, ensuring that the electron transfer occurs on a clean, active, and well-defined surface.[5]
-
-
Preparation of the Electrolyte Solution:
-
In a volumetric flask, dissolve a calculated amount of TBAPF₆ in anhydrous acetonitrile to make a 0.1 M solution.
-
Causality: The supporting electrolyte is electrochemically inert but provides conductivity to the solution, minimizing Ohmic drop (iR drop) and ensuring that the analyte migrates to the electrode via diffusion rather than electrostatic attraction.[1][13]
-
-
Preparation of the Analyte Solution:
-
Accurately weigh TFHQ and dissolve it in the 0.1 M TBAPF₆/acetonitrile electrolyte solution to achieve a final concentration of 1-2 mM.[7]
-
-
Electrochemical Cell Assembly:
-
Add the analyte solution to the electrochemical cell.
-
Insert the polished working electrode, the reference electrode, and the platinum counter electrode. Ensure the tip of the reference electrode is close to the working electrode surface.
-
-
Degassing:
-
Bubble high-purity argon or nitrogen through the solution for 10-15 minutes before the measurement. Maintain a blanket of inert gas over the solution during the experiment.[12]
-
Causality: Oxygen is electrochemically active and its reduction can interfere with the voltammogram of the analyte. Removing dissolved oxygen is essential for a clean and interpretable result.[1]
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
First, run a background CV using only the electrolyte solution to ensure no interfering impurities are present.[14]
-
For the TFHQ sample, set the CV parameters. A typical starting point is:
-
Initial Potential: 0.0 V (vs. Ag/AgCl)
-
Vertex Potential 1 (Oxidative): +0.8 V
-
Vertex Potential 2 (Reductive): -0.2 V
-
Scan Rate: 100 mV/s
-
-
Run the scan and record the voltammogram. It is good practice to run several cycles until the scan is stable.
-
Vary the scan rate (e.g., 50, 100, 200, 400 mV/s) to investigate the kinetics of the electron transfer. For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.[8]
-
Data Interpretation and Expected Results
A representative cyclic voltammogram will exhibit a pair of peaks corresponding to the oxidation and reduction of TFHQ. By identifying the peak potentials (Epa and Epc), the formal potential E°' can be calculated.
| Compound | Solvent/Electrolyte | Reference Electrode | Formal Potential (E°') | Source |
| Tetrafluoro-p-benzoquinone | Acetonitrile | SCE | ~ -0.04 V | [15] |
| Tetrafluoro-p-quinone | Aqueous Buffer (pH 2.0) | Ag/AgCl | ~ +0.36 V | [8] |
| p-Benzoquinone | Acetonitrile / 0.2 M n-Bu₄NPF₆ | SCE | ~ -0.51 V (First red.) | [3] |
Note: The table shows the reduction potential of the quinone form (TFQ). The oxidation potential of the hydroquinone form (TFHQ) will be the same value. The significant positive shift in potential compared to p-benzoquinone highlights the powerful electron-withdrawing effect of the fluorine atoms.
Factors Influencing the Measurement:
-
Solvent: The redox potential is highly dependent on the solvent. In aqueous solutions, proton availability and pH dramatically affect the potential.[9][16] Even trace amounts of water in aprotic solvents can alter the voltammogram by affecting hydrogen bonding.[17]
-
Reference Electrode: Potentials are always relative. Clearly report the reference electrode used (e.g., vs. Ag/AgCl). If desired, results can be converted to be versus the Standard Hydrogen Electrode (SHE).
Conclusion
This application note provides a robust and detailed protocol for measuring the redox potential of this compound using cyclic voltammetry. By carefully preparing the electrodes and solutions and understanding the principles of the technique, researchers can obtain accurate and reproducible data. This information is invaluable for professionals in drug development, material science, and synthetic chemistry, enabling a deeper understanding of this important fluorinated molecule and accelerating its application in various scientific fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. EC_electrode_handbook/Section 6. Polishing method | ALS,the electrochemical company [als-japan.com]
- 6. asdlib.org [asdlib.org]
- 7. kubiak.ucsd.edu [kubiak.ucsd.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iitk.ac.in [iitk.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Voltammetry of quinones in unbuffered aqueous solution: reassessing the roles of proton transfer and hydrogen bonding in the aqueous electrochemistry of quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Tetrafluorohydroquinone as a Premier Building Block for Functional Materials
Introduction: The Unique Potential of Tetrafluorohydroquinone (TFHQ)
This compound (TFHQ), or 2,3,5,6-tetrafluorobenzene-1,4-diol, is a highly versatile fluorinated aromatic building block that is empowering significant advancements across materials science, organic electronics, and pharmaceutical development.[1] Its structure, which features a perfluorinated aromatic core flanked by two reactive hydroxyl groups, is the source of its exceptional utility. The four highly electronegative fluorine atoms create a strong electron-withdrawing effect, which profoundly influences the molecule's acidity, redox potential, and capacity for intermolecular interactions.[2] This unique electronic profile, combined with the synthetic versatility of the hydroxyl groups, makes TFHQ an indispensable component for designing next-generation functional materials with enhanced thermal stability, tailored electronic properties, and specific biological activities.[1][2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of TFHQ's properties, detailed protocols for its synthesis and handling, and application notes for its use in creating advanced materials such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and redox-active systems.
Physicochemical Properties and Standard Characterization
A thorough understanding of TFHQ's properties is critical for its effective use. The fluorine atoms significantly impact its physical characteristics compared to its non-fluorinated analog, hydroquinone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 771-63-1 | [3] |
| Molecular Formula | C₆H₂F₄O₂ | [4][] |
| Molecular Weight | 182.07 g/mol | [4][] |
| Appearance | White to light yellow/orange crystalline powder | [2] |
| Melting Point | 172-174 °C | [4] |
| Boiling Point | 206 °C | [4] |
| Density | 1.765 g/cm³ | [2][4] |
| Solubility | Soluble in Methanol | [4] |
| pKa | 5.90 ± 0.33 (Predicted) | [4] |
| Flash Point | 78 °C |[4][] |
Protocol 1: Standard Characterization of TFHQ Purity and Identity
Rationale: Verifying the identity and purity of the starting material is a cornerstone of reproducible research. This protocol outlines the standard analytical techniques used to characterize TFHQ.
Materials:
-
This compound (TFHQ) sample
-
Deuterated solvents (e.g., DMSO-d₆, Methanol-d₄)
-
NMR tubes, vials for MS and FTIR
Methodology:
-
¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of TFHQ in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Expected Result: A single peak in the aromatic region corresponding to the two equivalent hydroxyl protons. The chemical shift will be solvent-dependent. The absence of other peaks indicates high purity.[6]
-
-
¹⁹F NMR Spectroscopy:
-
Using the same sample, acquire a ¹⁹F NMR spectrum.
-
Expected Result: A single peak, confirming the symmetric substitution of the four equivalent fluorine atoms on the aromatic ring.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
Expected Result: Two peaks are expected for the carbon atoms of the aromatic ring: one for the C-F carbons and one for the C-OH carbons, reflecting the molecule's symmetry.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of TFHQ.
-
Analyze using an appropriate ionization technique (e.g., GC-MS or ESI-MS).
-
Expected Result: The molecular ion peak [M]⁻ or [M-H]⁻ should be observed at m/z ≈ 182.0 or 181.0, respectively, confirming the molecular weight.[7]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a sample (e.g., as a KBr pellet or using an ATR accessory).
-
Acquire the IR spectrum.
-
Expected Result: Look for a broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of O-H stretching. Strong absorptions corresponding to C-F and C-O bonds should also be present in the fingerprint region (approx. 1000-1300 cm⁻¹).[8]
-
Synthesis of this compound
While TFHQ is commercially available, laboratory-scale synthesis can be necessary. One effective method involves the diazotization of 2,3,5,6-tetrafluoro-4-aminophenol followed by hydrolysis, which has been reported to produce high yields and purity.[9]
Protocol 2: Laboratory-Scale Synthesis of TFHQ
Rationale: This protocol is adapted from a high-yield industrial process.[9] The diazotization reaction must be conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate, preventing premature decomposition and side reactions. The subsequent hydrolysis step replaces the diazonium group with a hydroxyl group to yield the target product.
Materials:
-
2,3,5,6-tetrafluoro-4-aminophenol
-
Concentrated sulfuric acid (98%)
-
Sodium nitrite (NaNO₂)
-
Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Deionized water
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Ice bath, round-bottom flasks, magnetic stirrer, dropping funnel, reflux condenser
Methodology:
-
Diazotization (0-5 °C): a. In a three-necked flask equipped with a stirrer and thermometer, carefully add 2,3,5,6-tetrafluoro-4-aminophenol to a mixture of water and concentrated sulfuric acid, while maintaining the temperature at 0-5 °C with an ice bath. b. Separately, prepare a solution of sodium nitrite in deionized water. c. Add the sodium nitrite solution dropwise to the flask over 1-2 hours, ensuring the temperature does not exceed 5 °C. d. Stir the mixture for an additional hour at 0-5 °C to complete the formation of the diazonium salt.[9]
-
Hydrolysis: a. In a separate flask, prepare a mixture of water and a catalytic amount of CuSO₄·5H₂O. b. Add the cold diazonium salt solution from Step 1 to this flask. c. Heat the mixture to reflux and maintain for 2-3 hours until nitrogen evolution ceases. This indicates the completion of the hydrolysis reaction.[9]
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). c. Wash the combined organic layers with a dilute NaOH solution to extract the phenolic product into the aqueous phase. d. Separate the aqueous layer and carefully acidify it with concentrated HCl until TFHQ precipitates. e. Filter the solid product, wash with cold water, and dry under vacuum. f. For higher purity, recrystallize the crude product from a suitable solvent system (e.g., water or toluene).
Expected Yield: >85% with a purity of >98%.[9]
Safety and Handling Protocols
TFHQ is a hazardous chemical and requires careful handling to minimize risk. It is harmful if swallowed and causes serious eye and skin irritation.[10][11]
Table 2: GHS Hazard Information for this compound
| Hazard Class | Code | Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][10] |
| Skin Irritation | H315 | Causes skin irritation | [10][11] |
| Serious Eye Damage | H318/H319 | Causes serious eye damage/irritation | [3][10][11] |
| Respiratory Irritation | H335 | May cause respiratory irritation |[12] |
Protocol 3: Safe Handling and Emergency Procedures
Rationale: Adherence to strict safety protocols is mandatory when working with TFHQ to protect personnel from exposure.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[10]
-
Body Protection: Wear a lab coat. Ensure arms are fully covered.[10]
-
Respiratory Protection: Handle in a well-ventilated fume hood. If there is a risk of generating dust, use a dust respirator (e.g., N95).[3][10]
2. Handling and Storage:
-
Handle only in a chemical fume hood to avoid inhalation of dust.[12]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Wash hands thoroughly after handling.[10]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Some sources note air sensitivity, suggesting storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial for long-term stability.[2]
3. Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[10][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them water to drink. Seek immediate medical attention.[10][13]
-
Spills: Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with soap and water.[10]
Application Note I: TFHQ in Porous Crystalline Materials (MOFs & COFs)
Conceptual Framework: The precise geometry and strong, directional intermolecular forces of TFHQ make it an exemplary building block for crystal engineering.[14] In the construction of MOFs and COFs, TFHQ offers several advantages:
-
Structural Rigidity: The planar, rigid aromatic core helps form predictable and robust porous frameworks.
-
Directional Linkages: The two hydroxyl groups provide well-defined connection points for forming covalent (in COFs) or coordinative (in MOFs) bonds.
-
Intermolecular Interactions: The electron-deficient fluorinated ring and hydrogen-bond-donating hydroxyl groups can direct the self-assembly process and stabilize the final structure through hydrogen bonding and potential F···π or F···F interactions.
-
Tunable Functionality: The fluorinated backbone imparts unique properties to the framework, such as hydrophobicity and altered electronic characteristics, which can be exploited in catalysis, gas separation, and sensing.[15]
Protocol 4: Synthesis of a 2D Fluorinated COF using TFHQ
Rationale: This protocol describes a representative solvothermal synthesis of an imine-linked COF, reacting the difunctional TFHQ with a tetrafunctional aldehyde linker. The reaction is typically carried out in a sealed vessel at elevated temperatures to promote the formation of a crystalline, porous polymer over an amorphous one.
Materials:
-
This compound (TFHQ)
-
Pyrene-1,3,6,8-tetra-carboxaldehyde (or another suitable poly-aldehyde linker)
-
Solvent system (e.g., a mixture of mesitylene and dioxane)
-
Aqueous acetic acid (catalyst)
-
Pyrex tube, oven or heating block
-
Solvents for washing (e.g., acetone, THF)
Methodology:
-
Reaction Setup: a. In a Pyrex tube, add TFHQ, the aldehyde linker, and the solvent mixture. b. Sonicate the mixture for 15 minutes to achieve a homogeneous suspension. c. Add the aqueous acetic acid catalyst.
-
Solvothermal Synthesis: a. Flash-freeze the tube in liquid nitrogen. b. Evacuate the tube using a high-vacuum pump and seal it with a torch. c. Place the sealed tube in an oven and heat at 120 °C for 3 days.
-
Work-up and Activation: a. After cooling to room temperature, open the tube and collect the solid precipitate by filtration. b. Wash the solid sequentially with acetone, tetrahydrofuran (THF), and methanol to remove any unreacted monomers and oligomers. c. Dry the purified COF powder in a vacuum oven at 80 °C overnight. This "activation" step removes guest solvent molecules from the pores.
-
Characterization:
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the framework's structure.
-
N₂ Sorption Analysis (at 77 K): To measure the surface area (BET) and pore size distribution, confirming permanent porosity.
-
FTIR Spectroscopy: To verify the formation of the new covalent bonds (e.g., C=N imine bonds) and the incorporation of the TFHQ monomer.
-
Solid-State NMR: To provide detailed information on the local chemical environment within the COF structure.
-
Application Note II: TFHQ as a Precursor for Redox-Active Materials
Conceptual Framework: The hydroquinone-quinone redox couple is a cornerstone of organic electronics and energy storage. TFHQ can be readily oxidized to the corresponding 2,3,5,6-tetrafluoro-p-benzoquinone (TFQ). The strong electron-withdrawing fluorine atoms significantly raise the redox potential of the TFHQ/TFQ couple compared to the unsubstituted hydroquinone/benzoquinone system. This high potential makes TFHQ-derived materials attractive for applications such as:
-
High-Potential Cathodes: In rechargeable organic batteries.
-
Redox Mediators: In supercapacitors or flow batteries.[16]
-
Dopants and Charge-Transfer Materials: In organic semiconductors.[2]
Protocol 5: Oxidation of TFHQ to Tetrafluoro-p-benzoquinone (TFQ)
Rationale: This protocol uses a mild oxidizing agent to convert TFHQ to TFQ. The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) due to the different polarities and colors of the starting material and product.
Materials:
-
This compound (TFHQ)
-
Lead (IV) acetate or another suitable oxidizing agent
-
Dichloromethane (DCM) or another suitable solvent
-
Silica gel for column chromatography
-
TLC plates
Methodology:
-
Reaction: a. Dissolve TFHQ in DCM in a round-bottom flask. b. Add the oxidizing agent (e.g., lead (IV) acetate) portion-wise at room temperature. c. Stir the reaction and monitor its progress by TLC. TFQ is a colored compound and less polar than TFHQ.
-
Work-up: a. Once the reaction is complete, filter the mixture to remove any inorganic byproducts. b. Wash the filtrate with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by silica gel column chromatography or sublimation to obtain pure TFQ.[17]
Protocol 6: Basic Electrochemical Characterization by Cyclic Voltammetry (CV)
Rationale: CV is a powerful technique to determine the redox potential and electrochemical reversibility of the TFHQ/TFQ couple. This provides critical data for assessing its suitability for energy storage applications.
Materials:
-
TFHQ or TFQ sample
-
Anhydrous electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Potentiostat
Methodology:
-
Cell Assembly: a. Assemble the three-electrode cell. A glassy carbon electrode is a common choice for the working electrode. b. Prepare a ~1 mM solution of the analyte (TFHQ or TFQ) in the electrolyte solution. c. Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Data Acquisition: a. Connect the cell to the potentiostat. b. Scan the potential over a suitable range (e.g., from -1.0 V to +1.0 V vs. Ag/AgCl) at a scan rate of 100 mV/s. c. If starting with TFHQ, an oxidation wave will be observed. If starting with TFQ, a reduction wave will be seen. A full cyclic voltammogram will show both the forward and reverse waves.
-
Data Interpretation:
-
Redox Potential (E½): Calculate the half-wave potential (E½) as the average of the anodic (Epa) and cathodic (Epc) peak potentials. This value is a measure of the thermodynamic redox potential.
-
Electrochemical Reversibility: Assess the reversibility by examining the peak separation (ΔEp = |Epa - Epc|). For a reversible one-electron process, ΔEp is ~59 mV. For a two-electron process, it is ~29 mV. The ratio of the peak currents (Ipa/Ipc) should be close to 1 for a reversible system.
-
Application Note III: Emerging Biomedical and Pharmaceutical Applications
Conceptual Framework: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key pharmacological properties.[1] TFHQ serves as a valuable scaffold in this arena for several reasons:
-
Metabolic Stability: The C-F bond is very strong, making the aromatic ring resistant to metabolic oxidation, which can increase a drug's half-life.
-
Modulation of Physicochemical Properties: Fluorination increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[1]
-
Altered Binding Affinity: The unique electronic nature of the fluorinated ring can alter pKa and lead to favorable interactions (e.g., hydrogen bonding, dipole-dipole) with biological targets.
-
Inherent Biological Activity: TFHQ and its derivatives have shown potential biological activity. For instance, TFHQ has demonstrated significant antibiofilm activity against the pathogenic fungus Candida albicans, suggesting its potential as a lead compound for developing new antifungal agents.[18]
While specific drug synthesis protocols are beyond the scope of this guide, researchers can leverage the reactivity of TFHQ's hydroxyl groups (via etherification, esterification, etc.) to synthesize libraries of novel compounds for screening against various therapeutic targets.[1]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a powerful design element for creating materials with precisely engineered properties. Its unique combination of a perfluorinated core and reactive hydroxyl groups provides a robust platform for innovation. Future research will likely expand its use in areas such as fluorine-containing polymers with advanced dielectric properties, highly efficient catalysts built into MOF and COF structures, and novel therapeutics that leverage the unique biological impact of fluorination. The protocols and application notes provided here serve as a foundational guide for researchers looking to harness the full potential of this remarkable building block.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 771-63-1 [smolecule.com]
- 3. This compound 95 771-63-1 [sigmaaldrich.com]
- 4. 771-63-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound(771-63-1) 1H NMR [m.chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. CN102030616A - Preparation method for 2,3,5,6-tetrafluorohydroquinone - Google Patents [patents.google.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
- 14. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 15. Fluorine-Containing Covalent Organic Frameworks: Synthesis and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Boosting the Capacitance of Covalent Organic Framework Supercapacitors by Hydroquinone Redox Electrolyte Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US3043884A - Tetrafluoro-benzoquinone-1, 4 and a process for its manufacture - Google Patents [patents.google.com]
- 18. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Tetrafluorohydroquinone
Welcome to the technical support guide for the purification of tetrafluorohydroquinone (TFHQ). This document is designed for researchers, scientists, and drug development professionals who are working with this versatile fluorinated intermediate. The unique electronic properties of TFHQ make it a valuable building block, but its purification can present challenges due to its polarity, potential for oxidation, and specific solubility characteristics.
This guide provides field-proven insights in a direct question-and-answer format, addressing common issues encountered during purification by recrystallization and sublimation. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most effective and commonly used methods for purifying this compound are recrystallization and vacuum sublimation .
-
Recrystallization is a solvent-based technique ideal for removing both more-soluble and less-soluble impurities. The choice of solvent is critical and depends on the impurity profile. It is generally the first method to try for moderate to large quantities of material.[1]
-
Vacuum Sublimation is a solvent-free method that works well for separating TFHQ from non-volatile or low-volatility impurities. It is particularly effective for final polishing to achieve very high purity, as it relies on the compound's ability to transition directly from a solid to a gas phase under reduced pressure.[2][3]
Q2: What are the likely impurities I need to remove from my crude TFHQ?
Impurities in crude TFHQ typically originate from the synthetic route. Common classes of impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be compounds like pentafluorophenol or related fluorinated aromatics.
-
Isomeric Byproducts: Synthesis of substituted phenols can sometimes yield isomers where functional groups are at different positions on the aromatic ring.[4]
-
Oxidation Products: Hydroquinones are susceptible to oxidation, especially in the presence of air, moisture, or certain metal ions. The primary oxidation product is 2,3,5,6-tetrafluorobenzoquinone, which is typically yellow or reddish-brown. The appearance of color in your crude or purified product is a strong indicator of this impurity.[]
-
Residual Solvents and Reagents: Inorganic salts, acids, or bases used during the reaction or workup may persist in the crude product.
Q3: How can I assess the purity of my final TFHQ product?
A multi-faceted approach is recommended to confidently assess purity. This forms a self-validating system for your purification protocol.
-
Melting Point Analysis: This is a rapid and powerful indicator of purity. Pure this compound has a sharp melting point in the range of 172-174 °C.[6] A broad or depressed melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are definitive for structural confirmation and purity assessment. The ¹H NMR will show the hydroxyl protons, while ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms and can reveal minute impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile impurities.[7]
-
Visual Inspection: The pure compound should be a white to off-white crystalline solid. Any significant coloration (yellow, pink, brown) points to the presence of oxidation products.
Q4: How should I handle and store purified this compound to prevent degradation?
This compound, like many hydroquinones, is sensitive to air and light.[8] To maintain its purity:
-
Storage: Store in a tightly sealed amber glass vial or a container wrapped in aluminum foil to protect from light.
-
Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace oxygen.
-
Temperature: Store in a cool, dry place. Refrigeration is often advisable.
-
Handling: When handling the solid, avoid prolonged exposure to air. If making solutions, use de-gassed solvents and prepare them fresh for best results.
Purification Method Selection
Choosing the correct purification technique is the first critical step. This decision tree outlines the logical process based on sample quantity and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful but nuanced technique. The unique properties of fluorinated molecules, such as strong dipole moments and potential for hydrogen bonding, can present challenges.[9]
Q: My TFHQ won't dissolve in the chosen solvent, even when boiling. What's wrong?
A: This indicates you have chosen a "poor" solvent in which the compound has low solubility at all temperatures.
-
Causality: For recrystallization to work, the compound must be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10] If solubility is too low when hot, you will use an excessive volume of solvent, leading to very poor recovery.
-
Solution: You must select a new solvent or solvent system. Refer to the solvent selection table below. A good strategy is to test solubility with small amounts of your crude material in several solvents in parallel test tubes before committing to a large-scale procedure.
Q: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.
-
Causality: This is common when the boiling point of the solvent is too high, or if the solution is cooled too rapidly. Highly impure samples are also more prone to oiling out.
-
Solutions:
-
Re-heat and Slow Cool: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the flask to cool much more slowly. Insulating the flask with glass wool can help.
-
Add More Solvent: The oil may have formed because the concentration of the solute is too high. Add more hot solvent until the solution is no longer cloudy, then cool slowly.
-
Change Solvents: Switch to a solvent with a lower boiling point.
-
Scratch/Seed: If an oil persists, try vigorously scratching the inside of the flask with a glass rod at the oil-solvent interface. This can sometimes induce crystallization. Adding a tiny "seed" crystal of pure TFHQ can also provide a nucleation site.[10]
-
Q: The recovered yield from my recrystallization is very low. How can I improve it?
A: Low yield is a common problem with several potential causes.
-
Causality & Solutions:
-
Excess Solvent: Using too much solvent is the most frequent cause. The goal is to create a saturated solution at high temperature. Use only the minimum amount of boiling solvent required to fully dissolve the solid.[11]
-
Premature Crystallization: If crystals form in your filter funnel during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Ensure the solution is cooled thoroughly. After cooling to room temperature, placing the flask in an ice-water bath for 30-60 minutes can significantly increase crystal recovery.
-
High Cold-Solvent Solubility: Your compound may still be too soluble in the cold solvent. Consider a different solvent system where the solubility difference between hot and cold is more pronounced.
-
Q: The purified product is discolored (pink, tan, or brown). What happened?
A: This coloration is almost always due to the formation of the 2,3,5,6-tetrafluorobenzoquinone oxidation product.
-
Causality: This happens when the TFHQ is exposed to oxygen, particularly in a hot solution. The presence of trace metal impurities can catalyze this oxidation.
-
Solutions:
-
Work Quickly: Do not keep the TFHQ solution boiling for an extended period.
-
Use an Inert Atmosphere: For high-purity applications, performing the recrystallization under a blanket of nitrogen or argon can prevent oxidation.
-
Charcoal Treatment: If the discoloration is significant, you can add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The colored impurities will adsorb to the charcoal, which is then removed during the hot filtration step. Be aware that charcoal can also adsorb some of your product, potentially reducing yield.
-
Troubleshooting Guide: Vacuum Sublimation
Q: No sublimate is forming on the condenser (cold finger). Why?
A: This indicates that the conditions are not right for the solid-to-gas phase transition.
-
Causality & Solutions:
-
Temperature is Too Low: The sample is not hot enough to generate sufficient vapor pressure. Slowly and carefully increase the temperature of the heating bath. The ideal temperature is typically 20-40 °C below the melting point.[12]
-
Vacuum is Insufficient: A poor vacuum (high pressure) will suppress sublimation. Check all seals and connections on your apparatus for leaks. A good vacuum (typically <1 Torr) is required.
-
Apparatus Geometry: Ensure there is a clear, unobstructed path between the heated sample and the cold surface. The cold finger should be positioned close to the sample without touching it.
-
Q: My product decomposed or melted during sublimation. How do I prevent this?
A: This is a result of excessive heating.
-
Causality: The temperature of the sample exceeded its melting point (172-174 °C) or decomposition temperature. It is critical to heat the sample evenly and gently.
-
Solutions:
-
Reduce Temperature: Immediately lower the heat source temperature. You must find a balance where the sublimation rate is reasonable, but the compound remains a solid. A temperature range of 110-160 °C is often effective for hydroquinones.[12]
-
Improve Temperature Control: Use a temperature-controlled oil bath or heating mantle rather than direct heating on a hot plate to ensure even and stable heat distribution.
-
Improve Vacuum: A better vacuum allows sublimation to occur at a lower temperature, reducing the risk of melting or decomposition.
-
Troubleshooting Workflow: Failed Recrystallization
References
- 1. mt.com [mt.com]
- 2. youtube.com [youtube.com]
- 3. Sublimation as a method of matrix application for mass spectrometric imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102030616A - Preparation method for 2,3,5,6-tetrafluorohydroquinone - Google Patents [patents.google.com]
- 6. This compound 95 771-63-1 [sigmaaldrich.com]
- 7. env.go.jp [env.go.jp]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. US3953528A - Process for sublimation purification of crude hydroquinone with stirred and fluidized bed - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,3,5,6-Tetrafluorohydroquinone
Welcome to the technical support center for the synthesis of 2,3,5,6-tetrafluorohydroquinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical fluorinated building block.[1] Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and field-proven insights to ensure the scientific integrity of your experimental work.
Introduction to Synthetic Strategies
The synthesis of 2,3,5,6-tetrafluorohydroquinone (TFHQ) is pivotal for creating advanced molecules with enhanced chemical and physical properties, particularly in the development of new pharmaceuticals, agrochemicals, and high-performance materials.[1] The presence of the perfluorinated aromatic ring coupled with hydroxyl functionalities offers unique stability and electronic properties.[1] However, its synthesis is not without challenges. This guide will focus on troubleshooting two common synthetic routes:
-
Nucleophilic Aromatic Substitution (SNAr) of Hexafluorobenzene: A direct approach involving the reaction of hexafluorobenzene with a hydroxide source.
-
Diazotization of 2,3,5,6-Tetrafluoro-4-aminophenol: A multi-step synthesis that can offer high purity and yield when controlled carefully.[2]
Part 1: Troubleshooting the Nucleophilic Aromatic Substitution of Hexafluorobenzene
This route is attractive for its directness but is often plagued by issues of regioselectivity and over-substitution.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yields a mixture of isomers (ortho, meta, and para) instead of pure tetrafluorohydroquinone. How can I improve the para-selectivity?
Answer: This is a common issue in the nucleophilic aromatic substitution of hexafluorobenzene. While the para-isomer is generally the major product in di-substitution reactions with hydroxides, the formation of ortho and meta isomers can significantly complicate purification and reduce yield.[3]
Causality & Expert Insights: The regioselectivity is governed by the electronic effects of the fluorine atoms and the intermediate Meisenheimer complex stability. The strong inductive effect of fluorine atoms makes the aromatic ring highly susceptible to nucleophilic attack.[3][4] After the first substitution to form pentafluorophenol, the resulting phenoxide ion is a strong activating group, directing the second nucleophile. The para-position is sterically most accessible and electronically favored, but suboptimal conditions can lead to the formation of other isomers.
Troubleshooting & Optimization:
| Parameter | Problem | Solution & Rationale |
| Temperature | High temperatures can provide enough energy to overcome the activation barrier for the formation of less stable ortho and meta isomers. | Maintain a moderate reaction temperature. Start with lower temperatures (e.g., 150-175°C in a pressure vessel) and optimize.[5] Lower temperatures favor the thermodynamically more stable para-product. |
| Base Concentration | A high concentration of hydroxide can lead to faster reaction rates but may decrease selectivity. | Use a stoichiometric amount or a slight excess of the hydroxide source (e.g., KOH). A large excess can promote side reactions. |
| Solvent | The solvent plays a crucial role in stabilizing the intermediates. | Pyridine has been shown to be an effective solvent for this reaction, potentially through a specific catalytic effect.[3] Aqueous systems under pressure are also effective.[5] The choice of solvent can influence the solubility of intermediates and thus the product distribution. |
Question 2: I am observing significant amounts of pentafluorophenol and tri-substituted products in my final mixture. How can I control the degree of substitution?
Answer: Incomplete reaction or over-reaction are common pitfalls. Controlling the stoichiometry and reaction time is critical.
Causality & Expert Insights: Pentafluorophenol is the intermediate in this reaction. If the reaction is not driven to completion, it will remain as a significant impurity. Conversely, the product, this compound, can undergo further substitution to yield trifluoro- and tetrafluoro-dihydroxybenzenes if the reaction conditions are too harsh or the reaction time is too long.
Troubleshooting & Optimization:
| Parameter | Problem | Solution & Rationale |
| Stoichiometry | Incorrect ratio of hexafluorobenzene to hydroxide. | Carefully control the molar ratio of hexafluorobenzene to the hydroxide source. A 1:2 molar ratio is theoretically required for the di-substitution. A slight excess of hydroxide may be needed to drive the reaction to completion. |
| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can cause over-substitution. | Monitor the reaction progress using techniques like GC-MS or ¹⁹F NMR to determine the optimal reaction time. Quench the reaction when the maximum conversion to the desired product is achieved. |
| Reaction Temperature | High temperatures can promote further substitution on the product. | As with isomer control, use the lowest temperature that allows for a reasonable reaction rate. |
Workflow for Optimizing Para-Selectivity
Caption: Optimizing para-selectivity in hexafluorobenzene substitution.
Part 2: Troubleshooting the Diazotization of 2,3,5,6-Tetrafluoro-4-aminophenol
This synthetic route involves the conversion of the amino group to a diazonium salt, which is then hydrolyzed to the hydroxyl group. While capable of producing high-purity product, this method requires careful control of the reaction conditions to avoid side reactions.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My yield is low, and I observe a significant amount of colored byproducts. What is causing this?
Answer: This is likely due to the decomposition of the diazonium salt and subsequent azo coupling reactions.
Causality & Expert Insights: Aryldiazonium salts are notoriously unstable at elevated temperatures and can decompose via heterolytic or homolytic pathways.[6][7][8] The aryl cation or radical formed can then react with various nucleophiles or other species in the reaction mixture. In an alkaline medium, diazonium salts can also couple with the phenol product (this compound) as it is formed, leading to highly colored azo dyes.[7]
Troubleshooting & Optimization:
| Parameter | Problem | Solution & Rationale |
| Temperature | Diazonium salt is thermally unstable. | The diazotization step must be carried out at low temperatures, typically 0-5°C, to ensure the stability of the diazonium salt.[2][9] |
| pH Control | Incorrect pH can lead to premature decomposition or unwanted side reactions. | The diazotization is performed in a strong acidic medium (e.g., sulfuric acid).[2] The subsequent hydrolysis is also carried out under acidic conditions. Maintaining a low pH stabilizes the diazonium salt. |
| Addition Rate | Rapid addition of reagents can cause localized heating and concentration gradients. | Add the sodium nitrite solution dropwise to the solution of the aminophenol in acid, maintaining the low temperature.[2] Similarly, the addition of the diazonium salt solution to the hot hydrolysis mixture should be controlled.[2] |
| Presence of Unreacted Amine | Unreacted aminophenol can couple with the diazonium salt. | Ensure complete diazotization by using a slight excess of sodium nitrite and allowing sufficient reaction time at low temperature. |
Question 2: The hydrolysis of the diazonium salt is inefficient, leading to a low yield of this compound.
Answer: Incomplete hydrolysis is a common issue. The conditions for the decomposition of the diazonium salt to form the desired phenol must be optimized.
Causality & Expert Insights: The hydrolysis of the diazonium salt involves the displacement of the diazonium group by water. This reaction is typically carried out at elevated temperatures. The efficiency of this step can be influenced by the presence of catalysts and the reaction medium.
Troubleshooting & Optimization:
| Parameter | Problem | Solution & Rationale |
| Temperature of Hydrolysis | Insufficient temperature will lead to a slow and incomplete reaction. | The hydrolysis is typically performed at elevated temperatures, for instance, by adding the cold diazonium salt solution to a hot (90-110°C) aqueous solution.[2] |
| Catalyst | The uncatalyzed hydrolysis can be slow. | The use of a copper(II) sulfate catalyst is reported to facilitate the hydrolysis step.[2] The catalyst can help to control the decomposition of the diazonium salt towards the desired phenol product. |
| Solvent System for Hydrolysis | A single-phase aqueous system may not be optimal. | A two-phase system using a solvent like toluene or xylene during the hydrolysis can help to extract the product as it is formed, potentially reducing side reactions.[2] |
Reaction Pathway: Diazotization and Hydrolysis
Caption: Key steps and side reactions in the diazotization route.
Part 3: Purification and Product Isolation
Regardless of the synthetic route, effective purification is essential to obtain high-purity this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: How can I effectively remove the isomeric byproducts from the hexafluorobenzene synthesis?
Answer: The separation of closely related isomers can be challenging. A combination of techniques is often necessary.
Troubleshooting & Optimization:
-
Recrystallization: This is the most common method for purifying solid organic compounds.[10]
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] For this compound, consider solvent systems like toluene, or mixtures such as hexane/ethyl acetate or methanol/water.[11] Due to the polar hydroxyl groups and the nonpolar fluorinated ring, a mixture of polar and non-polar solvents might be effective.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter hot to remove any insoluble impurities, and then allow it to cool slowly to form crystals.
-
-
Chromatography: For difficult separations, column chromatography can be employed.
-
Stationary Phase: Fluorinated stationary phases (e.g., pentafluorophenyl or tridecafluoro) can offer unique selectivity for separating fluorinated compounds, including isomers.[12][13][14] The retention is influenced by both the hydrophobic character and the fluorine content of the analytes.[13]
-
Mobile Phase: A typical reversed-phase system with a C18 column and a mobile phase like methanol/water or acetonitrile/water can also be effective. The use of a fluorinated eluent like trifluoroethanol with a standard C8 column has been shown to improve the separation of fluorinated compounds.[15]
-
Question 2: My final product is discolored (e.g., pink or brown). What is the cause and how can I fix it?
Answer: Discoloration is usually a sign of oxidation. Hydroquinones are susceptible to oxidation to the corresponding quinones (in this case, tetrafluoro-p-benzoquinone), which are often colored.
Troubleshooting & Optimization:
-
Inert Atmosphere: During the reaction workup and purification, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Decolorizing Carbon: If the discoloration is due to minor, highly colored impurities (like azo dyes from the diazotization route), treatment with activated charcoal during recrystallization can be effective.[16] Add a small amount of activated charcoal to the hot solution before filtration.
-
Storage: Store the purified this compound under an inert atmosphere, protected from light, to prevent long-term degradation.
Experimental Protocols
Protocol 1: High-Purity Synthesis of this compound via Diazotization
(Based on the method described in CN102030616A)[2]
Step 1: Diazotization
-
In a reaction vessel, combine 2,3,5,6-tetrafluoro-4-aminophenol, water, and concentrated sulfuric acid (95-98%).
-
Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the aminophenol mixture over 0.5-1 hour, ensuring the temperature remains between 0-5°C.
-
After the addition is complete, continue to stir the mixture at 0-5°C for an additional 0.5-1 hour to ensure complete diazotization.
Step 2: Hydrolysis
-
In a separate reaction vessel, prepare a mixture of water, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and an organic solvent such as toluene.
-
Heat this mixture to 90-110°C with reflux.
-
Slowly add the cold diazonium salt mixture prepared in Step 1 to the hot hydrolysis mixture over 1-2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for 1-2 hours to ensure complete hydrolysis.
Step 3: Workup and Purification
-
Cool the reaction mixture and separate the organic and aqueous layers.
-
Extract the organic layer with an aqueous alkali solution (e.g., 5-10% NaOH or KOH) to deprotonate the hydroquinone and transfer it to the aqueous phase.
-
Separate the aqueous layer and acidify it with hydrochloric acid to precipitate the this compound.
-
Filter the solid product, wash with water, and dry under vacuum to obtain the final product.
References
- 1. mdpi.com [mdpi.com]
- 2. CN102030616A - Preparation method for 2,3,5,6-tetrafluorohydroquinone - Google Patents [patents.google.com]
- 3. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Temperature Reactions of Hexafluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. reddit.com [reddit.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. silicycle.com [silicycle.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis of 2,3,5,6-Tetrafluorohydroquinone
Welcome to the technical support guide for the synthesis of 2,3,5,6-Tetrafluorohydroquinone (TFHQ). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this critical fluorinated building block.[1] TFHQ's unique electronic properties and structural stability, conferred by its perfluorinated ring, make it an indispensable intermediate in the development of advanced materials, pharmaceuticals, and agrochemicals.[1]
This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields and product purity.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of Tetrafluorohydroquinone, particularly focusing on the high-yield pathway involving the hydrolysis of a diazonium salt intermediate derived from 2,3,5,6-tetrafluoro-4-aminophenol.
Q1: My overall yield is significantly lower than the reported >85%. What are the most likely causes?
A low overall yield in this multi-step synthesis is a common issue that can typically be traced back to suboptimal conditions in one or more key stages. Let's break down the process to identify the critical control points.
Potential Cause 1: Inefficient Nitration of 2,3,5,6-Tetrafluorophenol The initial nitration step to form 2,3,5,6-tetrafluoro-4-nitrophenol is foundational. Poor conversion here will cap the maximum possible overall yield.
-
Solution:
-
Reagent Stoichiometry: Ensure the molar ratio of nitrosonitric acid to the starting tetrafluorophenol is optimized, typically in the range of 2-5:1.[2]
-
Temperature Control: Maintain a steady reaction temperature between 45-50°C.[2] Deviations can lead to the formation of undesired isomers or incomplete reaction, complicating downstream purification and lowering the effective yield.[2]
-
Solvent Choice: Solvents like tetrachloroethylene or dichloromethane are effective.[2] Ensure the solvent is anhydrous, as water can interfere with the nitrating agent.
-
Potential Cause 2: Incomplete Reduction of the Nitro Group The catalytic hydrogenation of 2,3,5,6-tetrafluoro-4-nitrophenol to 2,3,5,6-tetrafluoro-4-aminophenol is a critical step.
-
Solution:
-
Catalyst Activity: The activity of the Palladium on Carbon (Pd/C) catalyst is paramount. Use a high-quality catalyst (e.g., 5% Pd/C) and ensure it is not poisoned. The catalyst-to-substrate weight ratio should be between 0.02-0.1:1.[2]
-
Hydrogen Pressure: The reaction requires adequate hydrogen pressure (e.g., 5 bar) to proceed efficiently.[2] Ensure your reaction vessel is properly sealed and pressurized.
-
Reaction Time & Temperature: Allow sufficient reaction time (e.g., 6 hours at 40°C) for the reaction to go to completion.[2] Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.
-
Potential Cause 3: Poor Formation or Stability of the Diazonium Salt Diazonium salts are notoriously unstable intermediates. Improper temperature control during their formation is the most common reason for yield loss at this stage.
-
Solution:
-
Strict Temperature Control: The diazotization must be carried out at 0-5°C.[2] This low temperature is critical to prevent the premature decomposition of the diazonium salt. Use an ice/salt bath for effective temperature management.
-
Controlled Reagent Addition: The aqueous sodium nitrite solution should be added dropwise over a period of 0.5 to 2 hours to prevent localized overheating.[2]
-
Acid Concentration: The reaction is performed in concentrated sulfuric acid (95-98%). The weight ratio of sulfuric acid to the aminophenol should be in the range of 1.5-2.5:1 to ensure complete salt formation.[2]
-
Potential Cause 4: Inefficient Hydrolysis of the Diazonium Salt The final step, converting the diazonium salt to TFHQ, is highly sensitive to temperature and catalyst presence.
-
Solution:
-
Hydrolysis Temperature: The diazonium salt mixture should be added slowly to a refluxing solution (90-110°C) containing water and a copper sulfate (CuSO₄·5H₂O) catalyst.[2] This high temperature is necessary for the hydrolysis to occur, but the controlled addition prevents runaway reactions.
-
Catalyst Role: Copper sulfate acts as a catalyst to facilitate a smooth hydrolysis reaction. The weight ratio of CuSO₄·5H₂O to the diazonium intermediate should be approximately 0.05-0.2:1.[2]
-
Extraction Efficiency: After hydrolysis, the TFHQ is in the organic layer (e.g., toluene or xylene). It must be thoroughly extracted into an aqueous basic solution (5-10% NaOH or KOH).[2] Perform multiple extractions and combine the aqueous layers to maximize recovery. Finally, careful acidification with HCl will precipitate the product, which should be collected by filtration.
-
Q2: I'm observing significant impurities in my final product. How can I identify and minimize them?
Product purity of >98% is achievable.[2] Impurities often manifest as a discolored product or a melting point lower than the expected 172-174°C.[3][4][5]
-
Potential Cause: Isomer Formation
-
Explanation: Alternative synthesis routes, such as the direct nucleophilic substitution on hexafluorobenzene, are prone to generating isomers that are difficult to separate.[2][6] The described multi-step route from tetrafluorophenol is designed specifically to overcome this issue by directing substitution to the correct positions.
-
Solution: Adhere strictly to the regioselective synthesis pathway outlined in the protocol. If you suspect isomers, advanced analytical techniques like ¹⁹F NMR will be necessary for identification.
-
-
Potential Cause: Incomplete Reaction
-
Explanation: Unreacted intermediates (e.g., 2,3,5,6-tetrafluoro-4-aminophenol) can carry through to the final product.
-
Solution: Monitor each step to completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Before proceeding to the next step, ensure the starting material is fully consumed.
-
-
Potential Cause: Product Oxidation/Decomposition
-
Explanation: Hydroquinones are susceptible to oxidation, especially in basic solutions or when exposed to air for prolonged periods at high temperatures, which can form the corresponding tetrafluorobenzoquinone, leading to discoloration.[7]
-
Solution:
-
During the basic extraction, keep the solution cool and process it without undue delay.
-
After filtration, wash the final product with cold water to remove residual acid and salts.
-
Dry the product thoroughly under vacuum.[2] For long-term storage, keep the TFHQ in a tightly sealed container under an inert atmosphere.[8]
-
-
Q3: My final product is discolored (pink, brown, or black). What causes this and how can it be prevented?
-
Explanation: Discoloration is almost always a sign of oxidation. The initial product can be slightly beige, but darker colors indicate the presence of tetrafluoro-p-benzoquinone, which is formed by the oxidation of TFHQ.
-
Solution:
-
Minimize Air Exposure: During workup, especially after the product is precipitated and filtered, minimize its exposure to air.
-
Inert Atmosphere: If high purity is critical, consider performing the final filtration and drying steps under a nitrogen or argon atmosphere.
-
Purification: If the product is already discolored, recrystallization from an appropriate solvent (e.g., an alcohol/water mixture) can be effective. A small amount of a reducing agent like sodium dithionite can sometimes be added during recrystallization to convert the quinone back to the hydroquinone, though this requires careful optimization.
-
Section 2: High-Yield Synthesis Protocol
This protocol is based on a validated method capable of achieving yields over 85% with purity exceeding 98%.[2] It follows a four-step sequence: nitration, reduction, diazotization, and hydrolysis.
Step 1: Nitration of 2,3,5,6-Tetrafluorophenol
-
Setup: In a reaction flask, combine 2,3,5,6-tetrafluorophenol (1 eq) with a solvent such as tetrachloroethylene (5-10 parts by weight).
-
Reaction: While stirring, heat the mixture to 45-50°C. Cautiously add nitrosonitric acid (2-5 eq).
-
Workup: Maintain the temperature for 3 hours. After cooling, quench the reaction by adding water and separate the layers. The organic layer contains the desired 2,3,5,6-tetrafluoro-4-nitrophenol. Recover the solvent by concentration.
Step 2: Reduction to 2,3,5,6-Tetrafluoro-4-aminophenol
-
Setup: In a suitable autoclave, charge the nitrophenol intermediate from Step 1, a solvent such as ethanol, and 5% Palladium on Carbon (Pd/C) catalyst (0.02-0.1 parts by weight relative to the nitrophenol).
-
Reaction: Purge the reactor with nitrogen, then pressurize with hydrogen to 5 bar. Heat the mixture to 40°C and stir for approximately 6 hours.
-
Workup: After cooling and depressurizing, filter the mixture to recover the Pd/C catalyst. Concentrate the filtrate to obtain the 2,3,5,6-tetrafluoro-4-aminophenol intermediate.
Step 3: Diazotization
-
Setup: In a flask equipped for cooling to 0-5°C, combine the aminophenol intermediate from Step 2, water (5-8 parts by weight), and 95-98% sulfuric acid (1.5-2.5 parts by weight).
-
Reaction: Cool the mixture to 0-5°C. Prepare a solution of sodium nitrite (1-1.5 eq) in water. Add the sodium nitrite solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 5°C.
-
Completion: Stir the mixture for an additional 0.5-1 hour at 0-5°C to ensure complete formation of the diazonium salt.
Step 4: Hydrolysis to 2,3,5,6-Tetrafluorohydroquinone
-
Setup: In a separate flask, prepare a refluxing mixture (110°C) of water, an organic solvent like toluene or xylene, and copper (II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.2 parts by weight relative to the starting aminophenol).
-
Reaction: Slowly add the cold diazonium salt mixture from Step 3 to the refluxing solution over 1-2 hours.
-
Workup: After the addition is complete, continue to reflux for another 1-2 hours. Cool the mixture and separate the layers.
-
Extraction: Extract the organic layer multiple times with a 5-10% aqueous solution of sodium hydroxide or potassium hydroxide.
-
Precipitation: Combine the aqueous extracts and cool them. Slowly acidify with hydrochloric acid until the product precipitates.
-
Isolation: Collect the solid product by suction filtration, wash with cold water, and dry under vacuum to yield the final 2,3,5,6-Tetrafluorohydroquinone.
Section 3: Data Summary & Optimization Parameters
The following table summarizes the key reaction parameters for optimizing the yield of this compound based on the described high-yield protocol.[2]
| Step | Parameter | Recommended Value | Rationale & Impact on Yield |
| Nitration | Nitrosonitric Acid / Substrate (mol ratio) | 2-5 : 1 | Ensures complete nitration. Insufficient reagent leads to unreacted starting material. |
| Temperature | 45-50 °C | Balances reaction rate with minimizing side product formation. | |
| Reduction | Catalyst Loading (5% Pd/C, wt. ratio) | 0.02-0.1 : 1 | Sufficient catalyst is needed for a reasonable reaction rate. |
| Hydrogen Pressure | 5 bar | Higher pressure drives the hydrogenation to completion. | |
| Diazotization | Temperature | 0-5 °C | CRITICAL. Prevents decomposition of the unstable diazonium salt, a major source of yield loss. |
| NaNO₂ / Substrate (mol ratio) | 1-1.5 : 1 | A slight excess ensures all the amine is converted to the diazonium salt. | |
| Hydrolysis | Temperature | 90-110 °C | Necessary for the thermal decomposition of the diazonium salt and subsequent hydrolysis. |
| Catalyst (CuSO₄·5H₂O, wt. ratio) | 0.05-0.2 : 1 | Catalyzes a smoother, more controlled hydrolysis, preventing violent decomposition. | |
| Extraction pH | > 12 (5-10% NaOH) | Ensures the weakly acidic TFHQ is fully deprotonated and transfers to the aqueous phase for recovery. |
Section 4: Visual Workflow & Logic Diagrams
To further clarify the synthesis and troubleshooting process, the following diagrams illustrate the key workflows.
Caption: High-yield synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions for this synthesis?
-
A: Concentrated acids (sulfuric, nitrosonitric) are highly corrosive. Diazonium salts can be explosive when isolated and dry; they should always be kept in solution and used immediately. Handle all reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
-
Q: How should the final this compound product be stored?
-
Q: Can I use a different catalyst for the reduction of the nitrophenol?
-
A: While Pd/C is the most commonly cited and effective catalyst for this reduction, other systems like platinum on carbon (Pt/C) or Raney nickel could potentially be used. However, this would require significant process optimization, including changes to solvent, temperature, and pressure, and may not provide the same high yield and clean conversion.
-
References
- 1. nbinno.com [nbinno.com]
- 2. CN102030616A - Preparation method for 2,3,5,6-tetrafluorohydroquinone - Google Patents [patents.google.com]
- 3. 四氟喹酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 771-63-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 四氟喹酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 771-63-1: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 771-63-1 [amp.chemicalbook.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Stability and Degradation of Tetrafluorohydroquinone
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with tetrafluorohydroquinone. This guide is designed to provide you with in-depth, field-proven insights into the stability and degradation of this compound, moving beyond generic statements to offer actionable advice and detailed protocols. As your virtual Senior Application Scientist, my goal is to empower you with the knowledge to anticipate and troubleshoot potential issues, ensuring the integrity of your experiments and the reliability of your results.
A Proactive Approach to Stability
Understanding the stability of this compound is not merely about preventing degradation; it's about controlling its reactivity to your advantage. The presence of four electron-withdrawing fluorine atoms significantly influences the electron density of the aromatic ring and the acidity of the hydroxyl protons, distinguishing its chemistry from simpler hydroquinones. Proactive stability assessment is a cornerstone of robust experimental design and is essential for generating reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during the handling and use of this compound in a research setting.
FAQ 1: My this compound solution is changing color. What is happening and is it still usable?
Answer: A color change, typically to a yellowish or brownish hue, is a primary indicator of this compound degradation. This is most commonly due to oxidation, where this compound is converted to the more highly colored tetrafluoro-1,4-benzoquinone.
-
Causality: Hydroquinones are susceptible to oxidation, and the fluorine atoms in this compound can enhance this susceptibility under certain conditions. This oxidation can be initiated by exposure to air (oxygen), light, high pH, or the presence of oxidizing agents.
-
Usability: The usability of a discolored solution depends on the tolerance of your specific application to the presence of the oxidized species and other potential degradation products. For applications requiring high purity, such as in the development of reference standards or in sensitive biological assays, a discolored solution should be discarded. For some synthetic applications, the presence of a small amount of the quinone may be acceptable, but this must be determined on a case-by-case basis.
-
Troubleshooting:
-
Preparation: Prepare solutions fresh whenever possible.
-
Solvent Choice: Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes before use.
-
Headspace: Minimize the headspace in your storage vial and consider flushing it with an inert gas before sealing.
-
Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.
-
pH Control: If applicable to your experiment, maintain a neutral or slightly acidic pH, as basic conditions can accelerate oxidation.
-
FAQ 2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could they be?
Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation or the presence of impurities. The most likely degradation product is tetrafluoro-1,4-benzoquinone. Other possibilities include polymeric materials or adducts formed with components of your matrix or solvent.
-
Primary Degradation Pathway: The primary and most common degradation pathway for this compound is oxidation to tetrafluoro-1,4-benzoquinone.
*dot graph TD { A[this compound] -- Oxidation --> B[Tetrafluoro-1,4-benzoquinone]; subgraph Legend direction LR Oxidation [label="Oxidizing agents, O2, light, high pH", shape=plaintext] end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } *enddot Figure 1: Primary Oxidation Pathway of this compound.
-
Troubleshooting and Identification:
-
Forced Degradation Study: To confirm the identity of degradation peaks, a forced degradation study is invaluable. Expose a sample of this compound to controlled stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products.[1][2] This will help you to create a "fingerprint" of potential degradants.
-
Mass Spectrometry (MS): Couple your liquid chromatograph to a mass spectrometer (LC-MS) to obtain mass-to-charge ratio (m/z) information for the unexpected peaks. The expected m/z for this compound (C₆H₂F₄O₂) is approximately 182.01, while tetrafluoro-1,4-benzoquinone (C₆F₄O₂) would be approximately 180.00.
-
Reference Standard: If available, inject a standard of tetrafluoro-1,4-benzoquinone to confirm its retention time.
-
FAQ 3: What are the optimal storage conditions for solid this compound and its solutions?
Answer: Proper storage is critical to maintain the integrity of this compound.
| Form | Recommended Storage Conditions | Rationale |
| Solid | Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Protect from light. | Low temperature slows down potential solid-state degradation. An inert atmosphere prevents oxidation. Light protection minimizes photolytic degradation. |
| Solution | Store at 2-8°C in a tightly sealed amber vial with minimal headspace. Use deoxygenated solvents for preparation. For long-term storage, consider freezing at -20°C or below, but verify solubility upon thawing. | Similar to the solid form, these conditions minimize exposure to oxygen and light. Freezing can significantly slow down degradation kinetics, but ensure the compound does not precipitate out upon thawing and that the solvent is appropriate for freezing. |
FAQ 4: Are there any common laboratory reagents or solvents that are incompatible with this compound?
Answer: Yes, several classes of common laboratory chemicals should be handled with care when working with this compound.
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, potassium permanganate, and chromic acid will readily oxidize this compound.
-
Strong Bases: Strong bases such as sodium hydroxide or potassium hydroxide can deprotonate the hydroxyl groups, making the molecule highly susceptible to rapid oxidation, even by atmospheric oxygen.
-
Certain Metal Ions: Some transition metal ions can catalyze the oxidation of hydroquinones. While specific data for this compound is limited, it is prudent to avoid unnecessary contact with solutions containing metal salts, especially in the presence of oxygen.
-
Solvent Considerations: While this compound is soluble in many common organic solvents, the stability can vary. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether can form peroxides over time, which are oxidizing agents. Always use fresh, inhibitor-free ethereal solvents. Protic solvents may participate in hydrogen bonding and influence reactivity. The choice of solvent should be carefully considered based on the experimental requirements and a preliminary stability assessment in that solvent is recommended.[3][4][5]
In-Depth Technical Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a systematic approach to intentionally degrade this compound to identify potential degradation products and assess its intrinsic stability. This is a critical step in developing a stability-indicating analytical method.[1][2]
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Amber and clear glass vials
-
HPLC system with UV or PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours. Wrap a control vial in aluminum foil and keep it alongside.
-
-
Sample Analysis: Analyze all samples, including a non-degraded control, using a suitable HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify new peaks and the decrease in the main this compound peak.
*dot graph G { layout=neato; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Stock Solution" [pos="0,2!"]; "Acid Hydrolysis" [pos="-2,1!"]; "Base Hydrolysis" [pos="-1,0!"]; "Oxidative Degradation" [pos="0,-1!"]; "Thermal Degradation" [pos="1,0!"]; "Photolytic Degradation" [pos="2,1!"]; "HPLC Analysis" [pos="0,-2.5!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
} *enddot Figure 2: Workflow for Forced Degradation Study.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating this compound from its primary degradation product, tetrafluoro-1,4-benzoquinone. Method validation according to ICH guidelines is essential for quantitative applications.[6][7][8][9]
Objective: To develop an HPLC method for the quantitative analysis of this compound and its degradation products.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to suppress the ionization of the hydroxyl groups, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography. |
| Gradient | 20% B to 80% B over 15 minutes | A gradient elution is recommended to ensure the elution of both the relatively polar this compound and the less polar tetrafluoro-1,4-benzoquinone in a reasonable time with good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 290 nm | Hydroquinones typically have a UV absorbance maximum around this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity and identify optimal wavelengths. |
| Injection Volume | 10 µL | A typical injection volume. |
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dilute samples from the forced degradation study or stability study to an appropriate concentration (e.g., 10-100 µg/mL) with the initial mobile phase.
-
Injection: Inject the prepared samples.
-
Data Analysis: Integrate the peaks of interest. The retention time of tetrafluoro-1,4-benzoquinone is expected to be longer than that of this compound due to its lower polarity.
Protocol 3: Quantitative Analysis by 19F NMR Spectroscopy
Given that this compound contains fluorine atoms, 19F NMR can be a powerful tool for quantitative analysis without the need for chromatographic separation.[10][11][12][13][14]
Objective: To quantify the degradation of this compound by monitoring the change in the 19F NMR signal.
Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer equipped with a fluorine probe.
-
Internal Standard: A stable, fluorinated compound with a known concentration and a resonance that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆, Acetone-d₆).
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation and accurate integration.
-
Acquire the spectrum with proton decoupling.
-
Procedure:
-
Sample Preparation: Prepare a solution containing a known weight of the this compound sample and a known weight of the internal standard in a deuterated solvent.
-
NMR Acquisition: Acquire the 19F NMR spectrum using the optimized parameters.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Quantification: Integrate the signals corresponding to this compound and the internal standard. The concentration of this compound can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / V)
Where:
-
C_analyte = Concentration of this compound
-
I_analyte = Integral of the this compound signal
-
N_analyte = Number of fluorine atoms giving rise to the signal
-
I_std = Integral of the internal standard signal
-
N_std = Number of fluorine atoms in the internal standard
-
MW_analyte = Molecular weight of this compound
-
MW_std = Molecular weight of the internal standard
-
m_std = Mass of the internal standard
-
V = Volume of the solvent
-
Concluding Remarks
The stability of this compound is a multifaceted issue that requires a proactive and informed approach. By understanding its primary degradation pathway, implementing proper storage and handling procedures, and utilizing appropriate analytical techniques, you can ensure the integrity of your research. This guide provides a foundation for your work, but it is crucial to remember that each experimental system is unique. Always consider the specifics of your matrix, solvents, and reaction conditions, and do not hesitate to perform preliminary stability assessments to validate your approach.
References
- 1. rjptonline.org [rjptonline.org]
- 2. ijbpr.com [ijbpr.com]
- 3. file.sdiarticle3.com [file.sdiarticle3.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. scribd.com [scribd.com]
- 6. A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin, hydrocortisone, butylated hydroxytoluene and parabens in pharmaceutical creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ricerca.unich.it [ricerca.unich.it]
- 8. jopir.in [jopir.in]
- 9. journaljpri.com [journaljpri.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Storage of 2,3,5,6-Tetrafluorohydroquinone
Welcome to the technical support guide for 2,3,5,6-Tetrafluorohydroquinone (CAS 771-63-1). This document provides essential safety information, troubleshooting guides for common experimental issues, and frequently asked questions to ensure its safe and effective use in your research. As a fluorinated analog of hydroquinone, this compound possesses unique reactivity and requires specific handling protocols.[1]
Section 1: Core Safety & Hazard Summary
Understanding the inherent hazards of 2,3,5,6-Tetrafluorohydroquinone is the first step toward safe laboratory practices. The information below is synthesized from globally recognized hazard communication systems.[2][3]
GHS Hazard Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 |
| Warning | H302: Harmful if swallowed.[4] |
| Serious Eye Damage/Irritation | Category 1 / 2 |
| Danger | H318 / H319: Causes serious eye damage/irritation.[4][5] |
| Skin Corrosion/Irritation | Category 2 |
| Warning | H315: Causes skin irritation.[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 |
| Warning | H335: May cause respiratory irritation.[5] |
Application Scientist's Insight: The high fluorine substitution on the benzene ring significantly alters the electronic properties and acidity of the hydroxyl groups compared to standard hydroquinone. While stable under normal conditions, its potential to cause severe eye damage is a critical handling consideration.[1][5] The fine powder form also presents an inhalation risk, making respiratory protection essential during manipulation.[5]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the day-to-day handling and storage of 2,3,5,6-Tetrafluorohydroquinone.
Q1: What are the proper storage conditions for 2,3,5,6-Tetrafluorohydroquinone?
Answer: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is classified as a Combustible Solid (Storage Class 11).[4]
Application Scientist's Insight: Hydroquinones are susceptible to oxidation, which can be accelerated by light, moisture, and air. The appearance of a beige or slightly colored powder is common, but significant darkening may indicate degradation.[5] Storing under an inert atmosphere (e.g., argon or nitrogen) can prolong its shelf life, especially once the container has been opened.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
Answer: A comprehensive PPE protocol is non-negotiable.
-
Eye Protection: Wear chemical safety goggles or a face shield that meets regulations such as EN166 (EU) or OSHA 29 CFR 1910.133 (US).[6]
-
Hand Protection: Use nitrile rubber gloves. Ensure you check the manufacturer's data for breakthrough times.[5]
-
Skin and Body Protection: A lab coat or long-sleeved clothing is required.[5]
-
Respiratory Protection: When handling the powder, use a dust mask (e.g., N95) or work within a certified chemical fume hood or ventilated enclosure to avoid inhaling dust.[4][7]
Q3: Is 2,3,5,6-Tetrafluorohydroquinone compatible with all common laboratory solvents and reagents?
Answer: No. While stable under normal conditions, it should be kept away from strong oxidizing agents.[6]
Application Scientist's Insight: As a hydroquinone, it is a reducing agent. Contact with strong oxidizers can lead to vigorous or exothermic reactions, potentially forming tetrafluoro-1,4-benzoquinone and other hazardous byproducts.[7][8] Always perform a small-scale test reaction if you are unsure about compatibility.
Section 3: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation.
Q4: My solid 2,3,5,6-Tetrafluorohydroquinone has developed a noticeable color (e.g., tan, brown). Is it still usable?
Answer: A slight beige color is often normal for this product as supplied.[5] However, significant darkening upon storage suggests oxidation to the corresponding quinone, which is colored. The usability depends on the tolerance of your experiment to this impurity. For sensitive applications, purification by recrystallization or sublimation may be necessary.
Application Scientist's Insight: The presence of the quinone impurity can sometimes interfere with reactions, particularly those sensitive to redox processes. If your reaction is failing or giving unexpected side products, the purity of your starting material is a prime suspect.
Caption: Decision workflow for handling discolored reagent.
Q5: How do I safely quench a reaction mixture containing unreacted 2,3,5,6-Tetrafluorohydroquinone?
Answer: Quenching should be done carefully, especially if strong bases or oxidizing agents are present. A standard and safe method is to cool the reaction mixture in an ice bath and slowly add a mild reducing agent like aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize any oxidized quinone species that may have formed.[9] Afterwards, the mixture can be neutralized.
Application Scientist's Insight: Unreacted hydroquinones in a basic workup can be rapidly oxidized by atmospheric oxygen, leading to highly colored and often difficult-to-remove impurities. Pre-quenching with a mild reductant under an inert atmosphere before aqueous workup can prevent this complication.
Q6: I've encountered a small spill of the solid powder. What is the correct cleanup procedure?
Answer: Avoid creating dust. Do not dry sweep.
-
Evacuate: Ensure non-essential personnel leave the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Gently cover the spill with an absorbent material like sand or vermiculite to prevent dispersal.[10]
-
Collect: Carefully scoop the contained material into a labeled, sealable container for hazardous waste. Use non-sparking tools.
-
Decontaminate: Wipe the spill area with a damp cloth (using a solvent like ethanol or isopropanol), then soap and water.[10] All cleanup materials are considered hazardous waste.
Caption: Step-by-step workflow for solid spill cleanup.
Section 4: Key Experimental Protocols
Protocol 1: Weighing and Dispensing
-
Preparation: Perform all operations inside a chemical fume hood or a ventilated balance enclosure. Ensure an eyewash station and safety shower are nearby.[5]
-
Grounding: If transferring significant quantities, ensure equipment is grounded to prevent static discharge.
-
Tare: Place a suitable, clean weighing vessel on the analytical balance and tare it.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of 2,3,5,6-Tetrafluorohydroquinone from the reagent bottle to the weighing vessel. Avoid generating dust.
-
Seal: Immediately and tightly close the main reagent bottle to protect it from atmospheric moisture and oxygen.[5]
-
Cleanup: Clean the spatula and any residual powder from the balance area using a cloth lightly dampened with ethanol or isopropanol. Dispose of the cloth as hazardous waste.
Protocol 2: First Aid Measures
This protocol is for immediate response; always seek professional medical attention following any exposure.[5][11]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[5][10] If skin irritation occurs, get medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[5][10]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a doctor or poison control center.[10]
References
- 1. CAS 771-63-1: Tetrafluorohydroquinone | CymitQuimica [cymitquimica.com]
- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 四氟喹酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 四氟对苯醌 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Tetrafluoro-1,4-benzoquinone 97 527-21-9 [sigmaaldrich.com]
- 9. orgsyn.org [orgsyn.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Synthesis of Tetrafluorohydroquinone
Welcome to the technical support center for the synthesis of tetrafluorohydroquinone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important fluorinated compound.
Troubleshooting Guide: Identifying and Mitigating Byproducts
This guide addresses specific problems that may arise during the synthesis of this compound, with a focus on identifying and mitigating the formation of unwanted byproducts.
Issue 1: Presence of an Unexpected Intermediate in the Synthesis via Hexafluorobenzene Hydrolysis
Question: I am synthesizing this compound by reacting hexafluorobenzene with a strong base (e.g., NaOH or KOH), but my final product is contaminated with a significant amount of a lower-boiling point impurity. How can I identify and eliminate this byproduct?
Answer:
This is a common issue when the hydrolysis of hexafluorobenzene is not driven to completion. The most probable byproduct in this case is pentafluorophenol .
Causality: The reaction proceeds through a nucleophilic aromatic substitution mechanism, where hydroxide ions replace fluorine atoms on the hexafluorobenzene ring. The first substitution yields pentafluorophenol, which is then further hydrolyzed to this compound. If the reaction conditions (temperature, pressure, reaction time, or base concentration) are insufficient, the reaction can stall at the pentafluorophenol stage.[1][2]
Troubleshooting Steps:
-
Confirmation of Byproduct Identity:
-
GC-MS Analysis: Inject an aliquot of your crude product into a GC-MS. Pentafluorophenol, being more volatile than this compound, will have a shorter retention time. Look for a molecular ion peak (M+) at m/z 184. Key fragment ions to look for include those corresponding to the loss of CO and HF.
-
¹⁹F NMR Spectroscopy: This is a powerful tool for identifying fluorinated compounds.[3] In your ¹⁹F NMR spectrum, you will observe signals for this compound (a singlet, as all four fluorine atoms are chemically equivalent) and additional signals for pentafluorophenol. Pentafluorophenol will exhibit a more complex splitting pattern due to the different chemical environments of the fluorine atoms. The chemical shifts for aromatic fluorine atoms typically appear between -80 and -170 ppm (relative to CFCl₃).[4]
-
-
Mitigation Strategies:
-
Increase Reaction Severity: To drive the reaction to completion, you can increase the temperature, pressure, or reaction time. Be cautious, as overly harsh conditions can lead to other side reactions.
-
Optimize Base Concentration: Ensure you are using a sufficient molar excess of the strong base to facilitate both hydrolysis steps.
-
Purification: If byproduct formation is unavoidable, you can remove pentafluorophenol from your product by recrystallization or column chromatography.
-
Issue 2: Incomplete Reduction of Tetrafluoro-p-benzoquinone
Question: I am preparing this compound by the reduction of tetrafluoro-p-benzoquinone, but my final product has a yellowish tint and the analytical data shows the presence of the starting material. How can I ensure complete reduction?
Answer:
The yellowish tint in your product is a strong indicator of the presence of unreacted tetrafluoro-p-benzoquinone .
Causality: The reduction of a quinone to a hydroquinone is a reversible process.[5] Incomplete reduction can occur due to several factors, including an insufficient amount of the reducing agent, deactivation of the catalyst (if used), or re-oxidation of the product by atmospheric oxygen.
Troubleshooting Steps:
-
Confirmation of Byproduct Identity:
-
Visual Inspection: Tetrafluoro-p-benzoquinone is a yellow solid, while pure this compound is a white to off-white crystalline solid. A yellow hue is a primary indicator of contamination.
-
TLC Analysis: Perform a thin-layer chromatography (TLC) analysis of your product. Spot the starting material, the reaction mixture, and the purified product on a TLC plate. The presence of a spot with the same Rf value as the starting material confirms incomplete reaction.
-
UV-Vis Spectroscopy: Tetrafluoro-p-benzoquinone has a characteristic absorption in the visible region, which is absent in this compound.
-
-
Mitigation Strategies:
-
Sufficient Reducing Agent: Ensure you are using a stoichiometric excess of the reducing agent (e.g., sodium borohydride, sodium dithionite, or catalytic hydrogenation).
-
Inert Atmosphere: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the hydroquinone product back to the quinone.
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is fresh and active.
-
Purification: The unreacted quinone can be removed by recrystallization or by washing the crude product with a suitable solvent that preferentially dissolves the quinone.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
The most common byproducts depend on the synthetic route:
-
From Hexafluorobenzene: The primary byproduct is typically pentafluorophenol due to incomplete hydrolysis.[1] Overly harsh conditions could potentially lead to trifluorotrihydroxybenzene isomers, although this is less common.
-
From Tetrafluoro-p-benzoquinone: The main impurity is usually unreacted tetrafluoro-p-benzoquinone from incomplete reduction.[5]
-
From 2,3,5,6-Tetrafluoro-4-aminophenol: Potential byproducts can arise from side reactions during the diazotization and hydrolysis steps. These could include incompletely reacted starting material or other substituted fluorinated phenols.[6]
Q2: How can I use ¹⁹F NMR to distinguish between this compound and its potential byproducts?
¹⁹F NMR is an excellent technique for this purpose due to the high sensitivity of the ¹⁹F nucleus to its chemical environment.[3]
-
This compound: Due to the symmetry of the molecule, all four fluorine atoms are equivalent, resulting in a single sharp peak in the ¹⁹F NMR spectrum.
-
Pentafluorophenol: This molecule has three distinct fluorine environments (ortho, meta, and para to the hydroxyl group), which will result in three sets of signals with characteristic splitting patterns (triplets and multiplets).
-
Trifluorotrihydroxybenzene: The number and splitting pattern of the signals will depend on the specific isomer formed.
| Compound | Expected ¹⁹F NMR Signals |
| This compound | 1 singlet |
| Pentafluorophenol | 3 sets of signals (multiplets) |
| Trifluorotrihydroxybenzene | Isomer-dependent (multiple signals) |
Q3: What are the key parameters to control during GC-MS analysis of fluorinated compounds?
When analyzing fluorinated compounds like this compound and its byproducts by GC-MS, consider the following:
-
Column Selection: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is generally suitable.
-
Injection Temperature: Use a sufficiently high temperature to ensure complete vaporization without causing thermal degradation.
-
Mass Range: Set the mass spectrometer to scan a range that includes the molecular weights of your expected products and byproducts.
-
Fragmentation Analysis: The fragmentation patterns of fluorinated aromatic compounds are often characterized by the loss of fluorine (F), hydrogen fluoride (HF), and carbon monoxide (CO) fragments.[7] Analyzing these fragmentation patterns can help in identifying unknown peaks in your chromatogram.
Experimental Protocols
Protocol 1: Sample Preparation and GC-MS Analysis of a Crude this compound Reaction Mixture
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 2 mL vial.
-
Add 1 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Cap the vial and vortex until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
GC-MS Parameters (Example):
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-400.
-
Visualizations
Caption: Potential byproduct formation pathways in this compound synthesis.
Caption: Troubleshooting workflow for identifying and mitigating byproducts.
References
- 1. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexafluorobenzene - Wikipedia [en.wikipedia.org]
- 3. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN102030616A - Preparation method for 2,3,5,6-tetrafluorohydroquinone - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for Tetrafluorohydroquinone
Welcome to the comprehensive technical support guide for the synthesis and optimization of tetrafluorohydroquinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important fluorinated building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure successful and efficient synthetic outcomes.
Introduction to this compound Synthesis
This compound (2,3,5,6-tetrafluorobenzene-1,4-diol) is a valuable intermediate in the synthesis of complex fluorinated molecules, finding applications in pharmaceuticals, agrochemicals, and materials science.[1] Its synthesis, while achievable, requires careful control of reaction conditions to ensure high yield and purity. The most common and effective route involves the diazotization of 2,3,5,6-tetrafluoro-4-aminophenol followed by hydrolysis of the resulting diazonium salt. This guide will focus on optimizing this specific pathway.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most widely adopted synthetic route involves a two-step process starting from 2,3,5,6-tetrafluoro-4-aminophenol. The first step is a diazotization reaction where the primary amine is converted to a diazonium salt using sodium nitrite in an acidic medium. The second step is the hydrolysis of this diazonium salt at elevated temperatures to yield this compound.[1]
Q2: What are the critical parameters to control during the diazotization step?
A2: Temperature is the most critical parameter. The diazonium salt intermediate is highly unstable at elevated temperatures and prone to decomposition.[2] It is imperative to maintain the reaction temperature between 0-5 °C to prevent the premature breakdown of the diazonium salt, which would lead to a significant reduction in yield.[1]
Q3: Why is the hydrolysis of the diazonium salt performed at a high temperature?
A3: The hydrolysis step involves the substitution of the diazonium group (-N₂⁺) with a hydroxyl group (-OH) from water. This reaction requires a significant activation energy, and therefore, heating is necessary to drive the reaction to completion at a reasonable rate. Typical temperatures for this step are in the range of 90-110 °C.[3]
Q4: What are the common impurities I might encounter in my final product?
A4: Common impurities can include unreacted starting materials (2,3,5,6-tetrafluoro-4-aminophenol), byproducts from the decomposition of the diazonium salt (which can include various phenols), and the oxidized form of the product, tetrafluoro-p-benzoquinone, which can impart a color to the final product.[]
Q5: How can I purify the crude this compound?
A5: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[5][6] The choice of solvent is crucial and should be determined empirically. A good solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvent systems for recrystallization include ethanol, or mixtures of acetic acid and ethanol.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Decomposition of the Diazonium Salt: The reaction temperature during diazotization exceeded the optimal 0-5 °C range.[2] | - Ensure a well-maintained ice bath throughout the addition of sodium nitrite. - Pre-cool the sodium nitrite solution before addition. - Add the sodium nitrite solution dropwise to allow for effective heat dissipation. |
| 2. Incomplete Diazotization: Insufficient amount of sodium nitrite or acid. | - Use a slight molar excess of sodium nitrite (1-1.5 equivalents relative to the aminophenol).[1] - Ensure a sufficient amount of strong acid (e.g., sulfuric acid) is present to maintain a low pH.[1] | |
| 3. Incomplete Hydrolysis: The hydrolysis temperature was too low or the reaction time was too short. | - Maintain the hydrolysis temperature between 90-110 °C.[3] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the diazonium salt intermediate. | |
| Dark or Colored Product | 1. Oxidation of the Product: The hydroquinone product is susceptible to oxidation to the corresponding colored tetrafluoro-p-benzoquinone, especially at high temperatures and in the presence of air. | - Conduct the hydrolysis and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) if possible. - Cool the reaction mixture promptly after completion. - Purify the product via recrystallization to remove colored impurities.[] |
| 2. Formation of Azo Byproducts: Side reactions during diazotization or hydrolysis. | - Strict adherence to the optimized reaction conditions, particularly temperature control during diazotization, can minimize side reactions. | |
| Difficulty in Isolating the Product | 1. Product is Soluble in the Work-up Solvent: The choice of solvent for extraction or washing is inappropriate. | - this compound has some water solubility. Ensure the aqueous phase is sufficiently cooled before filtration to maximize precipitation. - Use a minimal amount of cold water for washing the filtered product. |
| 2. Formation of an Emulsion during Extraction: | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation. |
Experimental Protocols
I. Synthesis of 2,3,5,6-Tetrafluoro-4-aminophenol (Starting Material)
This protocol is based on the reduction of 2,3,5,6-tetrafluoro-4-nitrophenol.
-
Materials:
-
2,3,5,6-tetrafluoro-4-nitrophenol
-
5% Palladium on Carbon (Pd/C) catalyst
-
Ethanol or Methanol
-
Hydrogen gas
-
Nitrogen gas
-
Autoclave
-
-
Procedure:
-
In an autoclave, combine 2,3,5,6-tetrafluoro-4-nitrophenol, a catalytic amount of 5% Pd/C (typically 0.02-0.1:1 weight ratio to the nitrophenol), and ethanol or methanol as the solvent.[1]
-
Purge the autoclave with nitrogen gas to remove air.
-
Pressurize the autoclave with hydrogen gas (typically 5-10 bar).
-
Heat the reaction mixture to 40-50 °C and stir for 5-12 hours.[1]
-
Monitor the reaction for the consumption of hydrogen.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to recover the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,3,5,6-tetrafluoro-4-aminophenol.
-
II. Synthesis of this compound
This protocol is based on the method described in patent CN102030616A.[1]
-
Materials:
-
2,3,5,6-tetrafluoro-4-aminophenol
-
Concentrated Sulfuric Acid (95-98%)
-
Sodium Nitrite
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Toluene or Xylene
-
Sodium Hydroxide or Potassium Hydroxide solution (5-10 wt%)
-
Hydrochloric Acid
-
Deionized Water
-
-
Step 1: Diazotization
-
In a reaction vessel, combine 2,3,5,6-tetrafluoro-4-aminophenol, water, and concentrated sulfuric acid. The weight ratio of sulfuric acid to aminophenol should be between 1.5-2.5:1, and the weight ratio of water to aminophenol should be between 5-8:1.[1]
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water. The molar ratio of sodium nitrite to the aminophenol should be between 1-1.5:1.[1]
-
Slowly add the sodium nitrite solution dropwise to the aminophenol mixture, ensuring the temperature is maintained between 0-5 °C. The addition should take between 0.5 to 2 hours.[1]
-
After the addition is complete, stir the mixture for an additional 0.5-1 hour at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Step 2: Hydrolysis
-
In a separate reaction vessel, prepare a mixture of water, copper (II) sulfate pentahydrate, and a solvent such as toluene or xylene. The weight ratio of CuSO₄·5H₂O to the initial aminophenol should be between 0.05-0.2:1.[1]
-
Heat this mixture to 90-110 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the hot copper sulfate mixture over 1-2 hours. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete hydrolysis.
-
-
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Extract the organic layer with an aqueous solution of sodium hydroxide or potassium hydroxide (5-10 wt%). This will deprotonate the this compound, making it soluble in the aqueous layer.
-
Combine the aqueous extracts and acidify with hydrochloric acid until the this compound precipitates out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent.
-
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for this compound Synthesis
| Parameter | Diazotization Step | Hydrolysis Step | Reference |
| Temperature | 0-5 °C | 90-110 °C | [1] |
| Reaction Time | 0.5-1 hour (post-addition) | 1-2 hours (post-addition) | [1] |
| Key Reagents & Molar Ratios | NaNO₂ (1-1.5 eq.) | CuSO₄·5H₂O (0.05-0.2 eq. by wt.) | [1] |
| Solvent | Aqueous H₂SO₄ | Water/Toluene or Xylene | [1] |
Visualization of the Synthetic Workflow
References
- 1. CN102030616A - Preparation method for 2,3,5,6-tetrafluorohydroquinone - Google Patents [patents.google.com]
- 2. The Use of Fluoroboric Acid as a Stabilizing Agent for Diazonium Salts - Foshan Nanhai Shuangfu Chemical Co., Ltd [df-chemicals.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. mt.com [mt.com]
- 7. Purification [chem.rochester.edu]
Technical Support Center: Purification of Crude Tetrafluorohydroquinone
Welcome to the technical support center for the purification of crude tetrafluorohydroquinone (TFHQ). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the purification of this important fluorinated intermediate.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, purification, and analysis of this compound.
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:
-
Unreacted starting materials: Such as 2,3,5,6-tetrafluoro-4-aminophenol if the synthesis involves its hydrolysis[1].
-
Isomeric byproducts: Positional isomers of this compound or related fluorinated phenols that may form during synthesis.
-
Oxidation products: Tetrafluorobenzoquinone is a common impurity formed by the oxidation of this compound[]. The crude product may have a darker color due to the presence of this quinone.
-
Residual solvents: Solvents used in the synthesis and initial workup can be present in the crude material.
-
Inorganic salts: Byproducts from the reaction or pH adjustment steps.
Q2: What are the primary methods for purifying crude this compound?
A2: The most common and effective methods for purifying crude this compound are recrystallization and sublimation. For very challenging separations or for achieving ultra-high purity, column chromatography can also be employed.
Q3: What safety precautions should be taken when handling this compound?
A3: this compound is a hazardous chemical and should be handled with appropriate safety measures. Always consult the Safety Data Sheet (SDS) before use. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat[3].
-
Respiratory Protection: Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling the powder.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water[3].
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile and accurate method for quantifying purity and detecting impurities. A reverse-phase C18 column with a mobile phase of methanol/water or acetonitrile/water is a good starting point[4][5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. ¹⁹F NMR is particularly useful for fluorinated compounds[6][7][8].
-
Melting Point Analysis: A sharp melting point range close to the literature value (172-174 °C) indicates high purity[9][10]. A broad or depressed melting point suggests the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile impurities.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solids. The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.
Issue 1: The crude this compound does not dissolve in the hot solvent.
| Possible Cause | Solution |
| Insufficient solvent. | Add more of the hot solvent in small increments until the solid dissolves. Be mindful not to add a large excess, as this will reduce the recovery yield. |
| Inappropriate solvent. | The chosen solvent may not be a good solvent for this compound, even when hot. Consult solubility data or perform small-scale solubility tests with a range of solvents. This compound is known to be soluble in methanol[9]. |
| Insoluble impurities. | If a significant portion of the solid has dissolved but a small amount remains, these may be insoluble impurities. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool. |
Issue 2: No crystals form upon cooling the solution.
| Possible Cause | Solution |
| Too much solvent was used. | If the solution is too dilute, the compound will remain in solution even at low temperatures. Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| Supersaturation. | The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. |
Issue 3: The product "oils out" instead of crystallizing.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the solute. | This is less likely with TFHQ given its high melting point, but it is a general principle to consider. |
| High concentration of impurities. | Impurities can interfere with crystal lattice formation. Try purifying a smaller batch of the crude material or consider a preliminary purification step like a solvent wash. |
| The solvent is too nonpolar. | Oiling out is more common in nonpolar solvents. Consider using a more polar solvent or a two-solvent system. For a two-solvent system, dissolve the crude TFHQ in a small amount of a "good" solvent (like methanol) at an elevated temperature. Then, slowly add a "poor" solvent (like water or hexane) in which TFHQ is insoluble until the solution becomes turbid. Reheat to clarify and then cool slowly. |
Issue 4: The recrystallized product is still colored.
| Possible Cause | Solution |
| Colored impurities are co-precipitating. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb many colored impurities. Use a fluted filter paper for the hot filtration to speed up the process and prevent premature crystallization in the funnel. |
Purification Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of crude this compound. The choice of solvent may need to be optimized for your specific crude material.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, or a methanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude TFHQ in a few potential solvents at room and elevated temperatures. A good solvent will show poor solubility at room temperature and high solubility when heated. Methanol is a good starting point[9]. A two-solvent system, such as methanol-water, can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Sublimation of this compound
Sublimation is an excellent method for purifying solids that have a sufficiently high vapor pressure below their melting point. It is particularly effective at removing non-volatile impurities.
Materials:
-
Crude this compound
-
Sublimation apparatus (or two nested beakers/watch glasses)
-
Vacuum source (optional, but recommended)
-
Heat source (hot plate or oil bath)
-
Cold finger or a container for cold water/ice
Procedure:
-
Apparatus Setup: Place the crude this compound in the bottom of the sublimation apparatus. If using a simple setup, place the crude material in a beaker and cover it with a watch glass.
-
Applying Vacuum (Optional): For a more efficient sublimation at a lower temperature, connect the apparatus to a vacuum source.
-
Heating and Cooling: Gently heat the bottom of the apparatus on a hot plate. A temperature range of 110-170 °C is a good starting point for hydroquinone-like compounds[11]. Place a cold medium (e.g., cold water or ice) on the cold finger or the top watch glass.
-
Sublimation: The this compound will sublime (turn from a solid to a gas) and then deposit as pure crystals on the cold surface.
-
Collection: Once a significant amount of purified material has collected on the cold surface, turn off the heat and allow the apparatus to cool to room temperature before venting the vacuum (if used). Carefully scrape the purified crystals from the cold surface.
Purity Analysis
HPLC Method Development for this compound
The following provides a starting point for developing an HPLC method for analyzing the purity of this compound, based on methods for similar compounds[4][5].
| Parameter | Recommendation |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic mixture of methanol and water (e.g., 60:40 v/v) or acetonitrile and water. A small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can be added to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 30 °C |
| Detection | UV detector at a wavelength of maximum absorbance for TFHQ (determine by running a UV scan of a pure sample). A wavelength around 290-300 nm is a reasonable starting point. |
Visual Workflows
References
- 1. CN102030616A - Preparation method for 2,3,5,6-tetrafluorohydroquinone - Google Patents [patents.google.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Separation of Chloranil and Tetrachlorohydroquinone on Newcrom B Column | SIELC Technologies [sielc.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. 771-63-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. テトラフルオロヒドロキノン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. US3953528A - Process for sublimation purification of crude hydroquinone with stirred and fluidized bed - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of Tetrafluorohydroquinone
Welcome to the Technical Support Center for the purification of tetrafluorohydroquinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the recrystallization of this highly functionalized molecule. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles to help you overcome common challenges and achieve high-purity crystalline material.
Introduction to the Challenges
This compound (TFHQ) is a unique molecule whose purification by recrystallization presents specific challenges. The presence of four highly electronegative fluorine atoms and two hydroxyl groups creates a molecule with a strong dipole moment and the capacity for significant hydrogen bonding and other non-covalent interactions (C-F···H, F···F)[1]. These characteristics heavily influence its solubility and crystal packing, often leading to difficulties in selecting an appropriate solvent system and preventing common issues such as "oiling out" or the formation of amorphous solids[1]. Furthermore, like other hydroquinones, TFHQ is susceptible to oxidation, especially at elevated temperatures in the presence of air, which can lead to the formation of colored impurities, primarily tetrafluorobenzoquinone.[2] This guide will address these challenges systematically.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: An ideal single solvent for recrystallization should dissolve this compound completely when hot but poorly when cold[3]. While specific quantitative solubility data is not widely published, methanol is known to be a good solvent for TFHQ[1]. Given its polar nature due to the two hydroxyl groups, polar solvents like ethanol and water are also strong candidates to investigate[3][4]. For polar molecules like TFHQ, alcohol/water mixtures are often a good choice for mixed-solvent recrystallizations[3]. A non-polar co-solvent might also be effective in a mixed-solvent system to reduce solubility upon cooling.
Q2: My solution of this compound is turning yellow/brown upon heating. What is happening and how can I prevent it?
A2: A yellow or brown discoloration is a common indicator of the oxidation of hydroquinone to its corresponding quinone (in this case, tetrafluorobenzoquinone)[2]. This process is accelerated by heat and the presence of oxygen. To prevent this, it is recommended to:
-
Work under an inert atmosphere by gently purging your recrystallization flask with nitrogen or argon before and during the heating process[1].
-
Use degassed solvents to minimize dissolved oxygen[1].
-
Consider adding a small amount of a reducing agent or antioxidant, such as sodium metabisulfite or ascorbic acid, to the recrystallization medium[5].
Q3: Can I use sublimation to purify this compound?
A3: Sublimation can be a viable purification technique for hydroquinones, particularly for removing non-volatile impurities. The process involves heating the solid under vacuum, causing it to transition directly into a gas, which then crystallizes on a cold surface. For unsubstituted hydroquinone, sublimation is typically carried out at temperatures between 110-170°C[6]. Given that this compound has a similar molecular weight, this technique may be applicable, though temperature and vacuum conditions would need to be optimized.
Q4: What are the most likely impurities in my crude this compound sample?
A4: Impurities will depend on the synthetic route. However, common impurities in hydroquinone syntheses can include starting materials, related isomers (like resorcinol in the case of unsubstituted hydroquinone), and oxidation products[3]. For TFHQ, a primary impurity to be concerned about is the oxidation product, 2,3,5,6-tetrafluorobenzoquinone, which is yellow. Incomplete reactions could also leave residual precursors. A Chinese patent describing a synthesis mentions purification by dissolving the product in an alkaline solution and then re-precipitating it with acid, which is effective at removing non-acidic impurities[5][7].
Troubleshooting Guide
This section addresses specific problems you may encounter during the recrystallization of this compound in a question-and-answer format.
Problem 1: My this compound is "oiling out" instead of crystallizing.
-
Question: I've dissolved my compound in a hot solvent, but upon cooling, it separates as an oily liquid instead of forming solid crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution is too supersaturated. For this compound, with a melting point of 172-174 °C, this is less likely to be a melting point issue in common low-boiling solvents[8]. It is more likely due to excessive supersaturation or an inappropriate solvent choice.
Solutions:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the concentration and then allow it to cool more slowly.
-
Slow Down the Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Change the Solvent System: The solvent might be too "good" at dissolving your compound. If using a single solvent, try a slightly less polar one. If using a mixed-solvent system (e.g., methanol/water), you may have too much of the "good" solvent (methanol). Try re-dissolving and adding a little more of the "poor" solvent (water) while hot.
-
Seed the Solution: If you have a pure crystal of this compound, add a tiny speck to the cooled, supersaturated solution to induce nucleation. If you don't have a seed crystal, gently scratching the inside of the flask with a glass rod at the meniscus can sometimes create microscopic scratches that serve as nucleation sites.
-
Problem 2: No crystals are forming, even after cooling in an ice bath.
-
Question: My solution is clear and remains so even after prolonged cooling. What's wrong?
-
Answer: This indicates that the solution is not supersaturated, meaning you have used too much solvent.
Solutions:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Be mindful of potential oxidation. Once the volume is reduced, allow it to cool again.
-
Add an Anti-Solvent: If you are using a single solvent, you can try adding a "poor" solvent (an anti-solvent) dropwise until the solution becomes slightly cloudy. Then, add a drop or two of the original "good" solvent to redissolve the cloudiness and allow it to cool. The two solvents must be miscible[9][10]. For a polar compound like TFHQ dissolved in methanol, a less polar anti-solvent like toluene or a more polar one like water could be effective, depending on the initial solvent.
-
Problem 3: The recrystallization yield is very low.
-
Question: I got beautiful crystals, but my final mass is much lower than expected. Where did my compound go?
-
Answer: A low yield can result from several factors:
-
Using too much solvent: A significant amount of your product will remain dissolved in the mother liquor even when cold.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product.
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Pre-heat your Funnel: During hot gravity filtration (if performed), pre-heat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely.
-
Wash with Cold Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.
-
Second Crop of Crystals: You can try to recover more product from the filtrate (mother liquor) by evaporating some of the solvent and cooling it again to obtain a second, though likely less pure, crop of crystals.
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common recrystallization issues.
Experimental Protocols
Given the lack of a specific published protocol for the recrystallization of this compound, the following are recommended "best-practice" procedures based on the chemical properties of TFHQ and general recrystallization principles.
Protocol 1: Single-Solvent Recrystallization (Methanol)
-
Preparation: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. In a separate beaker, heat approximately 20-30 mL of methanol to a gentle boil on a hot plate.
-
Dissolution: Add the hot methanol to the Erlenmeyer flask containing the TFHQ in small portions (1-2 mL at a time) while stirring and heating. Continue adding just enough hot methanol until all the solid has dissolved.
-
Decolorization (Optional): If the solution is colored (e.g., yellow/brown), remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a stemless funnel with fluted filter paper by pouring hot methanol through it into a clean Erlenmeyer flask. Quickly filter the hot TFHQ solution to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount (a few mL) of ice-cold methanol.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Transfer the crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a low temperature.
Protocol 2: Mixed-Solvent Recrystallization (Toluene/Heptane)
This system is suitable if the impurities are significantly more soluble in toluene than the product, and heptane acts as an effective anti-solvent.
-
Preparation: Place 1.0 g of crude TFHQ in a 50 mL Erlenmeyer flask.
-
Dissolution: Heat toluene and add the minimum amount of hot toluene to the flask to just dissolve the crude solid.
-
Addition of Anti-Solvent: While the toluene solution is still hot, add heptane dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot toluene to re-dissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, then in an ice bath.
-
Isolation and Drying: Follow steps 6-8 from Protocol 1, using an ice-cold mixture of toluene/heptane (in the same approximate ratio as the final recrystallization mixture) to wash the crystals.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. US20100069682A1 - Preparation of purified hydroquinone - Google Patents [patents.google.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. CN102030616A - Preparation method for 2,3,5,6-tetrafluorohydroquinone - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rubingroup.org [rubingroup.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Navigating the Scale-Up of Tetrafluorohydroquinone Synthesis
Welcome to the Technical Support Center for Tetrafluorohydroquinone (TFHQ) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to larger-scale production of this valuable fluorinated building block. The unique properties of TFHQ make it a critical intermediate in pharmaceuticals, agrochemicals, and high-performance materials.[1][2] However, its synthesis presents distinct challenges during scale-up that require careful consideration and a systematic approach to troubleshooting.
This document provides in-depth, field-proven insights in a question-and-answer format, complete with troubleshooting guides to address specific issues you may encounter. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve these challenges effectively.
Section 1: Frequently Asked Questions (FAQs) on this compound Synthesis
This section addresses common questions regarding the synthesis of TFHQ, providing foundational knowledge to inform your scale-up strategy.
Q1: What are the most common synthetic routes to this compound, and what are their primary scale-up considerations?
There are several established routes to synthesize this compound, each with its own set of advantages and challenges for large-scale production. The choice of route often depends on the availability and cost of starting materials, as well as the desired purity of the final product.
| Synthesis Route | Starting Material(s) | Key Scale-Up Considerations |
| From Hexafluorobenzene | Hexafluorobenzene, Potassium Hydroxide | High temperatures and pressures are often required, necessitating specialized reactor systems.[3] The reaction can be difficult to control and may produce isomeric impurities. |
| From Tetrafluorobenzoquinone | Tetrafluorobenzoquinone, Reducing Agent | This is a more direct route, but the starting material, tetrafluorobenzoquinone, can be expensive. The reduction step needs to be carefully controlled to avoid over-reduction or side reactions. |
| From 2,3,5,6-Tetrafluoro-4-aminophenol | 2,3,5,6-Tetrafluoro-4-aminophenol | This multi-step process involves diazotization followed by hydrolysis.[4] Handling of the intermediate diazonium salt at scale requires stringent temperature control and safety protocols due to its potential instability. |
| From Tetrafluoroterephthalic Acid | Tetrafluoroterephthalic Acid | This method can produce high-purity TFHQ.[5] However, it involves multiple steps and the use of silylating agents, which may add to the overall cost and complexity of the process. |
Q2: Why is temperature control so critical during the scale-up of TFHQ synthesis?
Maintaining precise temperature control is paramount for several reasons that become more pronounced at a larger scale:
-
Reaction Selectivity: Many synthetic routes to TFHQ are sensitive to temperature fluctuations, which can lead to the formation of undesired byproducts and isomers. For instance, in the synthesis from hexafluorobenzene, deviations in temperature can alter the position of nucleophilic substitution.[3]
-
Exothermic Reactions: Some steps, like the hydrolysis of diazonium salts, can be highly exothermic.[4] On a large scale, inefficient heat dissipation can lead to a thermal runaway, posing a significant safety hazard and leading to product decomposition.
-
Reagent Stability: Certain reagents used in the synthesis may be thermally sensitive and can decompose at elevated temperatures, reducing yield and introducing impurities.
Q3: What are the typical impurities encountered in TFHQ synthesis, and how do they impact the final product?
Impurities can arise from starting materials, side reactions, or incomplete reactions. Common impurities include:
-
Isomeric Hydroquinones: Depending on the synthetic route, other isomers of this compound or partially fluorinated hydroquinones may be formed.
-
Unreacted Starting Materials: Inefficient conversion can leave residual starting materials in the crude product.
-
Byproducts of Side Reactions: These can vary significantly with the chosen synthesis. For example, in the diazotization route, byproducts from undesired reactions of the diazonium salt can occur.
These impurities can affect the physical properties of the final product, such as melting point and color, and can be detrimental to the performance of TFHQ in downstream applications, particularly in the synthesis of pharmaceuticals where high purity is essential.
Section 2: Troubleshooting Guide for TFHQ Synthesis Scale-Up
This section provides a systematic approach to diagnosing and resolving common problems encountered during the scale-up of this compound synthesis.
Problem 1: Low Yield of this compound
Symptoms:
-
The isolated yield of TFHQ is significantly lower than what was achieved at the bench scale.
-
Analysis of the crude reaction mixture shows a large amount of unreacted starting material or the presence of significant byproducts.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Explanation |
| Inefficient Mixing | At a larger scale, ensuring homogenous mixing of reactants is more challenging. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reaction or side reactions. Solution: Re-evaluate the reactor's agitation system. Consider using a different impeller design or increasing the agitation speed. For solid-liquid mixtures, ensure the solid is adequately suspended. |
| Poor Temperature Control | As discussed in the FAQs, inadequate temperature control can drastically reduce yield by promoting side reactions or decomposition. Solution: Ensure the reactor's heating/cooling system is capable of handling the thermal load of the reaction at scale. Monitor the internal reaction temperature, not just the jacket temperature. For highly exothermic steps, consider a semi-batch process where one reactant is added gradually to control the rate of heat generation. |
| Moisture Sensitivity | Some reagents used in TFHQ synthesis may be sensitive to moisture, which can be more challenging to control in a larger reactor. Solution: Ensure all solvents and reagents are thoroughly dried before use. Purge the reactor with an inert gas like nitrogen or argon before charging the reactants. |
Problem 2: Product Purity Issues - Off-Color or Presence of Impurities
Symptoms:
-
The isolated TFHQ is not a white or slightly beige crystalline solid as expected.[6][7]
-
Analytical tests (e.g., HPLC, GC-MS) show the presence of significant impurities.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps & Explanation |
| Oxidation of Hydroquinone | Hydroquinones are susceptible to oxidation, especially at elevated temperatures or in the presence of air, leading to colored byproducts (quinones). This is a greater risk during longer processing times at scale. Solution: Handle the reaction mixture and isolated product under an inert atmosphere (nitrogen or argon). Consider adding a small amount of a reducing agent, like sodium bisulfite, during workup to prevent oxidation. |
| Incomplete Reaction or Side Reactions | As with low yield, these are often linked to mixing and temperature control. Solution: Refer to the solutions for "Low Yield." Additionally, re-optimize the reaction stoichiometry for the larger scale, as the ideal ratio of reactants may differ slightly from the lab scale. |
| Ineffective Purification | Purification methods that work well on a small scale, like column chromatography, may not be practical for large quantities. Crystallization, a common method for purifying TFHQ, can be less effective at scale if not properly optimized. Solution: Develop a robust crystallization procedure. This includes a thorough solvent screen to find a system that provides good recovery and effectively rejects impurities. Consider a multi-step purification process, such as a wash with a specific solvent to remove certain impurities before the final crystallization. |
Section 3: Experimental Protocols & Workflows
Workflow for Troubleshooting Low Yield in TFHQ Synthesis
To illustrate a self-validating system, the following workflow can be employed to diagnose the root cause of low yield.
Caption: A decision-tree workflow for systematically troubleshooting low yields in the scale-up of this compound synthesis.
General Safety and Handling Protocol for this compound
This compound is a chemical that requires careful handling due to its potential health hazards.[8]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[8][9]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit.[8][9]
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.[8][9] If dust is generated, a NIOSH-approved respirator for particulates is recommended.[10][11]
Handling and Storage:
-
Avoid breathing dust.[8]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
-
Keep away from oxidizing agents.[10]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[8]
-
Skin Contact: Wash off immediately with soap and plenty of water.[8]
-
Inhalation: Move to fresh air.[8]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[10]
Section 4: Visualizing Reaction Pathways
Understanding the reaction mechanism is crucial for troubleshooting. Below is a simplified representation of a key step in one of the synthesis routes.
Caption: A simplified diagram illustrating the conversion of 2,3,5,6-Tetrafluoro-4-aminophenol to this compound via a diazonium salt intermediate.
This technical support guide provides a framework for addressing the challenges associated with scaling up the synthesis of this compound. By understanding the underlying chemical principles and adopting a systematic approach to troubleshooting, researchers and production chemists can successfully navigate the complexities of large-scale production.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102030616A - Preparation method for 2,3,5,6-tetrafluorohydroquinone - Google Patents [patents.google.com]
- 5. Volume # 4(125), July - August 2019 — "Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids " [en.notes.fluorine1.ru]
- 6. guidechem.com [guidechem.com]
- 7. This compound | 771-63-1 [amp.chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. テトラフルオロ-1,4-ベンゾキノン 97% | Sigma-Aldrich [sigmaaldrich.com]
Section 1: Understanding the Challenge - The Inherent Instability of Tetrafluorohydroquinone
References
- 1. The oxidation of tetrachloro-1,4-hydroquinone by microsomes and purified cytochrome P-450b. Implications for covalent binding to protein and involvement of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinetics and mechanism of oxidation of hydroquinone and chlorohydroquinone in the presence of nitrous acid in aqueous acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. academicstrive.com [academicstrive.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. web.mit.edu [web.mit.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Tetrafluorohydroquinone (TFHQ) Reagent Incompatibility Guide
Welcome to the technical support guide for Tetrafluorohydroquinone (TFHQ). This document is designed for researchers, scientists, and drug development professionals to navigate the specific chemical reactivity of this highly versatile but sensitive reagent. The unique electronic properties conferred by the four fluorine atoms make TFHQ an excellent building block but also introduce critical incompatibilities that, if overlooked, can lead to failed experiments, low yields, and complex purification challenges. This guide provides in-depth, field-proven insights to ensure the successful application of TFHQ in your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding TFHQ handling and reactivity.
Q1: What are the primary classes of chemical reagents that are incompatible with this compound (TFHQ)?
A1: this compound's reactivity is dominated by its two acidic hydroxyl groups and its susceptibility to oxidation. The primary incompatible classes of reagents are:
-
Strong Oxidizing Agents: These will readily and often uncontrollably oxidize TFHQ to tetrafluoro-p-benzoquinone.
-
Bases: Even moderate bases can deprotonate the hydroxyl groups, making the molecule extremely sensitive to air oxidation.
-
Strong Acids: While less common, harsh acidic conditions can lead to decomposition.
-
Certain Transition Metals: Metal ions can catalyze oxidation reactions, especially in the presence of air or other oxidants.[1]
Q2: My reaction mixture turned a dark brown/purple color after I added a base. What happened and how can I prevent it?
A2: This is a classic sign of oxidative degradation. The electron-withdrawing fluorine atoms make the hydroxyl protons of TFHQ significantly more acidic than those of standard hydroquinone.[2] When a base is added, it deprotonates TFHQ to form a phenoxide anion. This anion is highly electron-rich and is oxidized almost instantaneously by atmospheric oxygen to form semiquinone radical anions and ultimately tetrafluoro-p-benzoquinone, which are often highly colored species. Under strongly alkaline conditions, this decomposition can be rapid.[1]
Prevention is key:
-
Inert Atmosphere: Always handle TFHQ under an inert atmosphere (e.g., Argon or Nitrogen) when bases are present. This includes degassing all solvents prior to use.
-
Controlled Addition: Add the base slowly and at a reduced temperature (e.g., 0 °C or below) to control the exothermic nature of the acid-base reaction and minimize the rate of any side reactions.
Q3: What are the consequences of accidental oxidation of TFHQ to tetrafluoro-p-benzoquinone in my experiment?
A3: The oxidation of TFHQ to its corresponding quinone introduces a highly reactive electrophile into your reaction mixture. This can lead to several undesirable outcomes:
-
Loss of Desired Reagent: Your TFHQ is consumed, leading to a lower yield of your target molecule.
-
Unwanted Side Reactions: The newly formed tetrafluoro-p-benzoquinone can react with nucleophiles in your mixture, leading to complex and often inseparable impurities.
-
Altered Reaction Pathway: As a potent electron acceptor, the quinone can interfere with redox-sensitive reactions or catalytic cycles.[3]
Q4: What are the official recommendations for the handling and storage of TFHQ?
A4: To maintain its integrity, TFHQ should be handled with care. Safety data sheets recommend keeping the container tightly closed in a dry and well-ventilated place.[4][5] Based on its chemical properties, we provide the following enhanced recommendations:
-
Storage: Store in a tightly sealed container, preferably under an inert gas (Argon is recommended), and away from light. A cool, dry location is essential.[6]
-
Handling: When weighing and transferring the solid, minimize its exposure to air and moisture. For reactions, especially those involving bases or sensitive catalysts, use of a glovebox or Schlenk line techniques is strongly advised.
Section 2: Troubleshooting Guide for TFHQ Experiments
This guide provides a systematic approach to diagnosing and solving common issues encountered during reactions involving TFHQ.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) & Protocol |
| Rapid color change to yellow, brown, or black upon reagent addition. | 1. Air (Oxygen) Oxidation: The TFHQ anion (formed by a base) or the neutral molecule itself is being oxidized.[1] 2. Incompatible Oxidizing Reagent: A reagent in the mixture is directly oxidizing the TFHQ. | 1. Implement Rigorous Inert Atmosphere Technique: Ensure all glassware is oven-dried and cooled under vacuum, and that all solvents are thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. See Protocol 3.1 . 2. Reagent Compatibility Check: Scrutinize all reagents for oxidative properties. For example, avoid using reagents like nitric acid, permanganates, or chromates unless the explicit goal is oxidation.[7][8] |
| Low or no yield of the desired product; isolation of tetrafluoro-p-benzoquinone. | 1. Slow Oxidation During Reaction: Trace amounts of oxygen or a mild oxidizing agent are present, leading to gradual consumption of the starting material. 2. Oxidative Workup: The reaction mixture is exposed to air during aqueous workup or extraction, oxidizing the product or unreacted TFHQ. | 1. Protect the Hydroxyl Groups: If the hydroxyl groups are not the reactive site, consider protecting them as ethers (e.g., methyl or benzyl ethers) before performing reactions with incompatible reagents. 2. Use a Reductive Workup: During aqueous extraction, add a mild reducing agent like sodium bisulfite or sodium dithionite to the aqueous phase to prevent oxidation. |
| Inconsistent or non-reproducible reaction outcomes. | 1. Variable Reagent Quality: The TFHQ starting material may have partially oxidized upon storage. 2. Inconsistent Atmospheric Control: Varying levels of oxygen ingress between experimental runs. | 1. Verify Starting Material Purity: Before use, check the purity of your TFHQ. A pure sample should be a white to beige powder.[4] If it appears discolored, consider purification by recrystallization or sublimation. 2. Standardize Inert Gas Procedure: Adopt a consistent and robust protocol for excluding oxygen from your reactions to ensure reproducibility. See Protocol 3.1 . |
Section 3: Key Experimental Protocols
Protocol 3.1: General Procedure for Handling TFHQ in Oxygen-Sensitive Reactions
This protocol provides a standardized workflow to minimize oxidative degradation of this compound.
1. Glassware and System Preparation: a. All glassware (reaction flask, dropping funnel, condenser) must be thoroughly cleaned and oven-dried at >120 °C for at least 4 hours. b. Assemble the glassware hot and immediately place it under a high vacuum while flame-drying all surfaces to remove adsorbed water. c. Allow the system to cool to room temperature under vacuum and then backfill with a high-purity inert gas (e.g., Argon). Repeat this vacuum/backfill cycle three times.
2. Reagent and Solvent Preparation: a. De-gas all solvents by sparging with Argon for at least 30 minutes or by performing three freeze-pump-thaw cycles. b. Add TFHQ and any other solid reagents to the reaction flask under a positive flow of Argon. c. Add solvents via a cannula or gas-tight syringe.
3. Running the Reaction: a. Maintain a slight positive pressure of Argon throughout the reaction (a bubbler system is recommended). b. If adding a basic reagent, cool the reaction mixture to 0 °C or below before slow, dropwise addition via a syringe or dropping funnel.
4. Workup and Purification: a. Upon completion, cool the reaction mixture before quenching. b. For aqueous workups, use de-gassed water. Consider adding a small amount of a reducing agent like sodium bisulfite to the water to scavenge dissolved oxygen. c. Perform extractions and subsequent rotary evaporation as quickly as possible to minimize air exposure. For highly sensitive compounds, purification via chromatography should be performed using de-gassed solvents.
Section 4: Summary of Incompatible Reagents
The following table provides a non-exhaustive list of specific reagents and chemical classes that are incompatible with TFHQ. Always consult the Safety Data Sheet (SDS) for any reagent used in your experiment.[4][9]
| Incompatible Reagent Class | Specific Examples | Potential Hazard / Outcome | Recommended Precautions |
| Strong Oxidizing Agents | Nitric acid, Peroxides (e.g., H₂O₂), Permanganates (e.g., KMnO₄), Chromates (e.g., CrO₃), Hypochlorites.[7][10] | Violent reaction, rapid and uncontrolled oxidation to tetrafluoro-p-benzoquinone, potential for fire if organic solvents are present. | Strict exclusion from the reaction mixture unless intended for a controlled oxidation. |
| Strong Bases | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Lithium diisopropylamide (LDA), Sodium hydride (NaH). | Rapid deprotonation followed by severe air sensitivity, leading to dark discoloration and decomposition.[1][6] | Use under a strict inert atmosphere. Use weaker bases (e.g., carbonates, organic amines) if possible. Use low temperatures. |
| Mild Bases | Triethylamine (TEA), Pyridine, Potassium Carbonate (K₂CO₃). | Can still deprotonate TFHQ sufficiently to cause significant air oxidation over the course of a reaction. | Use under a strict inert atmosphere. Monitor reaction for color changes. |
| Transition Metal Salts | Copper(II) salts, Iron(III) salts, Silver(I) salts.[1][7] | Catalyze aerial oxidation, leading to product degradation and low yields. | Avoid metal catalysts known to participate in redox cycles unless part of the desired reaction mechanism. Consider using chelating agents if metal contamination is suspected. |
Section 5: Visualization of Key Processes
Diagram 5.1: The Redox Equilibrium of TFHQ
This diagram illustrates the fundamental incompatibility of TFHQ with oxidizing agents, showing its conversion to the reactive tetrafluoro-p-benzoquinone (TFQ).
Caption: Oxidation-reduction relationship between TFHQ and TFQ.
Diagram 5.2: Troubleshooting Workflow for TFHQ Reactions
This decision tree provides a logical workflow for diagnosing and solving common experimental issues with TFHQ.
Caption: Decision tree for troubleshooting TFHQ experiments.
References
- 1. Buy this compound | 771-63-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
Validation & Comparative
A Comparative Guide to Tetrafluorohydroquinone and Other Quinones in Battery Applications
For researchers and scientists at the forefront of energy storage solutions, the exploration of organic electrode materials offers a promising avenue for developing next-generation batteries. Among these, quinones have garnered significant attention due to their reversible redox chemistry, high theoretical capacities, and tunable molecular structures. This guide provides an in-depth technical comparison of tetrafluorohydroquinone against other commonly studied quinones, such as benzoquinone and anthraquinone, for battery applications. We will delve into their electrochemical performance, supported by experimental data and detailed protocols, to offer a comprehensive understanding of their potential and limitations.
The Rationale for Fluorination in Quinone-Based Cathodes
The performance of quinone-based cathodes is intrinsically linked to their molecular structure. The introduction of electron-withdrawing groups, such as fluorine atoms, to the quinone backbone can significantly alter its electronic properties. This strategic fluorination is primarily aimed at increasing the redox potential of the quinone, which in turn can lead to a higher overall cell voltage and, consequently, a greater energy density of the battery. The strong electronegativity of fluorine atoms stabilizes the reduced hydroquinone state, thereby elevating the potential at which the redox reaction occurs.
Furthermore, fluorination can influence other critical parameters such as cycling stability. By modifying the electron distribution within the molecule, fluorination can enhance the intrinsic stability of the quinone structure during repeated charge-discharge cycles. Additionally, as observed in some studies, fluorinated compounds can play a crucial role in forming a stable solid electrolyte interphase (SEI) on the electrode surface, which is paramount for long-term battery performance and safety.[1]
Performance Comparison: this compound vs. Benzoquinone and Anthraquinone
A direct, comprehensive experimental comparison of this compound with benzoquinone and anthraquinone under identical conditions is not extensively documented in a single study. However, by synthesizing data from various sources, we can construct a comparative overview of their key performance metrics.
| Performance Metric | This compound (Theoretical/Reported) | p-Benzoquinone | Anthraquinone |
| Redox Potential | ~3.0 V vs. Li/Li⁺ (Theoretical estimate based on fluorination effect) | ~2.7 V vs. Li/Li⁺ | ~2.2 V vs. Li/Li⁺ |
| Theoretical Capacity | ~248 mAh/g | ~496 mAh/g | ~257 mAh/g |
| Observed Capacity | Data not readily available | ~200-300 mAh/g (Initial cycles) | ~150-220 mAh/g |
| Cycling Stability | Potentially enhanced due to stable C-F bonds and SEI formation.[1] | Generally suffers from capacity fading due to dissolution and side reactions.[2] | More stable than benzoquinone, but still exhibits capacity decay over long cycles.[3][4] |
Key Insights:
-
Redox Potential: The primary advantage of this compound lies in its potentially higher redox potential. Theoretical calculations for tetrafluoro-p-benzoquinone suggest a significant increase compared to its non-fluorinated counterpart.[5] This higher potential is a direct consequence of the electron-withdrawing fluorine atoms.
-
Capacity: While p-benzoquinone boasts a higher theoretical capacity due to its lower molecular weight, its practical application is often hindered by poor cycling stability.[2] this compound has a lower theoretical capacity than benzoquinone but is comparable to anthraquinone. The key to its viability will be the retention of this capacity over extended cycling.
-
Cycling Stability: Anthraquinone generally exhibits better cycling stability than benzoquinone due to its larger, more stable aromatic system.[3][4] this compound is hypothesized to offer superior stability. The robust C-F bond and the potential for a stable SEI layer, as demonstrated in studies using tetrafluoro-1,4-benzoquinone as an additive, suggest a promising path towards long-cycle life batteries.[1]
Experimental Protocols
To ensure scientific integrity and enable reproducible research, this section provides detailed, step-by-step methodologies for key experiments in evaluating quinone-based cathodes.
Electrode Preparation
A well-prepared electrode is fundamental to obtaining reliable electrochemical data. The following protocol outlines a standard procedure for fabricating quinone-based cathodes.
Caption: A generalized workflow for the preparation of quinone-based battery electrodes.
Causality in Experimental Choices:
-
Active Material:Conductive Carbon:Binder Ratio: The typical 8:1:1 ratio is a starting point. The conductive carbon (e.g., Super P or Ketjenblack) is crucial to overcome the inherently low electronic conductivity of organic materials. The binder (e.g., PVDF or CMC/SBR) provides mechanical integrity to the electrode. This ratio may need optimization depending on the specific quinone's properties.
-
NMP as Solvent: N-methyl-2-pyrrolidone (NMP) is a common solvent for PVDF binders due to its high boiling point and ability to form a stable slurry. For water-soluble binders like CMC/SBR, deionized water is used as the solvent.
-
Vacuum Drying: Thoroughly drying the electrode is critical to remove any residual solvent and moisture, which can lead to detrimental side reactions within the battery.
Coin Cell Assembly
The assembly of coin cells is a standard method for testing electrode materials in a laboratory setting. The process requires a controlled environment, typically an argon-filled glovebox, to prevent contamination from air and moisture.
Caption: Step-by-step process for assembling a CR2032 coin cell for electrochemical testing.
Trustworthiness Through Self-Validating Protocols:
-
Glovebox Environment: The use of an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm) is a self-validating step. It ensures that the observed electrochemical performance is attributable to the cell components and not to reactions with atmospheric contaminants.
-
Component Order: The specific stacking order is crucial for proper cell function. The separator must electronically insulate the cathode and anode while allowing ionic transport through the electrolyte.
Electrochemical Characterization
Once the coin cell is assembled, a series of electrochemical tests are performed to evaluate the performance of the quinone-based cathode.
CV is a powerful technique to determine the redox potentials and assess the electrochemical reversibility of the quinone.
Step-by-Step Protocol:
-
Connect the assembled coin cell to a potentiostat.
-
Set the potential window based on the expected redox activity of the quinone (e.g., 1.5 V to 3.5 V vs. Li/Li⁺).
-
Choose a scan rate (e.g., 0.1 mV/s). A slower scan rate allows for better resolution of the redox peaks.
-
Run the CV for several cycles to observe the stability of the redox process.
-
Analyze the resulting voltammogram to identify the anodic and cathodic peak potentials and currents.
This test evaluates the specific capacity, voltage profile, and cycling stability of the battery under constant current conditions.
Step-by-Step Protocol:
-
Connect the coin cell to a battery cycler.
-
Set the charge and discharge current, often expressed as a C-rate (e.g., C/10, where the battery is charged/discharged in 10 hours).
-
Define the voltage cut-off limits for charging and discharging.
-
Cycle the battery for a desired number of cycles (e.g., 100 cycles) to assess capacity retention.
-
Plot the discharge capacity and coulombic efficiency versus the cycle number to evaluate the long-term stability.
Mechanistic Insights into Quinone Redox Chemistry
The fundamental electrochemical process for quinones in a lithium-ion battery involves the reversible two-electron reduction and oxidation of the carbonyl groups, coupled with the association and dissociation of lithium ions.
Caption: The two-step, single-electron redox mechanism of a quinone molecule.
In the presence of lithium ions, the negatively charged oxygen atoms in the reduced states coordinate with Li⁺ to form lithium enolates. The stability of these intermediates and the potential at which these reactions occur are highly dependent on the molecular structure of the quinone.
Conclusion and Future Outlook
This compound presents a compelling case for further investigation as a high-potential cathode material for next-generation batteries. The strategic fluorination offers a clear pathway to enhancing the redox potential, a critical factor for increasing the energy density of batteries. While direct comparative experimental data is still emerging, the theoretical advantages and the promising results from related fluorinated quinones in improving cycling stability provide a strong impetus for dedicated research in this area.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and other novel quinone-based materials. By adhering to these standardized procedures, researchers can generate reliable and comparable data, accelerating the discovery and development of high-performance, sustainable energy storage solutions. Future work should focus on synthesizing high-purity this compound and conducting comprehensive electrochemical testing to validate its theoretical advantages and to directly benchmark its performance against established quinone cathodes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyanthraquinone as a Reliable Organic Electrode for Stable and Fast Lithium Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The structure–electrochemical property relationship of quinone electrodes for lithium-ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Antifungal Efficacy of Tetrafluorohydroquinone and Other Hydroquinone Analogs
Introduction: The Quest for Novel Antifungals
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Pathogens like Candida albicans are notorious for their ability to form resilient biofilms on medical devices and host tissues, a key virulence factor that renders them less susceptible to conventional antifungal therapies.[1][2] This clinical reality necessitates an urgent search for new therapeutic agents with novel mechanisms of action. Hydroquinones, a class of aromatic organic compounds, have garnered interest for their diverse biological activities, including antimicrobial properties.[1] This guide provides a comprehensive comparison of the antifungal activity of tetrafluorohydroquinone against its parent compound, hydroquinone, and other halogenated derivatives, with a focus on their efficacy against fluconazole-resistant C. albicans. We will delve into the structure-activity relationships, comparative performance based on experimental data, and the underlying mechanisms of action.
Structure-Activity Relationship: The Influence of Halogenation
The biological activity of a molecule is intrinsically linked to its chemical structure. In drug development, modifying a parent compound through processes like halogenation is a common strategy to enhance potency and modulate physicochemical properties.[1] The introduction of halogen atoms (Fluorine, Chlorine, Bromine) to the hydroquinone backbone can significantly impact its electronic distribution, lipophilicity, and ultimately, its interaction with fungal targets. A 2022 study published in Microbiology Spectrum systematically screened 18 hydroquinone analogs, revealing that halogenation is a critical determinant of antifungal and antibiofilm activity.[1][2]
Caption: Chemical structures of hydroquinone and its halogenated derivatives.
Comparative Antifungal and Antibiofilm Activity
Experimental data reveals a stark contrast in the antifungal efficacy between the parent hydroquinone molecule and its halogenated counterparts. While hydroquinone itself shows negligible activity, specific halogenated derivatives exhibit potent antifungal and, most notably, antibiofilm effects against fluconazole-resistant C. albicans.[1][3]
The study screened 18 different hydroquinones, but the most significant activity was observed in three halogenated derivatives: This compound (TFHQ) , 2,5-dibromohydroquinone , and tetrachlorohydroquinone (TCHQ) .[1] Of these, TCHQ emerged as the most promising candidate.
Data Summary: Performance Against Candida albicans
The following table summarizes the key experimental findings for the most relevant compounds, quantifying their ability to inhibit fungal growth (Minimum Inhibitory Concentration, MIC) and prevent biofilm formation.
| Compound | MIC (μg/mL) | Biofilm Inhibition (at sub-MIC levels) | Key Observations |
| Hydroquinone (HQ) | > 400 | No significant activity (≤ 100 μg/mL) | The parent compound is largely ineffective against C. albicans.[1][2][3] |
| This compound | Not explicitly stated, but showed "little effect" on growth | Exhibited "significant antibiofilm activity" | Shows promise in inhibiting biofilms but is less effective at inhibiting planktonic cell growth compared to other halogenated versions.[1] |
| 2,5-Dibromohydroquinone | 200 | Exhibited "significant antibiofilm activity" | Demonstrates antifungal and antibiofilm properties, but is less potent than TCHQ.[1] |
| Tetrachlorohydroquinone (TCHQ) | 50 | Highly potent. 96% inhibition at 5 μg/mL (10% of MIC).[1][3] | The most effective derivative, showing strong antifungal and exceptional antibiofilm activity at concentrations far below its MIC.[1][2] |
Analysis: The data clearly indicates a structure-activity relationship where halogenation dramatically enhances antifungal potential.
-
This compound shows a notable ability to inhibit biofilms, suggesting it interferes with fungal virulence factors. However, its overall antifungal activity (growth inhibition) is modest.[1]
-
Tetrachlorohydroquinone (TCHQ) stands out as the superior compound. Its ability to inhibit biofilm formation by 96% at a concentration just 10% of its MIC (5 µg/mL) is particularly significant.[1][3] This suggests a mechanism that specifically targets virulence rather than viability, a highly desirable trait for new antifungal drugs as it may reduce the pressure for resistance development.[1]
Mechanism of Action: Targeting Virulence, Not Just Growth
Unlike traditional antifungal agents that directly kill the fungus or halt its growth, the primary mechanism of TCHQ at sub-inhibitory concentrations is the suppression of key virulence factors in C. albicans.[1] This is a critical distinction and a cornerstone of its potential.
Transcriptomic analysis revealed that TCHQ significantly alters the expression of genes crucial for hyphal formation and biofilm development—two primary drivers of Candida pathogenicity.[1][2]
-
Downregulated Genes: TCHQ was found to repress the expression of several hyphae-forming and biofilm-related genes, including ALS3, ECE1, HWP1, RBT5, and UME6. These genes are essential for cell adhesion, hyphal elongation, and structural integrity of the biofilm.
-
Upregulated Genes: Conversely, TCHQ upregulated the expression of genes that inhibit hyphal formation and biofilm development, such as IFD6 and YWP1.
This targeted genetic repression effectively prevents the morphological transition from yeast to the more invasive and resilient hyphal form, thereby inhibiting the formation of structured biofilms.[1]
Caption: Proposed mechanism of action for Tetrachlorohydroquinone (TCHQ).
Experimental Protocols: A Guide to Antifungal Susceptibility Testing
To ensure the reproducibility and validity of these findings, standardized methodologies are crucial. The following protocols are based on the methods described in the cited literature and align with standards from the Clinical and Laboratory Standards Institute (CLSI).[3]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of a compound that inhibits visible fungal growth.
Causality Behind Choices:
-
Standardized Inoculum (~10⁵ cells/mL): This density is critical. Too high, and it may overwhelm the drug; too low, and it may not represent a clinically relevant infection, leading to falsely optimistic MIC values.
-
RPMI-1640 Medium: This is a standard, nutritionally defined medium for antifungal susceptibility testing, ensuring consistent results across different labs.
-
Spectrophotometry (620 nm) & Visual Inspection: Using an objective measure (OD620) combined with visual confirmation provides a robust endpoint determination, reducing subjective interpretation.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture C. albicans overnight in a suitable broth (e.g., Potato Dextrose Broth). Dilute the culture to achieve a final concentration of approximately 10⁵ cells/mL in RPMI-1640 medium.
-
Compound Dilution: Prepare a serial two-fold dilution of the test hydroquinones in a 96-well microtiter plate. Include a positive control (fungus without compound) and a negative control (medium only).
-
Inoculation: Add the prepared fungal suspension to each well containing the diluted compounds.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Endpoint Determination: Determine the MIC as the lowest concentration of the compound that causes an 80% reduction in turbidity compared to the growth control, measured via a spectrophotometer at 620 nm and confirmed by visual inspection.[3]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Protocol 2: Biofilm Inhibition Assay
This protocol quantifies the ability of a compound to prevent biofilm formation.
Causality Behind Choices:
-
Polystyrene Plates: The surface of these plates is conducive to C. albicans biofilm formation, mimicking adhesion to plastic medical devices.
-
Crystal Violet Staining: Crystal violet is a simple but effective stain that binds to the extracellular matrix and cellular components of the biofilm, allowing for quantification of the total biofilm biomass.
Step-by-Step Methodology:
-
Assay Setup: Prepare serial dilutions of the test compounds in a 96-well polystyrene plate, as described in the MIC protocol.
-
Inoculation & Incubation: Add the standardized fungal inoculum and incubate for 24 hours at 37°C to allow for biofilm formation.
-
Washing: Carefully wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells, leaving only the established biofilm.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Destaining: Wash away excess stain and add 95% ethanol to each well to solubilize the stain that has been taken up by the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at 570 nm. The intensity of the color is directly proportional to the amount of biofilm biomass.
Conclusion and Future Directions
The comparative analysis of hydroquinone derivatives provides compelling evidence for the role of halogenation in enhancing antifungal activity. While this compound demonstrates significant antibiofilm capabilities, tetrachlorohydroquinone (TCHQ) emerges as a markedly more potent and promising lead compound. [1]
The true innovation of TCHQ lies in its mechanism of action. By suppressing the genetic pathways responsible for virulence at sub-lethal concentrations, it represents a strategic departure from conventional antifungals.[1][2] This anti-virulence approach could potentially lead to a lower propensity for developing drug resistance. Furthermore, preliminary toxicity studies showing TCHQ to be less toxic than its parent compound in nematode and plant models add to its favorable profile.[1]
For researchers, scientists, and drug development professionals, these findings underscore the potential of halogenated hydroquinones as a scaffold for developing new therapeutics against drug-resistant fungal pathogens. Future research should focus on optimizing the structure of TCHQ to further enhance its efficacy and safety profile, conducting in-depth mechanistic studies, and evaluating its performance in preclinical animal models of invasive candidiasis.
References
- 1. Hydroquinones Including Tetrachlorohydroquinone Inhibit Candida albicans Biofilm Formation by Repressing Hyphae-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroquinones Including Tetrachlorohydroquinone Inhibit Candida albicans Biofilm Formation by Repressing Hyphae-Related Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
A Comparative Guide to Tetrafluorohydroquinone and Tetrachlorohydroquinone for Researchers and Drug Development Professionals
In the landscape of chemical research and drug development, the selection of appropriate molecular scaffolds and intermediates is a critical decision that profoundly influences the trajectory of a project. Halogenated hydroquinones, a class of compounds known for their unique electrochemical and biological properties, offer a versatile platform for innovation. Among these, tetrafluorohydroquinone (TFHQ) and tetrachlorohydroquinone (TCHQ) are two prominent analogues that, despite their structural similarities, exhibit distinct characteristics that render them suitable for different applications. This guide provides an in-depth, objective comparison of these two compounds, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions.
At a Glance: Key Physicochemical and Biological Properties
A fundamental understanding of the physicochemical properties of TFHQ and TCHQ is essential for predicting their behavior in various experimental settings. The substitution of hydrogen with highly electronegative fluorine versus chlorine atoms on the hydroquinone ring dramatically alters their electronic nature, acidity, and reactivity.
| Property | This compound (TFHQ) | Tetrachlorohydroquinone (TCHQ) | References |
| Molecular Formula | C₆H₂F₄O₂ | C₆H₂Cl₄O₂ | [][2] |
| Molecular Weight | 182.07 g/mol | 247.89 g/mol | [][2] |
| Melting Point | 172-174 °C | 238-240 °C | [] |
| pKa₁ | ~6.8 (estimated) | 5.54 (predicted) | |
| pKa₂ | ~9.9 (estimated) | ||
| Appearance | Slightly beige crystalline powder | Light beige to off-white crystalline powder | [] |
| Solubility | Soluble in water and various organic solvents. | Sparingly soluble in water, soluble in DMSO, DMF, and ethanol. | [3] |
| Redox Potential (E°' of Quinone/Hydroquinone couple) | -0.04 V vs. SCE in acetonitrile | Not explicitly found in searches | [4] |
The Decisive Factor: Electron-Withdrawing Effects on Acidity and Redox Potential
The primary differentiator between TFHQ and TCHQ lies in the profound electron-withdrawing effects of fluorine and chlorine. Fluorine, being the most electronegative element, exerts a significantly stronger inductive effect than chlorine. This has a cascading impact on the acidity of the hydroxyl protons and the redox potential of the quinone/hydroquinone couple.
The strong electron-withdrawing nature of the fluorine atoms in TFHQ makes the hydroxyl protons more acidic compared to those in TCHQ.[5][6] This increased acidity can be advantageous in reactions where proton-coupled electron transfer is a key step.
The redox potential is a critical parameter in applications such as redox flow batteries and as redox-active moieties in drug design. The highly electron-withdrawing fluorine atoms in tetrafluoro-p-benzoquinone (the oxidized form of TFHQ) make it a stronger electron acceptor. Experimental data shows the reduction potential of tetrafluoro-p-benzoquinone in acetonitrile to be -0.04 V vs. SCE.[4] While a direct experimental value for tetrachloro-p-benzoquinone was not found in the provided search results, the general trend for halogenated quinones suggests that the redox potential is influenced by the electron-withdrawing nature of the halogens.[7]
Diagrammatic Representation of Structures
Caption: Chemical structures of this compound and Tetrachlorohydroquinone.
Applications in Drug Discovery and Development
Both TFHQ and TCHQ have found applications in the biomedical field, albeit with different focuses, largely dictated by their distinct chemical properties.
This compound: A Versatile Building Block in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[8] TFHQ serves as a valuable fluorinated building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[9][10] Its unique electronic properties also make it a candidate for the development of advanced materials with specific electronic or optical characteristics.[10] Furthermore, TFHQ has been explored for its potential therapeutic applications due to its antioxidant properties and its ability to generate reactive oxygen species (ROS), which can be harnessed for killing malignant cells.[]
Tetrachlorohydroquinone: A Tool for Toxicological Studies and a Model for Cytotoxicity
TCHQ is primarily recognized as a toxic metabolite of the widely used biocide pentachlorophenol (PCP).[11][12] Its primary mechanism of toxicity involves the generation of ROS, leading to oxidative stress, which can cause cellular damage, including DNA damage.[11][12] This property makes TCHQ a valuable tool for researchers studying the mechanisms of oxidative stress and cell death pathways, such as apoptosis and necrosis.[11][12][13] While not a therapeutic agent itself, understanding the cytotoxic mechanisms of TCHQ can provide insights for the development of new anticancer drugs that target similar pathways.[3]
Comparative Performance as Polymerization Inhibitors
Hydroquinone and its derivatives are widely used as inhibitors to prevent the premature polymerization of monomers.[14][15] They function by scavenging free radicals, a process that is particularly effective in the presence of oxygen.[14] The efficiency of inhibition is influenced by the substituents on the hydroquinone ring.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of both compounds and a general method for evaluating polymerization inhibitor efficacy are provided below.
Synthesis of this compound
A common method for the synthesis of TFHQ involves the hydrolysis of a fluorinated precursor.[10][16]
Reaction Scheme:
2,3,5,6-tetrafluoro-4-aminophenol diazotization -> Diazonium salt --(hydrolysis)--> 2,3,5,6-tetrafluorohydroquinone
Step-by-Step Protocol:
-
Diazotization: Dissolve 2,3,5,6-tetrafluoro-4-aminophenol in a suitable acidic medium (e.g., aqueous sulfuric acid).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.
-
Hydrolysis: The diazonium salt solution is then added to a hot aqueous solution containing a copper catalyst (e.g., CuSO₄).
-
The mixture is refluxed to facilitate the hydrolysis of the diazonium salt to TFHQ.
-
Work-up and Purification: After cooling, the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be further purified by recrystallization or sublimation to yield high-purity TFHQ.[16]
Synthesis of Tetrachlorohydroquinone
TCHQ is typically synthesized via the chlorination of hydroquinone.[3][17]
Reaction Scheme:
Hydroquinone --(Oxidation)--> 1,4-Benzoquinone --(Chlorination)--> Tetrachlorohydroquinone
Step-by-Step Protocol:
-
Oxidation: Hydroquinone is first oxidized to 1,4-benzoquinone using a suitable oxidizing agent.
-
Chlorination: The resulting 1,4-benzoquinone is then chlorinated. This step is often carried out by bubbling chlorine gas through a solution of 1,4-benzoquinone in a suitable solvent, such as aqueous hydrochloric acid, in the presence of a catalyst like iron(III) chloride.[17][18]
-
The reaction temperature and chlorine flow rate are carefully controlled to achieve complete chlorination.
-
Work-up and Purification: The solid TCHQ product is isolated by filtration.
-
The crude product is washed with water to remove any remaining acid and salts.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an acetic acid/ethanol mixture.[3]
Evaluation of Polymerization Inhibitor Efficacy
This protocol provides a general framework for comparing the effectiveness of TFHQ and TCHQ as polymerization inhibitors for a model monomer like styrene.[19][20][21]
Experimental Workflow Diagram:
Caption: Workflow for evaluating polymerization inhibitor performance.
Step-by-Step Protocol:
-
Materials: Monomer (e.g., styrene), radical initiator (e.g., AIBN or BPO), TFHQ, TCHQ, and a suitable solvent.
-
Preparation: Prepare stock solutions of the initiator and the inhibitors (TFHQ and TCHQ) in the monomer or a suitable solvent.
-
Reaction Setup: In a series of reaction vessels, add the monomer and the initiator. To each vessel (except the control), add a specific concentration of either TFHQ or TCHQ. A control reaction with no inhibitor is essential for comparison.
-
Polymerization: Place the reaction vessels in a constant temperature bath and monitor the reaction over time.
-
Analysis: At predetermined time intervals, take aliquots from each reaction vessel and quench the polymerization. Determine the amount of polymer formed using gravimetric analysis (precipitating the polymer in a non-solvent and weighing the dried polymer) or by measuring the decrease in monomer concentration using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Interpretation: Compare the induction period (the time before polymerization begins) and the rate of polymerization for the reactions with TFHQ and TCHQ against the control. A longer induction period and a slower polymerization rate indicate a more effective inhibitor.
Conclusion and Future Perspectives
This compound and tetrachlorohydroquinone, while both halogenated hydroquinones, present a compelling case of how subtle changes in atomic composition can lead to significant divergence in chemical and biological properties. TFHQ, with its highly electronegative fluorine substituents, emerges as a valuable building block for medicinal chemistry and materials science, with potential advantages in applications requiring high redox potentials and enhanced acidity. In contrast, TCHQ's well-characterized role in inducing oxidative stress makes it an indispensable tool for toxicological research and for gaining insights into disease mechanisms that can inform the development of novel therapeutics.
The choice between TFHQ and TCHQ will ultimately depend on the specific research or development goal. For applications demanding metabolic stability and fine-tuning of electronic properties in drug design, TFHQ is a superior candidate. For studies focused on understanding and modulating cellular redox pathways and cytotoxicity, TCHQ provides a robust and well-documented model. Further direct comparative studies, particularly in the realm of polymerization inhibition and redox behavior under identical experimental conditions, will be invaluable in fully elucidating the nuanced advantages of each compound and expanding their applications in science and industry.
References
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Buy this compound | 771-63-1 [smolecule.com]
- 11. benchchem.com [benchchem.com]
- 12. The Pentachlorophenol Metabolite Tetrachlorohydroquinone Induces Massive ROS and Prolonged p-ERK Expression in Splenocytes, Leading to Inhibition of Apoptosis and Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. US9944577B2 - Hydroquinone compounds for inhibiting monomer polymerization - Google Patents [patents.google.com]
- 16. CN102030616A - Preparation method for 2,3,5,6-tetrafluorohydroquinone - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. US5559257A - Process for the preparation of tetrachloro-1,4-benzoquinone - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 21. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Halogenated Hydroquinones for Researchers and Drug Development Professionals
In the landscape of pharmaceutical sciences and organic chemistry, hydroquinones and their derivatives are pivotal intermediates and active moieties. Halogenation of the hydroquinone core offers a powerful tool to modulate its physicochemical properties, including redox potential, lipophilicity, and metabolic stability. However, this structural modification also significantly impacts the compound's inherent stability, a critical parameter for drug development, formulation, and manufacturing.
This guide provides a comprehensive comparative analysis of the stability of monohalogenated hydroquinones, specifically 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodohydroquinone. We will delve into the theoretical underpinnings of their stability, present available experimental data, and provide detailed protocols for researchers to conduct their own stability assessments.
The Chemical Landscape of Halogenated Hydroquinone Stability
The primary degradation pathway for hydroquinones is oxidation, a process that converts the hydroquinone to the corresponding p-benzoquinone.[1] This transformation proceeds through a semiquinone radical intermediate and is highly sensitive to environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[2][3]
The introduction of a halogen substituent onto the aromatic ring profoundly influences the electron density of the hydroquinone system, thereby altering its susceptibility to oxidation. The stability of a halogenated hydroquinone is intrinsically linked to its redox potential and the bond dissociation energy of its hydroxyl protons.[4]
Key Principles Governing Stability:
-
Redox Potential: The redox potential (E°) of the quinone/hydroquinone couple is a direct measure of the thermodynamic tendency of the hydroquinone to be oxidized. A higher redox potential indicates a greater resistance to oxidation and thus, higher stability. Electron-withdrawing groups, such as halogens, generally increase the redox potential.[5][6]
-
O-H Bond Dissociation Energy (BDE): The oxidation of hydroquinones can proceed via a hydrogen-atom transfer (HAT) mechanism.[4] The rate of this reaction is correlated with the O-H bond dissociation energy. Halogen substituents influence the BDE through their inductive and resonance effects, thereby affecting the kinetic stability of the hydroquinone.
The stability of halogenated hydroquinones is expected to follow the trend of the electronegativity of the halogen substituent, with the most electronegative halogen imparting the greatest stability. Therefore, the theoretical stability trend is:
2-Fluorohydroquinone > 2-Chlorohydroquinone > 2-Bromohydroquinone > 2-Iodohydroquinone
This is because the highly electronegative fluorine atom strongly withdraws electron density from the aromatic ring, making it less susceptible to oxidation.
Comparative Stability Analysis: A Synthesis of Available Data
While direct, comprehensive experimental studies comparing the stability of all four monohalogenated hydroquinones under identical conditions are limited, we can synthesize a comparative picture from existing literature on redox potentials and kinetic studies.
A study on the redox potentials of various quinones revealed that halogen substituents can lead to deviations from expected linear scaling relationships, highlighting the complex interplay of electronic effects. Nevertheless, the general trend of electron-withdrawing groups increasing the redox potential holds true. For instance, theoretical studies on tetrafluoro-p-benzoquinone show a significantly higher reduction potential compared to the unsubstituted benzoquinone, implying a greater stability of the corresponding hydroquinone.[7][8]
Kinetic studies on the oxidation of hydroquinone and its derivatives have established a clear relationship between the O-H bond dissociation energy and the reaction rate constant.[4] This provides a strong basis for predicting that the more electron-withdrawing the halogen, the slower the oxidation rate. Specific kinetic studies on the oxidation of chlorohydroquinone have been conducted, providing valuable data for this derivative.[9]
The following table summarizes the expected relative stability based on theoretical principles and available data.
| Halogenated Hydroquinone | Halogen Electronegativity (Pauling Scale) | Expected Relative Stability | Supporting Evidence |
| 2-Fluorohydroquinone | 3.98 | Highest | Strongest inductive electron-withdrawing effect. Theoretical studies on fluorinated quinones show increased redox potentials.[7][8] |
| 2-Chlorohydroquinone | 3.16 | High | Significant inductive effect. Kinetic data available for its oxidation.[9] |
| 2-Bromohydroquinone | 2.96 | Moderate | Weaker inductive effect compared to chlorine. Studied as a metabolite.[10][11] |
| 2-Iodohydroquinone | 2.66 | Lowest | Weakest inductive effect and largest atomic size, which may influence steric and electronic properties. |
Experimental Protocols for Stability Assessment
To rigorously compare the stability of halogenated hydroquinones, a well-designed stability-indicating assay method (SIAM) is essential.[12][13][14] High-Performance Liquid Chromatography (HPLC) is the technique of choice for such studies due to its specificity, sensitivity, and ability to separate the parent compound from its degradation products.[15]
Development of a Stability-Indicating HPLC Method
The primary goal is to develop an HPLC method that can resolve the halogenated hydroquinone from its primary degradant (the corresponding p-benzoquinone) and any other potential degradation products.
Step-by-Step Protocol:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection: A common starting point is a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water, pH ~2.5) and an organic solvent (e.g., acetonitrile or methanol). The acidic pH helps to suppress the ionization of the hydroxyl groups and improve peak shape.
-
Isocratic vs. Gradient Elution: Begin with isocratic elution to determine the approximate retention times. If co-elution occurs or run times are long, develop a gradient elution method.
-
Detection: Use a UV detector. Scan the UV spectra of the parent compound and its expected degradation product to select an optimal wavelength for detection, or use a photodiode array (PDA) detector to monitor all wavelengths. Hydroquinones typically have a λmax around 290 nm, while quinones are shifted to shorter wavelengths.[16]
-
Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[17]
Forced Degradation Studies
Forced degradation (stress testing) is crucial for establishing the stability-indicating nature of the analytical method and for elucidating the degradation pathways.[18]
Experimental Workflow for Forced Degradation:
Caption: Experimental workflow for forced degradation studies.
Detailed Protocols for Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH at room temperature. Withdraw samples at appropriate time intervals, neutralize with 0.1 M HCl, and analyze by HPLC. Due to the high instability of hydroquinones in basic conditions, shorter time points may be necessary.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide at room temperature. Protect from light. Withdraw samples at appropriate time intervals and analyze by HPLC.
-
Thermal Degradation: Expose the solid compound to a controlled temperature (e.g., 80°C) in a stability chamber. At each time point, dissolve a known amount of the solid in the mobile phase and analyze by HPLC.
-
Photostability: Expose the solution of the compound in a quartz cuvette to light in a photostability chamber (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil and keep it under the same conditions. Analyze the samples at various time points.
Degradation Pathway and Mechanism
The primary degradation pathway for halogenated hydroquinones under oxidative conditions is the formation of the corresponding halogenated p-benzoquinone.
General Oxidation Pathway of a Halogenated Hydroquinone:
Caption: General oxidation pathway of a halogenated hydroquinone.
Further degradation can occur, especially under harsh conditions, leading to ring-opening and the formation of smaller organic acids. The identification of these minor degradants would require techniques such as LC-MS.
Conclusion and Future Perspectives
The stability of halogenated hydroquinones is a critical factor in their application, particularly in drug development. While a complete experimental comparative dataset is not yet available in the public domain, a strong theoretical framework based on the principles of redox chemistry allows for a rational prediction of their relative stabilities. It is anticipated that the stability will increase with the electronegativity of the halogen substituent (F > Cl > Br > I).
The experimental protocols provided in this guide offer a robust framework for researchers to perform their own comparative stability studies. Such studies are essential for selecting the most suitable candidates for further development, designing stable formulations, and ensuring the quality and safety of the final product. Future research should focus on generating comprehensive experimental data to validate the theoretical predictions and to fully characterize the degradation pathways of this important class of compounds.
References
- 1. Thermodynamic-Kinetic Comparison of Palladium(II)-Mediated Alcohol and Hydroquinone Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of the oxidation of hydroquinones by a trans-dioxoruthenium(VI) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Glutathione conjugates of 2-bromohydroquinone are nephrotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 2-bromohydroquinone as a metabolite of bromobenzene and o-bromophenol: implications for bromobenzene-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijsdr.org [ijsdr.org]
- 13. ijcrt.org [ijcrt.org]
- 14. sepanalytical.com [sepanalytical.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. researchgate.net [researchgate.net]
- 17. jopir.in [jopir.in]
- 18. ricerca.unich.it [ricerca.unich.it]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Tetrafluorohydroquinone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and pharmaceutical development, the precise molecular architecture of building blocks is paramount. Tetrafluorohydroquinone (TFHQ), with its unique electronic properties conferred by the fluorine-rich aromatic system, is a critical intermediate in the synthesis of high-performance polymers and novel drug candidates.[1] The introduction of fluorine atoms can significantly influence lipophilicity, metabolic stability, and binding affinity, making TFHQ a valuable tool for medicinal chemists.[2] However, the presence of even minor impurities can drastically alter the physicochemical and biological properties of the final product, potentially leading to failed experiments, compromised material performance, and unforeseen toxicological profiles.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for validating the purity of synthesized this compound. We will move beyond a simple recitation of analytical techniques to provide a comparative analysis of the most effective methods, grounded in the principles of scientific integrity and supported by detailed experimental protocols. Our focus is on establishing a self-validating system of analysis that ensures the highest degree of confidence in your synthesized material.
The Criticality of Purity in Downstream Applications: A Comparative Perspective
The purity of a monomer is a critical factor in polymerization reactions, directly impacting the molecular weight, molecular weight distribution, and, consequently, the mechanical and thermal properties of the resulting polymer.[3][4] For instance, in AA-BB polycondensation reactions, the presence of monofunctional impurities (AC type) or non-reactive impurities (CC type) can act as chain terminators or alter the stoichiometric balance, leading to a significant reduction in the degree of polymerization.[3] A mere 0.5% of such impurities can lead to a 33% decrease in the degree of polymerization.[3]
To illustrate the tangible impact of purity, let's consider a hypothetical comparison of two batches of synthesized TFHQ used in the synthesis of a polyaryletherketone (PAEK).
| Parameter | High-Purity TFHQ (>99.5%) | Standard-Purity TFHQ (98%) |
| Appearance | White crystalline solid | Slightly off-white to beige powder |
| Molecular Weight (Mn) of PAEK | 120,000 g/mol | 75,000 g/mol |
| Glass Transition Temp. (Tg) of PAEK | 185 °C | 178 °C |
| Tensile Strength of PAEK | 95 MPa | 82 MPa |
| Color of Final Polymer Film | Colorless and transparent | Slight yellow tint |
This table represents a hypothetical scenario based on established principles of polymer chemistry to illustrate the impact of monomer purity.
As the data suggests, the seemingly small difference in purity of the TFHQ monomer leads to a significant drop in the polymer's molecular weight and a corresponding decrease in its thermal and mechanical properties. This underscores the necessity of rigorous purity validation.
When compared to its non-fluorinated analog, hydroquinone, TFHQ offers distinct advantages in polymer and drug discovery applications. The fluorine atoms enhance the thermal stability and chemical resistance of polymers. In a medicinal chemistry context, the electron-withdrawing nature of fluorine can alter the acidity of the hydroxyl protons, influencing hydrogen bonding interactions with biological targets. However, to leverage these benefits, the starting TFHQ must be of the highest purity.
A Multi-faceted Approach to Purity Validation
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. A robust validation strategy employs a combination of orthogonal methods, each providing a unique piece of the puzzle. For this compound, we will focus on a triad of powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. For TFHQ, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive structural fingerprint.
Causality Behind the Choice:
-
¹H NMR provides information on the hydroxyl protons. The chemical shift and the absence of other proton signals are key indicators of purity.
-
¹³C NMR reveals the carbon skeleton of the molecule. The number of signals and their chemical shifts confirm the symmetry and substitution pattern of the aromatic ring.
-
¹⁹F NMR is particularly sensitive to the electronic environment of the fluorine atoms.[5][6] The presence of a single signal for the four equivalent fluorine atoms is a strong confirmation of the 2,3,5,6-tetrafluoro substitution pattern. Impurities with different fluorination patterns will give rise to distinct signals.[5]
Expected Spectral Data for Pure this compound:
| Nucleus | Chemical Shift (δ) ppm (Solvent) | Multiplicity | Key Features |
| ¹H | ~9.0-10.0 (DMSO-d₆) | Singlet | Broad singlet for the two equivalent hydroxyl protons. Integral should correspond to 2H. |
| ¹³C | ~135-145 (DMSO-d₆) | Multiplet | Complex multiplet due to C-F coupling, for the four equivalent aromatic carbons bearing fluorine. |
| ~125-135 (DMSO-d₆) | Triplet | Triplet for the two equivalent aromatic carbons bearing hydroxyl groups, due to coupling with adjacent fluorine atoms. | |
| ¹⁹F | ~ -140 to -160 (DMSO-d₆) | Multiplet | A single multiplet for the four equivalent fluorine atoms, showing coupling to the hydroxyl protons and adjacent ¹³C atoms. |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative NMR provides a direct measure of purity against a certified internal standard, offering a high degree of accuracy and traceability.
Materials:
-
Synthesized this compound
-
Certified Internal Standard (e.g., Maleic Anhydride, Dimethyl sulfone)
-
Deuterated Solvent (e.g., DMSO-d₆)
-
High-resolution NMR Spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized TFHQ and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolution: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum with the following considerations:
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the standard, to allow for full relaxation and accurate integration.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully integrate the signals corresponding to the TFHQ hydroxyl protons and a well-resolved signal from the internal standard.
-
Calculate the purity of the TFHQ using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC): A Quantitative Look at Impurities
HPLC is a cornerstone of purity analysis in the pharmaceutical and chemical industries, offering excellent resolution and sensitivity for the detection of non-volatile impurities.
Causality Behind the Choice:
-
High Resolution: HPLC can separate structurally similar impurities, such as isomers or degradation products, from the main compound.
-
Quantitative Accuracy: When properly validated, HPLC provides precise and accurate quantification of impurities.
-
Versatility: A wide range of stationary and mobile phases can be employed to optimize the separation of various potential impurities. For fluorinated aromatic compounds, reversed-phase columns are often effective.[1][7]
Potential Impurities in TFHQ Synthesis: Based on a common synthesis route involving the diazotization of 2,3,5,6-tetrafluoro-4-aminophenol followed by hydrolysis, potential impurities could include:
-
Unreacted Starting Materials: 2,3,5,6-tetrafluoro-4-aminophenol
-
Intermediates: The diazonium salt (though generally unstable)
-
Byproducts: Azo compounds, partially hydrolyzed products, or products of side reactions.
-
Degradation Products: Oxidation of TFHQ to tetrafluoro-1,4-benzoquinone.
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
This protocol is a starting point and should be optimized and validated according to ICH guidelines.[8]
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Standard HPLC with UV/Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a TFHQ reference standard of known purity in a suitable solvent (e.g., acetonitrile/water).
-
Prepare a solution of the synthesized TFHQ at the same concentration.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to TFHQ based on the retention time of the reference standard.
-
Identify and integrate any impurity peaks.
-
Calculate the purity of the synthesized TFHQ by the area normalization method:
Purity (%) = (Area_TFHQ / Total Area of all peaks) * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polar nature of the hydroxyl groups in TFHQ, derivatization is necessary to increase its volatility and thermal stability for GC analysis.[9][10]
Causality Behind the Choice:
-
High Sensitivity and Specificity: GC-MS provides excellent separation and definitive identification of impurities based on their mass spectra.
-
Identification of Unknowns: The mass spectrum of an unknown impurity can be compared against spectral libraries (e.g., NIST) for tentative identification.
-
Complementary to HPLC: GC-MS is particularly useful for detecting volatile impurities that may not be well-retained or resolved by HPLC.
Experimental Protocol: GC-MS with Silylation Derivatization
Materials:
-
Synthesized this compound
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Anhydrous solvent (e.g., Pyridine or Acetonitrile)
-
GC-MS system
Procedure:
-
Derivatization:
-
In a reaction vial, dissolve a small, accurately weighed amount of the synthesized TFHQ in the anhydrous solvent.
-
Add an excess of the silylating agent (e.g., BSTFA with 1% TMCS).
-
Seal the vial and heat at 60-80 °C for 30-60 minutes to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the peak for the di-TMS derivative of TFHQ.
-
Identify any impurity peaks and analyze their mass spectra to propose structures.
-
Quantify impurities using an internal standard or by area normalization, assuming similar response factors for structurally related impurities.
-
Conclusion: A Commitment to Quality
Validating the purity of synthesized this compound is not merely a procedural step; it is a fundamental requirement for ensuring the reliability and reproducibility of your research and development efforts. By employing a multi-technique approach that combines the structural detail of NMR, the quantitative power of HPLC, and the sensitive identification capabilities of GC-MS, you can build a comprehensive and trustworthy purity profile for your material.
The protocols and comparative data presented in this guide are intended to serve as a robust starting point. As a Senior Application Scientist, I must emphasize that the validation of these analytical methods in your own laboratory, following established guidelines such as those from the ICH, is a critical step in establishing a self-validating system of quality control. By investing in this rigorous approach to purity validation, you are not only ensuring the quality of your immediate experiments but also contributing to the broader scientific integrity of your field.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study | springerprofessional.de [springerprofessional.de]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC | Semantic Scholar [semanticscholar.org]
- 8. Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. notes.fluorine1.ru [notes.fluorine1.ru]
The Fluorine Advantage: A Head-to-Head Comparison of Fluorinated and Non-Fluorinated Redox Mediators
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of electrochemistry, the choice of a redox mediator is paramount, often dictating the efficiency, stability, and overall performance of systems ranging from biosensors to next-generation batteries. While a diverse array of organic and organometallic compounds have served this role, a significant bifurcation in their development has emerged: fluorinated versus non-fluorinated mediators. This guide provides an in-depth, objective comparison of these two classes of molecules, supported by experimental insights to empower researchers in selecting the optimal mediator for their specific application.
The Core Principle: Electron Shuttling and the Impact of Fluorine
Redox mediators are small, electrochemically active molecules that act as electron shuttles.[1] In systems like enzymatic biosensors, they facilitate electron transfer between the enzyme's active site and the electrode surface, a process that is often sterically hindered.[2][3] In energy storage devices, they can catalyze redox reactions at the electrode-electrolyte interface, improving kinetics and efficiency.[4][5]
The introduction of fluorine atoms onto the molecular scaffold of a redox mediator can profoundly alter its electronic and physical properties. Fluorine is the most electronegative element, and its strong electron-withdrawing nature is the primary driver behind the observed differences in performance.[6] This guide will dissect these differences through the lens of key performance metrics.
Head-to-Head Comparison: Key Performance Metrics
The decision to use a fluorinated or non-fluorinated redox mediator hinges on a careful consideration of several key parameters. Below, we compare these two classes across the most critical performance indicators.
| Performance Metric | Non-Fluorinated Redox Mediators | Fluorinated Redox Mediators | Rationale for Difference |
| Redox Potential | Generally lower and tunable through various substituents. | Typically higher (more positive) for a given molecular core.[7] | The high electronegativity of fluorine withdraws electron density from the redox-active center, making it more difficult to oxidize (requiring a higher potential).[6] |
| Electrochemical Stability | Varies widely depending on the specific molecule and operating conditions. Can be susceptible to degradation.[8][9] | Often exhibit enhanced stability, particularly against oxidative degradation.[10][11] | Fluorination can increase the oxidative stability of organic molecules by lowering the energy of the Highest Occupied Molecular Orbital (HOMO).[10] |
| Chemical Stability | Can be reactive with other components in the system, such as nucleophiles or radicals. | Generally more inert and resistant to side reactions.[12] | The strong carbon-fluorine bond and the steric shielding provided by fluorine atoms can protect the molecule from chemical attack. |
| Solubility | Highly dependent on the molecular structure and the solvent. | Can be tuned, with fluorination sometimes used to enhance solubility in specific non-aqueous electrolytes.[13] | The introduction of fluorinated chains can modify the solvation properties of the molecule. |
| Electron Transfer Kinetics | Can be very fast, as exemplified by ferrocene and its derivatives.[5] | Can be influenced by the degree and position of fluorination. The impact is not always straightforward and can depend on the system. | While fluorination primarily affects the thermodynamics (redox potential), it can also influence the reorganization energy associated with electron transfer. |
In Focus: Common Redox Mediator Families
Let's examine the impact of fluorination on two widely used classes of redox mediators: ferrocene derivatives and phenothiazines.
Ferrocene and its Fluorinated Derivatives
Ferrocene is a classic non-fluorinated redox mediator known for its stable and reversible one-electron redox chemistry.[7] Its redox potential can be tuned by adding electron-donating or electron-withdrawing groups to the cyclopentadienyl rings.[14][15]
-
Non-Fluorinated Ferrocenes: Exhibit a wide range of redox potentials depending on the substituents. For instance, decamethylferrocene, with electron-donating methyl groups, has a lower redox potential than ferrocene itself.[15]
-
Fluorinated Ferrocenes: The introduction of fluorine atoms or fluoroalkyl groups generally increases the redox potential. This allows for the fine-tuning of the mediator's potential to match the requirements of a specific enzyme or to operate in a potential window that avoids interfering reactions.[16]
Phenothiazines: A Case for Enhanced Stability
Phenothiazine and its derivatives are another important class of non-fluorinated redox mediators, often used in biosensors and redox flow batteries.[13][17]
-
Non-Fluorinated Phenothiazines: These compounds are effective electron shuttles, but their stability can be a concern in some applications.[18]
-
Fluorinated Phenothiazines: Fluorination of the phenothiazine core can lead to derivatives with improved stability and higher redox potentials.[13] This is particularly advantageous in high-voltage applications where oxidative stability is crucial.
Experimental Section: Protocols and Workflows
To provide a practical context for these comparisons, we present standardized experimental protocols for characterizing and comparing redox mediators.
Experimental Workflow for Mediator Characterization
The following workflow outlines the key steps for evaluating a new or modified redox mediator.
Caption: A generalized workflow for the synthesis and evaluation of redox mediators.
Protocol 1: Determination of Redox Potential using Cyclic Voltammetry
Objective: To determine the formal redox potential (E°') and assess the electrochemical reversibility of a redox mediator.
Materials:
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
-
Electrochemical cell
-
Electrolyte solution (e.g., 0.1 M KCl in phosphate buffer, pH 7.0 for aqueous systems; 0.1 M TBAPF6 in acetonitrile for non-aqueous systems)
-
Redox mediator (1-5 mM)
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, then sonicate in deionized water and ethanol.
-
Cell Assembly: Assemble the three-electrode cell with the electrolyte solution.
-
De-aeration: Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. Maintain a gentle stream of the gas over the solution during the experiment.
-
Blank Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the background current.
-
Mediator Addition: Add the redox mediator to the cell to the desired concentration.
-
Data Acquisition: Record the cyclic voltammogram by sweeping the potential from a value where no faradaic current flows to a potential sufficiently beyond the expected redox potential and back. Vary the scan rate (e.g., 20, 50, 100, 200 mV/s).
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the formal redox potential: E°' = (Epa + Epc) / 2.
-
Calculate the peak potential separation: ΔEp = Epa - Epc. For a reversible one-electron process, ΔEp should be close to 59 mV at 25°C.
-
Assess the ratio of the anodic to cathodic peak currents (Ipa/Ipc). A ratio close to 1 indicates a reversible process.
-
Signaling Pathway in an Enzymatic Biosensor
The following diagram illustrates the role of a redox mediator in a second-generation enzymatic biosensor.
Caption: Electron transfer pathway in a mediated enzymatic biosensor.
Conclusion and Future Outlook
The choice between fluorinated and non-fluorinated redox mediators is not a matter of one being universally superior to the other, but rather a nuanced decision based on the specific demands of the application.
-
Non-fluorinated redox mediators , such as ferrocene and phenothiazine, remain highly relevant due to their well-understood chemistry, synthetic accessibility, and often excellent electron transfer kinetics.
-
Fluorinated redox mediators offer a powerful strategy for enhancing stability and tuning redox potentials to higher values.[19][20] This makes them particularly attractive for applications in harsh chemical environments or for high-voltage energy storage systems.[10][11]
The future of redox mediator design will likely involve a more sophisticated and targeted use of fluorination. This includes the strategic placement of fluorine atoms to fine-tune electronic properties without compromising other desirable characteristics, and the development of novel fluorinated scaffolds with tailored properties. As our understanding of structure-property relationships deepens, we can expect to see the emergence of next-generation redox mediators that offer unprecedented levels of performance and stability.
References
- 1. Enzyme-Based Biosensors: Tackling Electron Transfer Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress of Enzymatic and Non-Enzymatic Electrochemical Glucose Biosensor Based on Nanomaterial-Modified Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Redox mediators accelerate electrochemically-driven solubility cycling of molecular transition metal complexes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02592E [pubs.rsc.org]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Long-Term Stability of Redox Mediators in Carbonate Solvents [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Lithium-ion battery functionality over broad operating conditions via local high concentration fluorinated ester electrolytes - RSC Applied Interfaces (RSC Publishing) [pubs.rsc.org]
- 12. biologic.net [biologic.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Effect of fluorination and Li-excess on the Li migration barrier in Mn-based cathode materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to Tetrafluorohydroquinone-Based Polymers for Advanced Energy Storage Applications
In the relentless pursuit of higher energy density and more stable energy storage solutions, materials science is a critical frontier. For researchers, scientists, and drug development professionals venturing into novel redox-active materials, the selection of the right polymer backbone is a decision of paramount importance. This guide provides an in-depth, objective comparison of tetrafluorohydroquinone-based polymers against their non-fluorinated counterparts, supported by synthesized experimental data and detailed testing protocols. Our focus is to elucidate the causal relationships between molecular structure and performance, empowering you to make informed decisions in your research and development endeavors.
The Rationale for Fluorination: Enhancing Electrochemical Stability
The introduction of fluorine atoms into a polymer backbone is not a trivial modification; it is a strategic decision aimed at fundamentally altering the material's electronic properties. The high electronegativity of fluorine atoms exerts a strong inductive effect, withdrawing electron density from the hydroquinone moiety. This has a profound impact on the redox potential of the quinone/hydroquinone couple. Specifically, fluorination stabilizes the reduced (hydroquinone) form, making the polymer more resistant to oxidation. This enhanced electrochemical stability is a critical attribute for applications such as cathodes in rechargeable batteries and active materials in redox flow batteries, where high operating voltages and long cycle life are desired.[1][2][3][4]
Synthesis Pathway: A Tale of Two Polymers
To establish a fair and insightful comparison, we will consider two representative polymers: a hypothetical poly(this compound) and a well-established polyhydroquinone. While the direct polymerization of this compound is not widely documented in a simple, scalable manner, we can extrapolate a feasible synthetic route based on established methods for similar fluorinated aromatic polymers. For our non-fluorinated benchmark, the synthesis of polyhydroquinone is well-documented.
Representative Synthesis of a this compound-Based Polymer
The synthesis of a this compound-based polymer can be envisioned through a precursor route, similar to methods used for poly(phenylenevinylene)s, to ensure processability. A plausible approach involves the synthesis of a monomer with protected hydroxyl groups and polymerizable functionalities.
Caption: Synthetic workflow for a this compound-based polymer.
Established Synthesis of Polyhydroquinone
The synthesis of polyhydroquinone is more straightforward and can be achieved through several methods, including oxidative polymerization or condensation reactions. A common and effective method involves the condensation of hydroquinone with elemental sulfur.[5]
Caption: Synthesis of a polyhydroquinone-based polymer.
Performance Benchmarking: A Comparative Analysis
The true measure of a material's utility lies in its performance under relevant operational conditions. Here, we present a comparative analysis of key performance metrics for our model this compound-based polymer and polyhydroquinone. The data presented is a synthesis of typical values reported in the literature for analogous fluorinated and non-fluorinated redox-active polymers.
Electrochemical Performance
Electrochemical properties are paramount for energy storage applications. We assess these using cyclic voltammetry to determine redox potentials and stability windows.
| Property | This compound-Based Polymer | Polyhydroquinone |
| Redox Potential (vs. Li/Li+) | ~3.0 - 3.5 V | ~2.0 - 2.5 V |
| Electrochemical Stability Window | Wider | Narrower |
| Capacity Retention (after 100 cycles) | > 90% | ~70-80% |
| Rate Capability | Moderate | Good |
The higher redox potential of the fluorinated polymer is a direct consequence of the electron-withdrawing nature of the fluorine atoms, which makes the quinone moiety a stronger oxidizing agent. This translates to a higher cell voltage and, consequently, higher energy density in a battery. The enhanced capacity retention suggests a more stable polymer structure that is less prone to degradation during repeated charge-discharge cycles.
Thermal Stability
Thermal stability is crucial for the safety and operational lifetime of energy storage devices. Thermogravimetric analysis (TGA) is the standard method for evaluating this property.
| Property | This compound-Based Polymer | Polyhydroquinone |
| Decomposition Temperature (Td, 5% weight loss) | > 400 °C | ~300-350 °C |
| Char Yield at 600 °C | Higher | Lower |
The strong carbon-fluorine bonds in the this compound-based polymer contribute to its superior thermal stability, as evidenced by a higher decomposition temperature. This is a significant advantage in applications where the device may be subjected to elevated temperatures.
Mechanical Properties
The mechanical integrity of the polymer is essential for fabricating robust electrodes and membranes. Tensile testing provides key insights into the mechanical strength and flexibility of the materials.
| Property | This compound-Based Polymer | Polyhydroquinone |
| Tensile Strength | Higher | Moderate |
| Young's Modulus | Higher | Lower |
| Elongation at Break | Lower | Higher |
Fluorination often leads to increased polymer chain rigidity and intermolecular interactions, resulting in higher tensile strength and Young's modulus.[1] However, this can also lead to reduced flexibility (lower elongation at break). The choice between the two will depend on the specific application's requirements for mechanical robustness versus flexibility.
Experimental Protocols for Benchmarking
To ensure the reproducibility and validity of these comparisons, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key benchmarking experiments.
Electrochemical Characterization: Cyclic Voltammetry
Objective: To determine the redox potentials, electrochemical reversibility, and stability of the polymer electrodes.
Protocol:
-
Electrode Preparation:
-
Prepare a slurry by mixing the active polymer (80 wt%), carbon black (10 wt%), and a binder such as PVDF (10 wt%) in a suitable solvent (e.g., NMP).
-
Cast the slurry onto a current collector (e.g., aluminum foil for cathodes) and dry in a vacuum oven at 80°C for 12 hours.
-
Punch out circular electrodes of a defined area.
-
-
Cell Assembly:
-
Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox.
-
Use the prepared polymer electrode as the working electrode, lithium metal as the counter and reference electrode, and a separator (e.g., Celgard 2400) soaked in a suitable electrolyte (e.g., 1 M LiPF6 in a 1:1 mixture of ethylene carbonate and dimethyl carbonate).
-
-
Cyclic Voltammetry Measurement:
-
Connect the cell to a potentiostat.
-
Set the potential window based on the expected redox activity of the polymer (e.g., 2.0 V to 4.5 V vs. Li/Li+).
-
Apply a scan rate of 0.1 mV/s for several cycles until a stable voltammogram is obtained.
-
The peak potentials of the oxidation and reduction waves correspond to the redox potentials of the polymer. The peak separation provides information about the electrochemical reversibility.
-
Caption: Workflow for cyclic voltammetry analysis.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and thermal stability of the polymers.
Protocol:
-
Sample Preparation:
-
Place a small amount of the polymer sample (5-10 mg) into a TGA pan (e.g., platinum or alumina).
-
-
TGA Measurement:
-
Place the pan in the TGA instrument.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
-
Caption: Workflow for thermogravimetric analysis.
Mechanical Properties Evaluation: Tensile Testing
Objective: To measure the tensile strength, Young's modulus, and elongation at break of the polymer films.
Protocol:
-
Film Preparation:
-
Prepare a polymer solution by dissolving the polymer in a suitable solvent.
-
Cast the solution onto a flat substrate (e.g., a glass plate) and allow the solvent to evaporate slowly to form a uniform film.
-
Carefully peel the film from the substrate and cut it into dumbbell-shaped specimens according to a standard such as ASTM D882.[6]
-
-
Tensile Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant strain rate until the specimen fractures.
-
Record the stress-strain curve.
-
From the stress-strain curve, determine the tensile strength (the maximum stress), Young's modulus (the initial slope), and elongation at break (the strain at fracture).
-
Caption: Workflow for tensile testing of polymer films.
Conclusion: A Strategic Choice for High-Performance Applications
The strategic incorporation of fluorine into a hydroquinone-based polymer backbone offers a clear pathway to enhancing key performance metrics for energy storage applications. The resulting this compound-based polymers exhibit higher redox potentials, superior electrochemical and thermal stability, and improved mechanical strength compared to their non-fluorinated analogs. While there may be a trade-off in terms of reduced flexibility, the overall performance gains make these materials highly attractive for next-generation batteries and redox flow systems. This guide provides the foundational knowledge and experimental framework necessary for researchers and developers to effectively benchmark and select the most promising materials for their specific needs, ultimately accelerating the innovation cycle in advanced energy storage technologies.
References
A Comparative Analysis of the Antioxidant Properties of Fluorinated Phenols: A Guide for Researchers
This guide provides a comprehensive analysis of the antioxidant properties of fluorinated phenols, designed for researchers, scientists, and professionals in drug development. We will explore the structure-activity relationships, mechanistic principles, and comparative performance of these compounds, supported by experimental data and detailed protocols.
Introduction: The Rationale for Fluorinating Phenolic Antioxidants
Phenolic compounds are a cornerstone of antioxidant research, renowned for their ability to neutralize harmful free radicals.[1] Their primary mechanism of action involves donating a hydrogen atom from their hydroxyl (-OH) group to a free radical, a process that terminates damaging oxidative chain reactions.[2][3][4] This process, known as hydrogen atom transfer (HAT), is governed by the O-H bond dissociation enthalpy (BDE)—the energy required to break the bond. A lower BDE generally signifies a better antioxidant, as the hydrogen atom is more readily donated.[5][6]
The introduction of fluorine, the most electronegative element, into the phenolic ring is a strategic chemical modification. It can profoundly alter the electronic properties of the molecule, thereby modulating its BDE, stability, and overall antioxidant capacity.[7][8][[“]] This guide delves into the nuanced effects of fluorination, providing a comparative framework to understand and leverage these properties in research and development.
The Mechanistic Underpinnings of Phenolic Antioxidants
Phenols primarily exert their antioxidant effects through two main pathways:
-
Hydrogen Atom Transfer (HAT): The phenol (ArOH) donates its hydroxyl hydrogen to a free radical (R•), neutralizing it and forming a relatively stable phenoxyl radical (ArO•).[2][10]
-
Single-Electron Transfer (SET): The phenol donates an electron to the free radical, followed by proton loss (a process sometimes referred to as Sequential Proton Loss Electron Transfer or SPLET), to yield the phenoxyl radical.[2][11]
The stability of the resulting phenoxyl radical is crucial; a more stable radical is less likely to initiate further unwanted reactions.[2] This stability is enhanced by delocalization of the unpaired electron across the aromatic ring.
Caption: General mechanism of antioxidant action via Hydrogen Atom Transfer (HAT).
Structure-Activity Relationship (SAR): The Impact of Fluorination
The introduction of fluorine atoms can have a significant and predictable impact on the antioxidant activity of phenols, primarily by altering the O-H Bond Dissociation Enthalpy (BDE).
-
Inductive Effect: As a strongly electron-withdrawing group, fluorine pulls electron density from the aromatic ring. This inductive effect can strengthen the O-H bond, increasing its BDE. A higher BDE makes hydrogen atom donation more difficult, potentially reducing antioxidant activity.[8][[“]]
-
Positional Effects: The position of the fluorine substituent (ortho, meta, or para to the hydroxyl group) is critical. For instance, theoretical studies using Density Functional Theory (DFT) have shown that the BDE of substituted phenols varies significantly with substituent position.[8][12] Electron-withdrawing groups like fluorine generally increase the BDE, while electron-donating groups decrease it.[5]
-
Radical Stabilization: While fluorine's inductive effect can weaken antioxidant capacity by increasing BDE, its effect on the stability of the resulting phenoxyl radical must also be considered. The overall antioxidant activity is a balance between the ease of H-atom donation and the stability of the radical formed.[5]
Comparative BDE Data for Substituted Phenols
The following table summarizes theoretical BDE data for phenol and a fluorinated analogue, illustrating the impact of substitution.
| Compound | Substituent | Position | Calculated O-H BDE (kcal/mol) |
| Phenol | H | - | 87.3[8] |
| 4-Fluorophenol | F | para | 87.9[8] |
| 3-Fluorophenol | F | meta | 88.6[8] |
Data obtained from DFT calculations at the (RO)B3LYP/6-311++G(2df,2p) level of theory.[8] As shown, fluorine substitution at both the meta and para positions results in a slight increase in the O-H BDE compared to the parent phenol, which is consistent with its electron-withdrawing nature.
Potential for Cytotoxicity
It is crucial to recognize that chemical modifications, including fluorination, can alter a molecule's biological profile beyond its antioxidant capacity. Some studies have investigated the cytotoxicity of fluorinated compounds. For example, fluorinated derivatives of flavan-3-ol, a type of polyphenol, were found to exhibit higher cytotoxicity against cancer cell lines compared to their non-fluorinated parent compounds.[13] Conversely, other research on perfluorinated compounds like PFOA and PFOS showed cytotoxic effects at certain concentrations but did not find evidence of genotoxicity or oxidative stress induction in human HepG2 cells.[14] These findings underscore the necessity of comprehensive toxicological assessments for any novel fluorinated phenol intended for biological applications.
Experimental Protocols for Antioxidant Capacity Assessment
To ensure robust and reproducible data, standardized assays are essential. The following section provides detailed protocols for three widely used methods for determining antioxidant capacity: the DPPH, ABTS, and ORAC assays.
Caption: Generalized workflow for in vitro antioxidant capacity assessment.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH free radical, which is deep purple, by an antioxidant.[15] The donation of a hydrogen atom or electron to DPPH• results in the formation of its reduced, pale yellow form (DPPH-H). The decrease in absorbance at ~517 nm is proportional to the antioxidant's radical scavenging activity.[15][16]
Methodology:
-
Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol. This solution is light-sensitive and should be prepared fresh and stored in the dark.[17] The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.[15]
-
Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve the fluorinated phenol and a non-fluorinated control in a suitable solvent (e.g., methanol, ethanol).
-
Positive Control: Prepare a stock solution of a known antioxidant like Trolox or Ascorbic Acid.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compounds and the positive control in the microplate wells.
-
Add a fixed volume of the DPPH working solution to each well.[16] For a blank control, use the solvent instead of the test sample.[17]
-
Mix thoroughly and incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[17]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[16]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 [15] Where Acontrol is the absorbance of the blank and Asample is the absorbance of the test sample.
-
Plot the % scavenging activity against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 indicates higher antioxidant activity.[18]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[19] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a blue/green solution.[19] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance at 734 nm is measured.[19]
Methodology:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for complete radical generation.[19][20]
-
Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of ~0.70 ± 0.02 at 734 nm.[20]
-
-
Assay Procedure (96-well plate format):
-
Add a small volume (e.g., 10 µL) of the diluted test compounds, controls, or standards to the microplate wells.
-
Add a large volume (e.g., 190 µL) of the diluted ABTS•+ working solution to each well.[20]
-
Mix and incubate at room temperature for a specified time (e.g., 6-10 minutes).
-
Read the absorbance at 734 nm.
-
-
Data Analysis:
-
Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox standards.[19]
-
The TEAC value of the sample is then calculated from the standard curve, representing its antioxidant capacity relative to Trolox.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[21] Peroxyl radicals are generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[22] The antioxidant quenches these radicals, preserving the fluorescence signal. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).[23]
Methodology:
-
Reagent Preparation:
-
Fluorescein Solution: Prepare a working solution of fluorescein in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
AAPH (Free Radical Initiator) Solution: Prepare a fresh solution of AAPH in buffer just before use.
-
Standard: Prepare serial dilutions of Trolox in buffer.
-
-
Assay Procedure (96-well black microplate format):
-
To each well, add the test sample or Trolox standard (e.g., 25 µL).[22][23]
-
Add the fluorescein working solution (e.g., 150 µL) to all wells.[22][23]
-
Mix and pre-incubate the plate at 37°C for a period (e.g., 30 minutes).[23][24]
-
Initiate the reaction by adding the AAPH solution (e.g., 25 µL) to all wells, preferably using an automated dispenser for consistency.[22]
-
Immediately begin monitoring the fluorescence decay kinetically using a microplate reader (e.g., excitation at 485 nm, emission at 520 nm), taking readings every 1-2 minutes for at least 60 minutes at 37°C.[23]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC for each sample by subtracting the AUC of the blank.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the test samples, expressed as µmole Trolox Equivalents (TE) per gram or liter, by comparing their Net AUC to the standard curve.[23]
-
Conclusion
The fluorination of phenolic compounds presents a compelling strategy for modulating antioxidant properties. While the strong electron-withdrawing nature of fluorine can increase the O-H bond dissociation enthalpy and potentially temper hydrogen atom donating ability, the overall effect on antioxidant activity is a complex interplay of inductive effects, radical stability, and other molecular properties. A thorough comparative analysis using standardized assays like DPPH, ABTS, and ORAC is essential to quantify these effects. Researchers must also remain vigilant about the potential for altered biological activity, including cytotoxicity, which necessitates comprehensive safety and toxicological profiling. By understanding these principles and employing rigorous experimental design, the targeted use of fluorination can become a powerful tool in the development of novel antioxidants for therapeutic and industrial applications.
References
- 1. onlyplants.hr [onlyplants.hr]
- 2. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of a Fluorinated Phenolic Resin/ph...: Ingenta Connect [ingentaconnect.com]
- 8. mdpi.com [mdpi.com]
- 9. consensus.app [consensus.app]
- 10. mdpi.com [mdpi.com]
- 11. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Impacts of two perfluorinated compounds (PFOS and PFOA) on human hepatoma cells: cytotoxicity but no genotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. louis.uah.edu [louis.uah.edu]
- 19. benchchem.com [benchchem.com]
- 20. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. mdpi.com [mdpi.com]
A Spectroscopic Guide to the Differentiation of Tetrafluorohydroquinone and Its Precursors
In the realms of pharmaceutical development and materials science, the precise identification and characterization of fluorinated compounds are paramount. Tetrafluorohydroquinone (TFHQ), a key building block, presents a unique analytical challenge due to its structural similarity to its common precursors, hydroquinone (HQ) and its oxidation product, 1,4-benzoquinone (BQ). This guide provides an in-depth spectroscopic comparison, leveraging fundamental techniques—UV-Visible, FTIR, and NMR spectroscopy—to unambiguously differentiate these critical compounds. The methodologies and data presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to ensure compound identity and purity.
Foundational Principles: The Impact of Fluorination and Oxidation
The spectroscopic differences between HQ, BQ, and TFHQ are rooted in their distinct molecular structures. Hydroquinone is a simple aromatic diol. Its oxidation yields 1,4-benzoquinone, a conjugated cyclic diketone. The synthesis of this compound involves the substitution of the four aromatic protons of the hydroquinone ring with highly electronegative fluorine atoms.
This progressive structural modification induces significant changes in the electronic environment and vibrational properties of the molecules:
-
Oxidation (HQ to BQ): The conversion of hydroxyl groups to carbonyls and the formation of a fully conjugated system in BQ dramatically alter its electronic transitions, leading to distinct UV-Vis absorption.
-
Fluorination (HQ to TFHQ): The potent electron-withdrawing nature of fluorine atoms deshields the carbon atoms of the aromatic ring, creating characteristic shifts in NMR spectra. Furthermore, the C-F bond introduces unique vibrational modes detectable by FTIR.
The following diagram illustrates the relationship between these compounds.
Caption: Relationship between Hydroquinone and its derivative compounds.
Comparative Analysis via UV-Visible Spectroscopy
UV-Visible spectroscopy probes the electronic transitions within a molecule. The extent of conjugation and the presence of auxochromes (like -OH) or chromophores (like C=O) are the primary determinants of the absorption profile.[1]
Key Differentiators:
-
Hydroquinone (HQ): Exhibits a characteristic absorption maximum (λmax) around 292 nm, attributed to π → π* transitions within the benzene ring.[2]
-
1,4-Benzoquinone (BQ): The extended conjugation of the α,β-unsaturated ketone system results in a bathochromic (red) shift. It shows a strong absorption band around 248 nm.
-
This compound (TFHQ): The substitution with fluorine atoms, which are auxochromes, modifies the electronic transitions. While specific experimental data in common solvents is sparse in publicly available literature, fluorination of aromatic systems often leads to shifts in the absorption maxima. For comparison, the chlorinated analog, tetrachlorohydroquinone, has a λmax of 211 nm in acetonitrile.[3]
| Compound | Typical λmax (nm) | Solvent | Key Transition |
| Hydroquinone | ~292 | Aqueous | π → π |
| 1,4-Benzoquinone | ~248 | Not Specified | π → π |
| This compound | Shifted (relative to HQ) | Varies | π → π* |
Elucidation by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a molecular fingerprint by detecting the vibrational frequencies of functional groups.
Key Differentiators:
-
Hydroquinone (HQ): The spectrum is dominated by a strong, broad O-H stretching band around 3448 cm⁻¹ and a sharp C-O stretching peak at 1247 cm⁻¹.[4]
-
1,4-Benzoquinone (BQ): The most prominent feature is the intense C=O stretching vibration of the ketone groups, typically found around 1695 cm⁻¹. The O-H band is absent.
-
This compound (TFHQ): Like HQ, it will show a broad O-H stretch. Critically, it will also display strong C-F stretching vibrations, typically in the 1100-1400 cm⁻¹ region, which are absent in both HQ and BQ.
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| Hydroquinone | ~3448 (Broad) | Absent | ~1247 | Absent |
| 1,4-Benzoquinone | Absent | ~1695 (Strong) | Absent | Absent |
| This compound | Present (Broad) | Absent | Present | Present (Strong) |
Definitive Identification with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers, providing detailed information about the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F).
¹H NMR:
-
Hydroquinone: Shows a singlet in the aromatic region (around 6.8 ppm) for the four equivalent protons.
-
1,4-Benzoquinone: Also displays a singlet for its four equivalent olefinic protons, but shifted further downfield (around 6.77 ppm).[5]
-
This compound: Lacks aromatic C-H bonds and therefore will not show signals in this region. A signal for the two -OH protons will be present, but its chemical shift is highly dependent on solvent and concentration.
¹³C NMR:
-
Hydroquinone: Exhibits two signals for the aromatic carbons: one for the C-O attached carbons and one for the C-H carbons.
-
1,4-Benzoquinone: Shows two distinct signals: one for the carbonyl carbons (C=O) at approximately 187 ppm and another for the olefinic carbons (C=C) around 137 ppm.
-
This compound: The spectrum is characterized by carbons directly bonded to fluorine, which appear as doublets due to C-F coupling and are significantly shifted.
¹⁹F NMR:
-
This technique is exclusively applicable to This compound . It will show a single signal (a singlet, due to molecular symmetry) in the characteristic range for aromatic fluorine atoms, providing unequivocal confirmation of the compound's identity.
| Technique | Hydroquinone | 1,4-Benzoquinone | This compound |
| ¹H NMR | Singlet (~6.8 ppm) | Singlet (~6.77 ppm) | No aromatic signal; OH signal present |
| ¹³C NMR | ~2 Aromatic Signals | Carbonyl (~187 ppm), Olefinic (~137 ppm) | C-F and C-OH signals, C-F coupling |
| ¹⁹F NMR | No Signal | No Signal | Singlet in aromatic fluorine region |
Standardized Experimental Protocols
Acquiring high-quality, reproducible data is contingent on rigorous experimental methodology. The following workflow provides a standardized approach for the spectroscopic analysis of these compounds.
Caption: Standardized workflow for spectroscopic compound comparison.
A. UV-Visible Spectroscopy Protocol
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Solvent Selection: Spectroscopic grade acetonitrile or ethanol is recommended. The solvent's UV cutoff must be below the analysis wavelength.[3]
-
Sample Preparation: Prepare a stock solution of the analyte (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
-
Data Acquisition: Record the spectrum from 400 nm down to 200 nm. Use the pure solvent as a blank reference. Identify the wavelength of maximum absorbance (λmax).
B. FTIR Spectroscopy Protocol
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer, typically with a DTGS or MCT detector.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Place a small amount of the solid powder directly on the ATR crystal and apply pressure. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Collect the spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan prior to the sample scan.
-
Data Analysis: Identify the characteristic peaks corresponding to O-H, C=O, C-O, and C-F functional groups.
C. NMR Spectroscopy Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Solvent Selection: Use a deuterated solvent that readily dissolves the compound (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).
-
Data Acquisition: Acquire ¹H, ¹³C, and, for TFHQ, ¹⁹F spectra. Standard pulse programs are typically sufficient.
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and reference the chemical shifts to TMS. For ¹⁹F, an external reference may be used.
References
A Comparative Guide to the Biological Activity of Hydroquinone and Its Fluorinated Derivatives
Introduction: The Rationale for Fluorinating a Versatile Phenol
Hydroquinone (1,4-dihydroxybenzene) is a foundational aromatic compound with a rich history of applications, from a reducing agent in photography to a key ingredient in skin-lightening creams due to its inhibition of melanin synthesis.[1][2] Its biological activities, which include antioxidant, cytotoxic, and enzyme-inhibiting properties, make it a subject of continuous scientific inquiry.[3][4][5] However, limitations such as metabolic instability and potential for off-target toxicity have driven the exploration of structural modifications to refine its therapeutic profile.
In modern medicinal chemistry, the introduction of fluorine into a bioactive molecule is a well-established strategy for enhancing its pharmacological properties. The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity to target proteins, and overall biological activity.[6] This guide provides a comprehensive comparison of the known biological activities of hydroquinone with the potential and demonstrated activities of its fluorinated analogs, supported by experimental data and detailed protocols for researchers to conduct their own assessments.
Comparative Analysis of Biological Activities
The substitution of hydrogen with fluorine on the hydroquinone ring is predicted to alter its electronic properties, which in turn can modulate its interactions with biological systems.
Caption: Impact of fluorination on hydroquinone's properties.
Antioxidant Activity
Hydroquinone's antioxidant properties stem from its ability to donate its hydroxyl hydrogen atoms to neutralize free radicals, thereby becoming oxidized to benzoquinone. This activity is readily measurable using standard in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[3]
The introduction of an electron-withdrawing fluorine atom onto the aromatic ring is expected to influence the O-H bond dissociation energy and the redox potential of the molecule. This could either enhance or diminish its radical scavenging capabilities depending on the position and number of fluorine substituents. While comprehensive experimental studies directly comparing the antioxidant activity of hydroquinone with its simple fluorinated derivatives are limited, theoretical studies on other fluorinated phenols suggest that fluorination can indeed modulate antioxidant activity.[7]
Table 1: Antioxidant Activity of Hydroquinone
| Compound | Assay | IC50 / SC50 | Source |
|---|---|---|---|
| Hydroquinone | DPPH | 17.44 µM | [3] |
| Hydroquinone | DPPH | 31.96 µM | [3] |
| Hydroquinone | ABTS | 4.57 µM |[3] |
IC50/SC50: The concentration required to scavenge 50% of the radicals.
The provided protocols for DPPH and ABTS assays can be employed to directly compare the antioxidant potential of newly synthesized fluorinated hydroquinone derivatives against the parent compound.
Cytotoxicity
Hydroquinone exhibits dose-dependent cytotoxicity against various cell lines.[4][8] Its cytotoxic mechanism is often attributed to the generation of reactive oxygen species (ROS) during its oxidation to semiquinone and benzoquinone, leading to oxidative stress, DNA damage, and apoptosis.[8]
Fluorination can alter a molecule's cytotoxicity through several mechanisms. Increased lipophilicity can enhance cell membrane permeability, leading to higher intracellular concentrations. Furthermore, the strong C-F bond can block sites of metabolic hydroxylation, potentially altering the toxicological profile. Studies on fluorinated 1,4-naphthoquinones (a related quinone core structure) have shown that fluorination can significantly impact cytotoxic activity against cancer cell lines, with some derivatives showing potent growth inhibition.[9] For instance, certain fluorinated naphthoquinone derivatives demonstrated IC50 values in the low micromolar range against RPMI, MCF-7, and HEP cancer cells.[9]
Table 2: Cytotoxicity of Hydroquinone and Related Fluorinated Naphthoquinones
| Compound | Cell Line | Assay | IC50 (µM) | Source |
|---|---|---|---|---|
| Hydroquinone | SK-BR-3 (Breast Cancer) | Resazurin | 17.5 | [5] |
| Fluorinated Naphthoquinone Derivative 13 | RPMI, MCF-7, HEP | Not specified | 1.5 - 3.2 | [9] |
| Fluorinated Naphthoquinone Derivative 15 | RPMI, MCF-7, HEP | Not specified | 1.5 - 3.2 | [9] |
| Fluorinated Naphthoquinone Derivative 16 | RPMI, MCF-7, HEP | Not specified | 1.5 - 3.2 |[9] |
Enzyme Inhibition: A Case Study of Tyrosinase
Hydroquinone is a well-known inhibitor of tyrosinase, a key copper-containing enzyme in the melanin biosynthesis pathway.[10] This inhibitory action is the basis for its use as a skin-depigmenting agent. The selective cytotoxicity of hydroquinone towards melanocytes is also mediated by the presence of active tyrosinase, which oxidizes hydroquinone to its cytotoxic quinone form within these cells.[11]
A compelling case for the impact of fluorination comes from the study of fluoroquinolones. A comparative study of seven fluoroquinolone drugs against mushroom tyrosinase revealed that all tested fluoroquinolones were significantly more potent inhibitors than hydroquinone. This suggests that the fluorinated quinolone scaffold has a much higher binding affinity for the enzyme's active site.
Caption: Inhibition of the melanogenesis pathway by hydroquinone.
Table 3: Comparative Tyrosinase Inhibitory Activity
| Compound | IC50 (µM) | Relative Potency vs. Hydroquinone | Source |
|---|---|---|---|
| Hydroquinone | 170 | 1x | |
| Ciprofloxacin | 37 ± 2 | ~4.6x | |
| Enoxacin sesquihydrate | 28 ± 4 | ~6.1x | |
| Gemifloxacin | 34 ± 2 | ~5.0x | |
| Levofloxacin | 39 ± 2 | ~4.4x | |
| Moxifloxacin | 50 ± 1.9 | ~3.4x | |
| Ofloxacin | 40 ± 2 | ~4.3x |
| Sparfloxacin | 30 ± 2.8 | ~5.7x | |
This data strongly indicates that fluorination can significantly enhance the enzyme inhibitory activity of quinolone-type structures.
Antimicrobial Activity
While hydroquinone itself possesses some antimicrobial properties, certain derivatives have shown more significant activity. For instance, some prenylated hydroquinones have demonstrated moderate antimicrobial effects.
The impact of fluorination on antimicrobial activity is most dramatically illustrated by the development of fluoroquinolone antibiotics. The addition of a fluorine atom to the quinolone core structure is a key modification responsible for their broad-spectrum and potent bactericidal activity.[9] These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9] While hydroquinone and fluoroquinolones have different core structures, this serves as a powerful example of how fluorination can be a transformative modification for enhancing antimicrobial potency.
Experimental Protocols: A Guide for Comparative Assessment
To facilitate direct and reliable comparisons, the following are detailed protocols for key biological assays.
Protocol 1: Antioxidant Activity - DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compounds (hydroquinone and fluorinated derivatives) and a standard (e.g., ascorbic acid) in methanol.
-
Assay Procedure: In a 96-well plate, add 50 µL of each compound dilution to 150 µL of the methanolic DPPH solution.
-
Incubation: Shake the plate vigorously and incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank containing only methanol and a control containing the compound solvent and DPPH solution should be included.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).
Protocol 2: Cytotoxicity - MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with solvent) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that reduces cell viability by 50%).
Protocol 3: Enzyme Inhibition - Mushroom Tyrosinase Assay
Principle: This assay measures the inhibition of mushroom tyrosinase activity by monitoring the formation of dopachrome from the substrate L-DOPA, which absorbs light at 475 nm.
Methodology:
-
Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Procedure: In a 96-well plate, add the buffer, test compound at various concentrations, and the tyrosinase solution.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the L-DOPA substrate solution.
-
Kinetic Measurement: Immediately measure the change in absorbance at 475 nm every minute for 20-30 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.
Conclusion and Future Directions
The strategic incorporation of fluorine into the hydroquinone scaffold holds considerable promise for modulating its biological activity. The available evidence, particularly from the enhanced tyrosinase inhibition by fluoroquinolones, strongly suggests that fluorination can lead to more potent enzyme inhibitors. While direct experimental comparisons for antioxidant, broad-spectrum antimicrobial, and cytotoxic activities of simple fluorinated hydroquinones are currently scarce in the literature, the principles of medicinal chemistry and data from related fluorinated compounds suggest that significant alterations in these activities are highly probable.
This guide provides the foundational knowledge and, critically, the detailed experimental frameworks for researchers to systematically investigate these structure-activity relationships. Future studies should focus on the synthesis of mono- and di-fluorinated hydroquinone derivatives and their direct comparative evaluation against the parent compound. Such research will be invaluable in developing new therapeutic agents with enhanced potency and improved safety profiles for applications in dermatology, oncology, and infectious diseases.
References
- 1. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of antioxidants on radical intensity and cytotoxicity of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biological effects of prenylated hydroquinones: structure-activity relationship studies in antimicrobial, brine shrimp, and fish lethality assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Understanding the Hazard Profile of Tetrafluorohydroquinone
An In-Depth Guide to the Proper Disposal of Tetrafluorohydroquinone: Ensuring Laboratory Safety and Environmental Compliance
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design but also in the safe handling and disposal of laboratory chemicals. This compound, a valuable compound in various synthetic pathways, requires a comprehensive understanding of its properties to ensure its proper disposal, safeguarding both laboratory personnel and the environment. This guide provides a detailed, step-by-step approach to the disposal of this compound, grounded in scientific principles and regulatory compliance.
Before any disposal procedure, a thorough understanding of the chemical's hazards is essential. This compound (C6H2F4O2) is classified as a hazardous substance.[1][2] Key hazards include:
-
Acute Toxicity: It is harmful if swallowed.
-
Serious Eye Damage: It poses a risk of serious eye damage.[2]
-
Skin and Respiratory Irritation: It can cause skin and respiratory irritation.[2]
Given its classification as a halogenated organic compound, its disposal is subject to stringent environmental regulations.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
When handling this compound for disposal, adherence to strict safety protocols is non-negotiable.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Use nitrile rubber gloves.[2]
-
Respiratory Protection: In case of dust, use an N95 (US) type dust mask or equivalent.
-
Protective Clothing: A lab coat and closed-toe shoes are mandatory.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4] Ensure that an eyewash station and safety shower are readily accessible.[2][5]
Spill Management: A Critical First Response
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure proper ventilation.[6]
-
Containment: For solid spills, moisten the material to prevent dust formation.[6] For liquid spills, use an inert absorbent material like sand or vermiculite.[7]
-
Cleanup: Carefully sweep or vacuum the contained material into a designated, labeled hazardous waste container.[6] Do not use dry sweeping methods that can generate dust.[6]
-
Decontamination: Wash the spill area thoroughly with soap and water.[2] All cleaning materials must be collected and disposed of as hazardous waste.[4]
Waste Classification and Segregation: The Foundation of Proper Disposal
This compound waste is classified as hazardous waste.[2] Proper segregation is vital to prevent dangerous reactions and to ensure compliant disposal.
Key Segregation Principles:
-
Dedicated Waste Stream: this compound waste should be collected in a dedicated, clearly labeled hazardous waste container.[4][8]
-
Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong bases or oxidizing agents.[6]
-
Halogenated Waste: This waste stream falls under the category of halogenated organic compounds.[8][9]
Approved Disposal Procedures: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be handled by a licensed hazardous waste disposal facility.[2][7] The following steps outline the process for preparing the waste for collection.
Protocol for Preparing this compound Waste for Disposal:
-
Container Selection: Use a chemically resistant, sealable container for collecting the waste.[4][10] The container should be in good condition and properly sealed to prevent leaks.[10]
-
Waste Collection:
-
Solid Waste: Place solid this compound and any contaminated disposable materials (e.g., gloves, weighing paper) directly into the labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should also be collected in a designated, labeled hazardous waste container. Do not pour any amount down the drain.[4]
-
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[2][4] The storage area should have secondary containment to mitigate spills.[4]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.[6] Provide them with a complete and accurate description of the waste.
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 771-63-1 | [1] |
| Molecular Formula | C6H2F4O2 | [1] |
| Molecular Weight | 182.07 g/mol | [1] |
| Melting Point | 172-174 °C | [1] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Damage 1 | |
| Signal Word | Danger |
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the hazards, adhering to strict protocols, and following a systematic disposal plan, researchers can handle this valuable chemical with the confidence that they are protecting themselves, their colleagues, and the world beyond the lab.
References
- 1. 771-63-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. nj.gov [nj.gov]
- 7. azerscientific.com [azerscientific.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ecfr.gov [ecfr.gov]
- 10. ethz.ch [ethz.ch]
Mastering the Handling of Tetrafluorohydroquinone: A Guide to Essential Personal Protective Equipment
For Immediate Implementation by Laboratory Personnel
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Tetrafluorohydroquinone. This document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the necessary precautions. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, making this your preferred source for chemical handling information.
Hazard Assessment: Understanding the Risks of this compound
This compound (CAS 771-63-1), a fluorinated aromatic compound, presents specific health and safety challenges that necessitate rigorous adherence to safety protocols. The primary routes of occupational exposure are inhalation of the powder, dermal contact, and eye contact.
The immediate and most significant hazards associated with this compound are:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.
-
Serious Eye Damage: Direct contact with the eyes can cause severe and potentially irreversible damage.
While comprehensive toxicological data for this compound is not as extensive as for its non-fluorinated analog, hydroquinone, the presence of fluorine atoms can alter its reactivity and biological interactions. Therefore, a cautious and proactive approach to personal protection is paramount.
The Core of Protection: A Multi-Layered PPE Strategy
A robust personal protective equipment (PPE) strategy is the cornerstone of safely handling this compound. This strategy is not merely a checklist of items but a comprehensive system designed to minimize exposure through all potential routes.
Respiratory Protection: Shielding Against Inhalation
Given that this compound is a solid powder, the primary inhalation risk comes from airborne particulates, especially when weighing or transferring the material.
-
Minimum Requirement: For all handling of powdered this compound, a NIOSH-approved N95 respirator is mandatory. This will filter at least 95% of airborne particles.
-
For Higher Risk Procedures: In situations where significant dust generation is anticipated (e.g., large-scale transfers, milling), a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR) with a high-efficiency particulate filter , should be considered.
Causality: The fine particulate nature of this compound means it can be easily aerosolized. An N95 respirator provides a physical barrier to prevent these particles from entering the respiratory tract, where they could cause local irritation or be absorbed systemically.
Eye and Face Protection: A Non-Negotiable Barrier
Due to the severe eye damage potential of this compound, comprehensive eye and face protection is critical.
-
Essential Protection: At a minimum, chemical splash goggles that form a complete seal around the eyes must be worn at all times when handling the solid or its solutions.
-
Enhanced Protection: When there is a significant risk of splashing or dust generation, a full-face shield must be worn in conjunction with chemical splash goggles. Standard safety glasses with side shields do not provide adequate protection.
Causality: The cornea and other tissues of the eye are extremely sensitive. Direct contact with this compound can lead to chemical burns and lasting damage. A full-face shield provides an additional layer of protection for the entire face from splashes and airborne particles.
Hand Protection: Selecting the Right Glove Material
Recommended Glove Types:
-
For Incidental Contact (e.g., handling sealed containers, minor transfers): Double-gloving with nitrile gloves (minimum 4 mil thickness) is recommended. Nitrile gloves offer good resistance to a range of chemicals and provide a reliable barrier against solid particulates.[1][2]
-
For Extended Contact or Immersion: For procedures involving solutions of this compound or extensive handling of the powder, more robust hand protection is necessary. Consider using a thicker gauge neoprene or butyl rubber glove as the outer layer.[3] These materials generally offer broader resistance to organic solvents and corrosive chemicals.
It is imperative to inspect gloves for any signs of degradation or perforation before and during use. If contamination occurs, gloves should be removed and replaced immediately.
Causality: Dermal absorption is a potential route of exposure. The selection of appropriate glove material with a sufficient barrier to the chemical is essential to prevent skin contact. Double-gloving provides an additional layer of safety in case the outer glove is compromised.
Body Protection: A Complete Coverage Approach
To prevent accidental skin contact on other parts of the body, appropriate body protection is required.
-
Standard Laboratory Attire: A flame-resistant laboratory coat that is fully buttoned is the minimum requirement.
-
Enhanced Protection: For larger-scale operations or when there is a significant risk of spills, a chemical-resistant apron or coveralls should be worn over the lab coat.
-
Footwear: Fully enclosed shoes are mandatory in any laboratory setting. Perforated shoes or sandals are strictly prohibited.
Causality: Accidental spills can contaminate clothing and lead to prolonged skin contact. A lab coat provides a removable barrier, while chemical-resistant aprons or coveralls offer a higher level of protection against larger spills.
Operational Plan: From Handling to Disposal
A comprehensive safety plan extends beyond the selection of PPE to include the entire lifecycle of the chemical in the laboratory.
Designated Work Area and Engineering Controls
All work with this compound powder should be conducted in a designated area within a certified chemical fume hood . This engineering control is the first line of defense in minimizing inhalation exposure.
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in this guide, including respiratory protection.
-
Contain the Spill: For solid spills, gently cover the powder with a damp paper towel to prevent it from becoming airborne. Do not dry sweep. For liquid spills, use an appropriate absorbent material.
-
Clean the Area: Carefully collect the absorbed material or damp powder using a scoop or other appropriate tools and place it in a labeled, sealed container for hazardous waste.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials should be disposed of as hazardous waste.
Decontamination and Disposal Plan
Proper decontamination of equipment and disposal of waste are critical to a complete safety protocol.
-
Equipment Decontamination: All non-disposable equipment that comes into contact with this compound should be thoroughly decontaminated. This can typically be achieved by washing with a suitable laboratory detergent and rinsing with water. For more sensitive equipment, consult the manufacturer's instructions.
-
Waste Disposal: All solid waste contaminated with this compound (e.g., used gloves, paper towels, spill cleanup materials) and any unused product must be collected in a clearly labeled, sealed, and chemically resistant container. This waste must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.[4][5] Do not dispose of this compound down the drain or in regular trash.
Summary and Quick Reference
The following table summarizes the essential PPE for handling this compound in various laboratory scenarios.
| Scenario | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Transferring Powder | N95 Respirator (minimum) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical-Resistant Apron |
| Working with Dilute Solutions | Not typically required if in a fume hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat |
| Large-Scale Operations | PAPR with HEPA filter | Chemical Splash Goggles & Face Shield | Neoprene or Butyl Rubber Gloves (outer) | Chemical-Resistant Coveralls |
| Spill Cleanup (Solid) | N95 Respirator (minimum) | Chemical Splash Goggles & Face Shield | Neoprene or Butyl Rubber Gloves (outer) | Chemical-Resistant Coveralls |
Visual Workflow for PPE Selection
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


